molecular formula C44H86N2O5S B8265240 ATX-0126 CAS No. 2230647-37-5

ATX-0126

カタログ番号: B8265240
CAS番号: 2230647-37-5
分子量: 755.2 g/mol
InChIキー: HAWZMEVIHSUELL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ATX-0126 is a useful research compound. Its molecular formula is C44H86N2O5S and its molecular weight is 755.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

pentadecan-8-yl 4-[3-(dimethylamino)propylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H86N2O5S/c1-7-11-15-19-23-30-40(31-24-20-16-12-8-2)50-42(47)34-27-37-46(44(49)52-39-29-36-45(5)6)38-28-35-43(48)51-41(32-25-21-17-13-9-3)33-26-22-18-14-10-4/h40-41H,7-39H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWZMEVIHSUELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCCCC)OC(=O)CCCN(CCCC(=O)OC(CCCCCCC)CCCCCCC)C(=O)SCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H86N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

755.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230647-37-5
Record name Pentadecan-8-yl 4-(3-(dimethylamino)propylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino)butanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230647375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PENTADECAN-8-YL 4-(3-(DIMETHYLAMINO)PROPYLSULFANYLCARBONYL-(4-OXO-4-PENTADECAN-8-YLOXYBUTYL)AMINO)BUTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMJ5BF93UJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

ATX-0126 discovery and development timeline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the discovery and development of the fictitious drug ATX-0126.

Abstract

This compound is a novel, orally bioavailable small molecule inhibitor of the fictitious enzyme, Tyrosine Kinase X (TKX). This document outlines the discovery, preclinical development, and projected clinical development timeline of this compound. It includes a summary of key in vitro and in vivo data, detailed experimental protocols, and visual representations of its mechanism of action and development workflow. This guide is intended for researchers and professionals in the field of drug development.

Discovery and Preclinical Development Timeline

The development of this compound has progressed through several key stages, from initial target identification to the commencement of preclinical studies.

Phase Key Activities Start Date End Date Status
Target Identification & Validation Identification of Tyrosine Kinase X (TKX) as a key driver in a specific cancer subtype. Validation using genetic and pharmacological tools.Q1 2022Q3 2022Completed
High-Throughput Screening (HTS) Screening of a 500,000-compound library against recombinant TKX. Identification of 150 initial hits.Q4 2022Q1 2023Completed
Hit-to-Lead Optimization Medicinal chemistry efforts to improve potency, selectivity, and ADME properties of hit compounds. Synthesis of over 200 analogs.Q2 2023Q4 2023Completed
Lead Optimization Selection of the this compound series. Further optimization for in vivo efficacy and safety.Q1 2024Q3 2024Completed
Preclinical Development In vivo efficacy studies in animal models, IND-enabling toxicology and safety pharmacology studies.Q4 2024OngoingIn Progress

Preclinical Data Summary

Table 1: In Vitro Pharmacology of this compound
Assay Type Target IC50 (nM) Cell Line
Biochemical AssayTKX5.2N/A
Cell-Based Assayp-TKX25.8Cancer Cell Line A
Cell ViabilityCancer Cell Line A50.3Cancer Cell Line A
Cell ViabilityCancer Cell Line B75.1Cancer Cell Line B
Table 2: In Vivo Efficacy of this compound in Xenograft Model
Treatment Group Dose (mg/kg, oral, daily) Tumor Growth Inhibition (%) p-value
VehicleN/A0N/A
This compound1045<0.05
This compound3082<0.01
Standard of Care5065<0.01

Key Experimental Protocols

TKX Biochemical IC50 Determination

This protocol describes the method used to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant TKX.

  • Materials: Recombinant human TKX enzyme, ATP, polypeptide substrate, this compound, kinase buffer, and a luminescence-based kinase assay kit.

  • Procedure:

    • A serial dilution of this compound is prepared in DMSO.

    • The TKX enzyme and polypeptide substrate are mixed in the kinase buffer.

    • The this compound dilutions are added to the enzyme/substrate mixture and incubated for 15 minutes.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for 60 minutes at room temperature.

    • The amount of remaining ATP is quantified using the luminescence-based assay kit.

    • Data are normalized to controls, and the IC50 value is calculated using a four-parameter logistic fit.

Cell-Based p-TKX Inhibition Assay

This protocol details the method for measuring the inhibition of TKX phosphorylation in a cellular context.

  • Materials: Cancer Cell Line A, cell culture medium, this compound, a phosphorylation-specific antibody for TKX, and an ELISA kit.

  • Procedure:

    • Cancer Cell Line A is seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a serial dilution of this compound for 2 hours.

    • The cells are then lysed, and the protein concentration is determined.

    • An ELISA is performed on the cell lysates using an antibody specific for the phosphorylated form of TKX.

    • The signal is normalized to the total protein concentration.

    • The IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway and Workflow Diagrams

ATX_0126_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds TKX TKX Receptor->TKX Activates Downstream_Protein Downstream Protein TKX->Downstream_Protein Phosphorylates Transcription_Factor Transcription Factor Downstream_Protein->Transcription_Factor Activates ATX_0126 This compound ATX_0126->TKX Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway of TKX and the inhibitory action of this compound.

Drug_Discovery_Workflow Target_ID Target Identification and Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Op Lead Optimization Hit_to_Lead->Lead_Op Preclinical Preclinical Development Lead_Op->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

Caption: A generalized workflow for small molecule drug discovery and development.

The Core Attributes of Thiocarbamate-Based Ionizable Lipids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Class of Lipids for Nucleic Acid Delivery

In the rapidly advancing field of nucleic acid therapeutics, the design of effective and safe delivery vehicles is paramount. Among the various components of lipid nanoparticles (LNPs), the ionizable lipid is a critical determinant of potency and tolerability. A promising and innovative class of these lipids incorporates a thiocarbamate linkage, offering unique advantages in terms of biodegradability and controlled payload release. This technical guide provides a comprehensive overview of the key characteristics of thiocarbamate-based ionizable lipids, intended for researchers, scientists, and drug development professionals.

Structural Hallmarks and Rationale for Use

Thiocarbamate-based ionizable lipids are distinguished by the presence of a thiocarbamate moiety (ROC(=O)NR'S-) within their structure. This functional group serves as a biodegradable linker, connecting the hydrophilic headgroup to the hydrophobic tails. The inclusion of sulfur in the carbamate linkage imparts distinct chemical properties compared to traditional ester or carbamate linkages, influencing the lipid's stability, degradation profile, and overall performance in LNPs.

A key innovation in this class is the development of "Self-Immolative Lipids" (SILs). These lipids are designed for enhanced biodegradability. They demonstrate high stability in serum, which is crucial for efficient delivery of their cargo. However, once in the reducing environment of the cytosol, they undergo a sequential process of initial disulfide reduction followed by self-elimination reactions. This leads to the complete degradation of the lipids, which is a critical feature for improving the safety and biocompatibility of LNP-based therapies by facilitating their elimination.[1]

Physicochemical Properties and LNP Formulation

The physicochemical properties of thiocarbamate-based ionizable lipids and the resulting LNPs are critical for their function. Key parameters include:

  • pKa: The pKa of the ionizable lipid is a crucial factor for efficient encapsulation of nucleic acids at acidic pH during formulation and for facilitating endosomal escape within the target cell. While specific pKa values for a broad range of thiocarbamate lipids are not extensively published in a comparative manner, the optimal pKa for ionizable lipids in general is considered to be in the range of 6.2-6.7 for effective mRNA delivery.

  • Particle Size and Polydispersity Index (PDI): LNPs formulated with thiocarbamate-based lipids typically exhibit sizes in the range of 80-150 nm with a low PDI, which is desirable for in vivo applications.

  • Zeta Potential: The surface charge of the LNPs, which transitions from positive at acidic pH to near-neutral at physiological pH, is essential for both nucleic acid complexation and minimizing non-specific interactions in the bloodstream.

  • Encapsulation Efficiency: High encapsulation efficiency is critical for a potent therapeutic. While comprehensive data is limited, the scalable synthesis of a high-purity thiocarbamate-based ionizable lipid suggests that efficient encapsulation of mRNA is achievable.

Table 1: Representative Physicochemical Properties of LNPs Formulated with a Thiocarbamate-Based Ionizable Lipid

ParameterTypical Value
pKa 6.2 - 6.7 (projected)
Particle Size (Diameter, nm) 80 - 150
Polydispersity Index (PDI) < 0.2
Encapsulation Efficiency (%) > 90%

Note: The data presented are representative values based on the available literature on ionizable lipids and may not be specific to a comprehensive series of thiocarbamate-based lipids due to limited published comparative studies.

Experimental Protocols

General Synthesis of a Thiocarbamate-Based Ionizable Lipid

The synthesis of thiocarbamate-based ionizable lipids can be achieved through various organic chemistry routes. A scalable process has been reported for a high-purity thiocarbamate-based ionizable lipid. This process involves the coupling of an acyl imidazolium intermediate with a lipophilic amine salt, which offers high yield and purity without the need for chromatography.

A representative, generalized synthetic scheme is as follows:

G cluster_reactants Reactants acyl_imidazolium Acyl Imidazolium Intermediate coupling Coupling Reaction (e.g., in an appropriate solvent) acyl_imidazolium->coupling lipophilic_amine Lipophilic Amine Salt lipophilic_amine->coupling product Thiocarbamate-Based Ionizable Lipid coupling->product

Generalized synthetic workflow for a thiocarbamate-based ionizable lipid.
Lipid Nanoparticle (LNP) Formulation

LNPs are typically formulated by rapidly mixing an organic phase containing the lipids with an aqueous phase containing the nucleic acid cargo.

Typical LNP Formulation Workflow:

G cluster_phases Initial Phases organic_phase Organic Phase: - Thiocarbamate Ionizable Lipid - Helper Lipid (e.g., DOPE) - Cholesterol - PEG-Lipid (in Ethanol) mixing Rapid Mixing (e.g., Microfluidic Device) organic_phase->mixing aqueous_phase Aqueous Phase: - mRNA (in Acidic Buffer, e.g., Citrate) aqueous_phase->mixing dialysis Dialysis (to remove organic solvent and raise pH) mixing->dialysis lnps Thiocarbamate-LNP Formulation dialysis->lnps

Workflow for the formulation of thiocarbamate-LNP.
Characterization of LNPs

Following formulation, LNPs are characterized for their physicochemical properties.

Key Characterization Techniques:

  • Dynamic Light Scattering (DLS): To determine particle size and polydispersity index (PDI).

  • Zeta Potential Measurement: To assess the surface charge of the LNPs at different pH values.

  • Ribogreen Assay: To determine the encapsulation efficiency of the mRNA.

  • pKa Determination: Typically measured using a fluorescent probe like TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) that exhibits changes in fluorescence in response to the protonation state of the ionizable lipid.

Biological Performance and Biodegradability

The inclusion of the thiocarbamate linkage is primarily motivated by the desire to enhance the biodegradability of the ionizable lipid. This is a critical aspect for improving the safety profile of LNP-delivered therapeutics, especially for indications requiring chronic dosing.

The proposed mechanism for the degradation of self-immolative thiocarbamate-based lipids involves a cascade of reactions initiated by the reducing environment of the cell's cytoplasm.

Proposed Intracellular Degradation Pathway:

G lnp_uptake LNP Uptake into Target Cell (Endocytosis) endosomal_escape Endosomal Escape (pH-mediated) lnp_uptake->endosomal_escape cytosolic_release mRNA Release into Cytosol endosomal_escape->cytosolic_release disulfide_reduction Disulfide Reduction (by Glutathione) cytosolic_release->disulfide_reduction Lipid exposed to cytosol self_immolation Self-Immolation of Thiocarbamate Linkage disulfide_reduction->self_immolation lipid_degradation Complete Lipid Degradation Products self_immolation->lipid_degradation

Signaling pathway for the intracellular degradation of self-immolative thiocarbamate lipids.

In terms of in vivo performance, while comprehensive comparative data for a series of thiocarbamate lipids is not yet widely available, the rationale behind their design suggests the potential for high transfection efficiency coupled with a favorable safety profile due to their biodegradability.

Future Directions and Conclusion

Thiocarbamate-based ionizable lipids represent a novel and promising avenue for the development of next-generation LNP delivery systems. Their key characteristic of enhanced biodegradability addresses a critical need for safer and more tolerable nucleic acid therapeutics. Future research will likely focus on the synthesis and evaluation of libraries of these lipids to establish clear structure-activity relationships. This will enable the fine-tuning of their properties to optimize delivery to specific tissues and cell types, further expanding the therapeutic potential of mRNA and other nucleic acid-based medicines. The continued exploration of this innovative lipid chemistry holds the key to unlocking even more effective and safer genetic therapies.

References

ATX-0126: A Technical Guide to pKa-Driven Endosomal Escape for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The effective intracellular delivery of biologic therapeutics, such as siRNA and mRNA, is fundamentally hindered by the endosomal barrier. Upon cellular uptake via endocytosis, these macromolecules are sequestered within endosomes, which mature into degradative lysosomes, preventing the therapeutic payload from reaching its cytosolic target. ATX-0126 is a novel, thiocarbamate-based ionizable lipid designed to overcome this critical challenge.[1][2] The key to its function lies in its precisely tuned apparent acid dissociation constant (pKa). This guide provides a detailed examination of the physicochemical properties of this compound, its mechanism of action, and the experimental protocols used to characterize its performance. The optimal pKa of this compound is central to its ability to facilitate endosomal escape, making it a powerful tool for the development of next-generation nucleic acid therapies.

The Critical Role of pKa in Endosomal Escape

For an ionizable lipid to be effective in a drug delivery system, it must satisfy two opposing requirements: remain relatively neutral at the physiological pH of blood (~7.4) to minimize toxicity and ensure stability in circulation, and become positively charged within the acidic environment of the maturing endosome (pH 5.0-6.5).[3][4] This pH-triggered charge-flip is the primary driver of endosomal escape.

The apparent pKa of an ionizable lipid within a lipid nanoparticle (LNP) formulation is the pH at which 50% of the lipid molecules are ionized. An optimal pKa range of 6.2 to 6.5 has been identified as highly effective for in vivo gene silencing applications.[5][6] Lipids with a pKa in this range act as "proton sponges"; their protonation in the endosome leads to an influx of protons and counter-ions (Cl-), causing osmotic swelling and eventual rupture of the endosomal vesicle.[7]

An alternative and complementary mechanism involves the protonated cationic lipid interacting with endogenous anionic lipids (e.g., phosphatidylserine) within the endosomal membrane.[4][7] This interaction disrupts the stable lipid bilayer, inducing a transition to a non-bilayer hexagonal phase (HII), which destabilizes the membrane and allows the encapsulated cargo to be released into the cytoplasm.[4][7][8] this compound, with its pKa of 6.38, is ideally positioned to leverage these mechanisms for potent therapeutic delivery.[2]

Physicochemical and Performance Data for this compound

The properties of this compound make it a highly suitable candidate for LNP-based drug delivery. Quantitative data are summarized below.

ParameterValueSignificanceReference
Molecule Name This compound (also known as ATX 100)N/A[1]
Chemical Basis Thiocarbamate-based ionizable lipidProvides the core structure for ionization and lipidic properties.[1]
Molecular Formula C44H86N2O5SDefines the composition and structure.[2]
Molecular Weight 755.23 g/mol Important for formulation calculations and characterization.[2]
Apparent pKa 6.38Falls within the optimal range (6.2-6.5) for efficient endosomal escape.[2]
Preclinical Application siRNA DeliveryDemonstrated efficacy in delivering siRNA to reduce Factor VII levels in mice.[2]

Mechanism of Action: pKa-Mediated Endosomal Escape

The journey of an this compound-containing LNP from uptake to payload release is a multi-step process governed by changes in pH. The diagram below illustrates this critical pathway.

G Figure 1: Mechanism of this compound Mediated Endosomal Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_endosome Endosomal Pathway LNP_neutral LNP with Neutral this compound Early_Endosome Early Endosome (pH 6.0-6.5) This compound becomes protonated LNP_neutral->Early_Endosome Endocytosis Payload_Released Therapeutic Payload (e.g., siRNA) Late_Endosome Late Endosome (pH 5.0-6.0) This compound is fully protonated Early_Endosome->Late_Endosome Maturation & Acidification Late_Endosome->Payload_Released Membrane Destabilization & Cargo Release

Figure 1: Mechanism of this compound Mediated Endosomal Escape

Experimental Protocols

Characterizing the pKa and endosomal escape efficiency of ionizable lipids is crucial for predicting their in vivo performance. Standardized protocols for these assessments are detailed below.

Protocol: Apparent pKa Measurement using a TNS Fluorescence Assay

This method measures the increase in fluorescence of 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) as it binds to the increasingly cationic surface of the LNP during acidification.[9]

Materials:

  • Blank LNPs (formulated without nucleic acid payload).

  • TNS stock solution (e.g., 300 µM in DMSO).

  • A series of buffers covering a pH range from 3.0 to 9.0 (e.g., citrate, phosphate, borate).

  • Fluorometer and 96-well plates.

Procedure:

  • Preparation: Dilute the blank LNP formulation to a suitable concentration in each of the different pH buffers.

  • TNS Addition: Add TNS stock solution to each well containing the diluted LNPs to a final concentration of ~1-2 µM. Incubate for 5-10 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of ~320 nm and an emission wavelength of ~445 nm.

  • Data Analysis: Plot the fluorescence intensity as a function of pH. The data is then fitted to a sigmoidal dose-response curve. The pH value at the inflection point of the curve (the point of maximum slope) is determined to be the apparent pKa.[9]

Protocol: Endosomal Escape Quantification via Galectin-9 Recruitment Assay

This cell-based imaging assay quantifies endosomal membrane damage by observing the translocation of Galectin-9 (Gal9), a cytosolic protein, to the exposed glycans on the interior of damaged endosomes.[10][11][12]

Materials:

  • HeLa or HuH7 cells stably expressing a fluorescently tagged Galectin-9 (e.g., mCherry-Gal9).[12]

  • LNPs formulated with a fluorescently labeled cargo (e.g., Cy5-siRNA).

  • High-content imaging system/confocal microscope.

  • Cell culture reagents.

Procedure:

  • Cell Plating: Seed the mCherry-Gal9 expressing cells into 96-well imaging plates and allow them to adhere overnight.

  • LNP Treatment: Treat the cells with a dilution series of the LNPs containing fluorescently labeled siRNA. Include a negative control (untreated cells) and a positive control (a known endosomolytic agent).

  • Live-Cell Imaging: Acquire images at set time points (e.g., 4, 8, 12, 24 hours) using a high-content imaging system. Capture channels for the cell nucleus (e.g., Hoechst), LNP cargo (e.g., Cy5), and Galectin-9 (e.g., mCherry).

  • Image Analysis:

    • Under normal conditions, mCherry-Gal9 appears diffuse in the cytoplasm.[12]

    • Upon endosomal rupture, mCherry-Gal9 rapidly translocates to the damaged vesicle, appearing as distinct, bright puncta.[12]

    • Use automated image analysis software to identify cells and quantify the number, intensity, and area of mCherry-Gal9 puncta per cell.

    • The degree of puncta formation directly correlates with the extent of endosomal escape.[10][11]

Experimental Workflow and Logical Relationships

The rational design and validation of an LNP delivery system based on this compound follows a logical progression from formulation to functional validation.

G Figure 2: LNP Characterization Workflow cluster_formulation Formulation cluster_physchem Physicochemical Analysis cluster_invitro In Vitro Functional Assay Formulate_Blank 1. Formulate Blank LNP (this compound + helper lipids) pKa_Assay 3. TNS pKa Assay Formulate_Blank->pKa_Assay Formulate_Payload 2. Formulate Payload LNP (this compound + lipids + siRNA) Gal9_Assay 4. Galectin-9 Endosomal Escape Assay Formulate_Payload->Gal9_Assay pKa_Assay->Gal9_Assay Predicts efficacy for Gene_Silencing 5. Gene Silencing Assay (e.g., qPCR, Western Blot) Gal9_Assay->Gene_Silencing Correlates with

Figure 2: LNP Characterization Workflow

Conclusion

The ionizable lipid this compound represents a significant component in the design of advanced drug delivery vehicles for nucleic acids. Its apparent pKa of 6.38 is optimally tuned to induce a pH-dependent charge transition within the endosomal pathway. This key characteristic facilitates the disruption of the endosomal membrane, enabling the efficient release of therapeutic cargo into the cytoplasm and preventing its degradation. The robust experimental methods outlined in this guide, including TNS fluorescence and Galectin-9 recruitment assays, are essential for quantifying the critical parameters that govern the efficacy of this compound and other next-generation ionizable lipids. Through a deep understanding of the relationship between pKa and endosomal escape, researchers can continue to refine and develop highly potent delivery systems for a new era of genetic medicine.

References

The Pivotal Role of ATX-0126 in the Formulation of Lipid Nanoparticles for Advanced mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their safe and effective delivery. At the heart of these sophisticated delivery vehicles are ionizable cationic lipids, a critical component that dictates the efficacy of the entire formulation. This technical guide delves into the core functionalities of a specific, next-generation ionizable lipid, ATX-0126, and its integral role in the formation and function of lipid nanoparticles. This compound is a key component of the ARCT-154 (NaoCap™) COVID-19 vaccine, developed by Arcturus Therapeutics. While specific proprietary data on this compound remains confidential, this guide synthesizes publicly available information and established principles of LNP formation to provide a comprehensive understanding of its role.

The Composition of this compound-Containing Lipid Nanoparticles

The efficacy of an LNP formulation is a synergistic interplay of its components. In the case of the ARCT-154 vaccine, the LNP is composed of four key lipid molecules, each with a distinct function. The molar ratio of these components is crucial for the final physicochemical properties and biological activity of the nanoparticles.

Table 1: Molar Composition of the ARCT-154 Lipid Nanoparticle Formulation []

ComponentLipid TypeMolar Ratio (%)
This compound Ionizable Cationic Lipid 50
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)Helper Lipid7
CholesterolStructural Lipid40
PEG2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)PEGylated Lipid3

The Multifaceted Role of this compound in LNP Formation and Function

As the primary cationic component, this compound is central to the entire lifecycle of the LNP, from its spontaneous self-assembly to the ultimate delivery of the mRNA payload into the cytoplasm of target cells.

Encapsulation of mRNA

The primary role of this compound during LNP formation is to complex with the negatively charged mRNA molecules. At an acidic pH (typically around 4.0) used during the manufacturing process, the amine groups of this compound become protonated, conferring a positive charge to the lipid. This positive charge facilitates strong electrostatic interactions with the phosphate backbone of mRNA, leading to the condensation of the nucleic acid and its encapsulation within the forming nanoparticle core. This process is fundamental to protecting the fragile mRNA from degradation by nucleases in the extracellular environment.

Driving Nanoparticle Self-Assembly

The interaction between this compound and mRNA, along with the hydrophobic properties of the other lipid components, drives the self-assembly of the lipid nanoparticle. The process, typically carried out using rapid mixing techniques like microfluidics, involves the rapid precipitation of lipids from an organic solvent (e.g., ethanol) into an aqueous phase containing the mRNA. The resulting particle structure is thought to be a dense core of ionizable lipid-mRNA complexes surrounded by a lipid monolayer.

Facilitating Endosomal Escape

Once the LNP is taken up by a target cell via endocytosis, it is enclosed within an endosome. For the mRNA to be translated into a protein, it must be released from the endosome into the cytoplasm. This is a critical barrier for many drug delivery systems. This compound is designed to have a pKa in the range of 6.2-6.5. This means that as the endosome matures and its internal pH drops from neutral to acidic, the amine groups of this compound become protonated again. This acquisition of a positive charge is hypothesized to trigger a cascade of events:

  • Interaction with Endosomal Lipids: The positively charged this compound can interact with the negatively charged lipids present in the endosomal membrane.

  • Membrane Destabilization: This interaction is thought to disrupt the integrity of the endosomal membrane, potentially through the formation of non-bilayer lipid phases.

  • Cargo Release: The destabilized endosomal membrane allows the encapsulated mRNA to escape into the cytoplasm, where it can be translated by the cell's ribosomal machinery.

Experimental Protocols: A Generalized Approach to this compound LNP Formulation

While the specific, optimized protocol for the ARCT-154 vaccine is proprietary, a general experimental workflow for the formulation of similar LNPs using microfluidics can be outlined.

Materials
  • This compound

  • DSPC

  • Cholesterol

  • PEG2000-DMG

  • mRNA

  • Ethanol (anhydrous)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Protocol
  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and PEG2000-DMG in anhydrous ethanol to achieve the desired molar ratio (50:7:40:3).

    • The total lipid concentration in the ethanol phase is a critical parameter that needs to be optimized.

  • Preparation of mRNA Solution:

    • Dissolve the mRNA in a citrate buffer (pH 4.0). The concentration of the mRNA will influence the final mRNA-to-lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing within the microchannels induces the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension is then purified to remove the ethanol and unencapsulated mRNA. This is typically achieved through tangential flow filtration (TFF) or dialysis against PBS (pH 7.4).

  • Sterile Filtration:

    • The final LNP formulation is sterilized by passing it through a 0.22 µm filter.

  • Characterization:

    • The formulated LNPs should be characterized for their physicochemical properties, including:

      • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

      • Zeta Potential: Measured to determine the surface charge of the nanoparticles.

      • Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay).

      • mRNA Integrity: Assessed using gel electrophoresis or capillary electrophoresis.

Visualizing the Process and Logic

To better understand the intricate processes and relationships involved in the role of this compound in LNP formation, the following diagrams have been generated using Graphviz.

LNP_Formation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Citrate Buffer, pH 4.0) cluster_process Manufacturing Process ATX0126 This compound Microfluidic_Mixing Microfluidic Mixing ATX0126->Microfluidic_Mixing DSPC DSPC DSPC->Microfluidic_Mixing Chol Cholesterol Chol->Microfluidic_Mixing PEG_lipid PEG2000-DMG PEG_lipid->Microfluidic_Mixing mRNA mRNA mRNA->Microfluidic_Mixing Purification Purification (TFF/Dialysis) Microfluidic_Mixing->Purification Sterile_Filtration Sterile Filtration Purification->Sterile_Filtration Final_LNP Final_LNP Sterile_Filtration->Final_LNP Final LNP Formulation (PBS, pH 7.4)

Experimental Workflow for this compound LNP Formulation.

Endosomal_Escape_Pathway LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation & pH Drop Lysosome Lysosome (Degradation) Late_Endosome->Lysosome mRNA_Release mRNA Release Late_Endosome->mRNA_Release This compound Protonation & Membrane Destabilization Cytoplasm Cytoplasm mRNA_Release->Cytoplasm

Proposed Mechanism of Endosomal Escape for this compound LNPs.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its carefully designed chemical structure allows it to perform the dual critical functions of efficiently encapsulating mRNA during formulation and facilitating its release from the endosome following cellular uptake. While much of the specific data regarding the optimization and performance of this compound-containing LNPs remains proprietary, the fundamental principles outlined in this guide provide a solid framework for understanding its pivotal role. As the field of mRNA therapeutics continues to expand, the development of novel and highly effective ionizable lipids like this compound will undoubtedly be a key driver of innovation, leading to the next generation of life-saving medicines.

References

ATX-0126 for Non-Viral Gene Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-0126 is a novel, synthetic ionizable lipid that has emerged as a critical component in the non-viral delivery of nucleic acid-based therapeutics. Its unique chemical structure, featuring a thiocarbamate-based composition, facilitates the efficient encapsulation of genetic payloads such as siRNA and mRNA into lipid nanoparticles (LNPs). These LNPs are designed to protect the nucleic acid cargo from degradation in the bloodstream and mediate its effective delivery into target cells. With a pKa of 6.38, this compound is engineered to remain relatively neutral at physiological pH, minimizing potential toxicity, while becoming protonated in the acidic environment of the endosome. This pH-dependent charge transition is crucial for the endosomal escape of the genetic payload, a key step for successful gene silencing or protein expression. This technical guide provides an in-depth overview of this compound, including its formulation into LNPs, in vivo efficacy, experimental protocols, and its interaction with cellular pathways.

Data Presentation

LNP Formulation Composition

The successful formulation of this compound into effective LNPs requires a precise combination of lipids. A notable example is the formulation used in the ARCT-154 saRNA vaccine, which incorporates this compound as the ionizable lipid.[][2] The molar ratios of the lipid components are critical for the stability, delivery efficiency, and overall performance of the LNPs.

ComponentLipid TypeMolar Ratio (%)Function
This compound Ionizable Cationic Lipid 50 Encapsulates nucleic acid and facilitates endosomal escape
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)Helper Lipid7Provides structural integrity to the LNP
CholesterolHelper Lipid40Stabilizes the LNP structure and aids in membrane fusion
PEG2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)PEGylated Lipid3Prevents aggregation and provides a hydrophilic shield, increasing circulation time
In Vivo Efficacy

A standard preclinical model to assess the in vivo efficacy of siRNA-LNP formulations for liver delivery is the measurement of serum Factor VII protein knockdown in mice. While specific ED50 data for this compound in this model is not publicly available, it has been reported that intravenous administration of LNPs containing this compound and encapsulating Factor VII siRNA leads to a decrease in Factor VII blood levels in mice. This demonstrates the potential of this compound to mediate effective in vivo gene silencing in hepatocytes. Further quantitative studies are necessary to establish a precise dose-response relationship and determine the ED50 for Factor VII knockdown.

Experimental Protocols

LNP Formulation using Microfluidics

Microfluidic mixing is a reproducible and scalable method for the production of LNPs with controlled size and polydispersity. The following is a generalized protocol that can be adapted for the formulation of this compound-containing LNPs.

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Ethanol (anhydrous)

  • Nucleic acid (siRNA or mRNA)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and PEG2000-DMG in anhydrous ethanol at the desired molar ratio (e.g., 50:7:40:3).

    • The total lipid concentration in the ethanol phase will depend on the specific microfluidic system and desired final LNP concentration.

  • Preparation of Aqueous Nucleic Acid Solution:

    • Dissolve the nucleic acid (siRNA or mRNA) in citrate buffer (pH 4.0). The acidic pH is crucial for the protonation of this compound and efficient encapsulation.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

    • Set the flow rates of the syringe pumps to achieve the desired mixing ratio (typically 1:3 ethanol to aqueous phase).

    • Initiate the pumps to mix the two streams within the microfluidic cartridge, leading to the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove the ethanol and exchange the buffer to a physiological pH, perform dialysis or tangential flow filtration against PBS (pH 7.4).

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the zeta potential to assess the surface charge of the LNPs.

    • Quantify the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Assess the morphology of the LNPs using techniques such as cryo-transmission electron microscopy (cryo-TEM).

Mandatory Visualization

Signaling Pathways and Cellular Interactions

The interaction of LNPs with cells is a complex process that can trigger various cellular signaling pathways. While specific studies on this compound are limited, the general mechanisms for ionizable lipid-containing LNPs involve cellular uptake via endocytosis and subsequent endosomal escape. This process can lead to the activation of inflammatory pathways.

LNP_Cellular_Interaction cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell cluster_cytoplasm Cytoplasm (pH 7.2) cluster_endosome Endosome (pH ~5.0-6.5) LNP This compound LNP (Neutral Surface) LNP_Endosome LNP in Endosome (this compound Protonated) LNP->LNP_Endosome Endocytosis RISC RISC / Ribosome mRNA_degradation mRNA Degradation/ Protein Translation RISC->mRNA_degradation Signaling_Pathways Inflammatory Signaling (NF-κB, MAPKs, JAK-STAT) LNP_Endosome->Signaling_Pathways Endosomal Damage Sensing Endosomal_Escape Endosomal Escape LNP_Endosome->Endosomal_Escape pH-mediated Membrane Disruption Endosomal_Escape->RISC Nucleic Acid Release LNP_Workflow Lipid_Prep 1. Prepare Lipid Stock (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Mixing 3. Microfluidic Mixing Lipid_Prep->Mixing NA_Prep 2. Prepare Nucleic Acid (siRNA/mRNA) in Citrate Buffer (pH 4.0) NA_Prep->Mixing Purification 4. Dialysis/TFF (Buffer Exchange to PBS pH 7.4) Mixing->Purification Characterization 5. Physicochemical Characterization Purification->Characterization QC_Checks Size (DLS) PDI (DLS) Zeta Potential Encapsulation Efficiency Characterization->QC_Checks Final_Product Sterile Filtered LNP Formulation Characterization->Final_Product LNP_Components_Function cluster_LNP Lipid Nanoparticle Gene_Delivery Successful Gene Delivery ATX0126 This compound (Ionizable Lipid) ATX0126->Gene_Delivery Nucleic Acid Encapsulation Endosomal Escape Helper_Lipids Helper Lipids (DSPC, Cholesterol) Helper_Lipids->Gene_Delivery Structural Stability Membrane Fusion PEG_Lipid PEG-Lipid PEG_Lipid->Gene_Delivery Steric Stability Increased Circulation

References

ATX-0126: A Technical Guide to Solubility and Solvent Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-0126, also known as ATX 100, is a novel, thiocarbamate-based ionizable lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for nucleic acid delivery.[1][2] Its unique properties facilitate the encapsulation and subsequent intracellular delivery of genetic material such as messenger RNA (mRNA) and small interfering RNA (siRNA).[3][4] This technical guide provides an in-depth overview of the solubility and solvent compatibility of this compound, presenting key data and experimental protocols to aid researchers in its handling, formulation, and application.

Chemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use.

PropertyValueSource
CAS Number 2230647-37-5[1]
Molecular Formula C44H86N2O5S[1]
Molecular Weight 755.23 g/mol [1]
Description Ionizable cationic lipid[3][5]
pKa 6.38[3][5]

Solubility Data

The solubility of this compound in common laboratory solvents has been determined, highlighting the need for specific conditions to achieve desired concentrations. The following table summarizes the available quantitative solubility data.

SolventConcentration (mg/mL)Molar Concentration (mM)ConditionsSource
Ethanol 2026.48Requires sonication[1]
DMSO 22.65Requires sonication, warming, and heating to 60°C[1]

Note: A safety data sheet indicates that data on water solubility is not available.[6]

Solvent Compatibility and Storage

Proper storage and handling are paramount to maintaining the integrity of this compound. The following guidelines are based on available product information.

Storage of Stock Solutions
Storage TemperatureDurationSource
-80°C 6 months[1][4]
-20°C 1 month[1][4]
General Chemical Stability

This compound is stable under recommended storage conditions.[6] However, it is crucial to avoid contact with strong acids, strong alkalis, and potent oxidizing or reducing agents, as these may lead to degradation.[6]

Experimental Protocols

Protocol 1: General Procedure for Preparation of Stock Solutions

This protocol is a generalized procedure based on the conditions reported for dissolving this compound.

Objective: To prepare a stock solution of this compound in an organic solvent.

Materials:

  • This compound (solid)

  • Anhydrous ethanol or DMSO

  • Sterile, conical tube

  • Ultrasonic bath

  • Water bath or heating block

Procedure:

  • Weigh the desired amount of this compound in a sterile conical tube.

  • Add the calculated volume of the chosen solvent (ethanol or DMSO) to achieve the target concentration.

  • For Ethanol:

    • Tightly cap the tube.

    • Place the tube in an ultrasonic bath and sonicate until the solid is completely dissolved.

  • For DMSO:

    • Tightly cap the tube.

    • Place the tube in an ultrasonic bath.

    • Gently warm the solution, and if necessary, heat to 60°C in a water bath or on a heating block with intermittent vortexing until the solid is fully dissolved.

  • Once dissolved, allow the solution to cool to room temperature.

  • Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4]

Protocol 2: pKa Measurement of Ionizable Lipids in LNP Formulations

This protocol is adapted from the method described by Jayaraman et al. (2012), as referenced in patent literature for this compound and other ionizable lipids.[7][8]

Objective: To determine the pKa of this compound within a lipid nanoparticle or micellar formulation.

Materials:

  • LNP or micelle formulation containing this compound

  • Universal buffer with a pH range of 3 to 12

  • Fluorescent probe (e.g., a pH-sensitive dye)

  • Fluorometer

Procedure:

  • Dilute the lipid micelles or LNPs to a total lipid concentration of 1 mM in the universal buffer.

  • Add the fluorescent probe to the diluted sample.

  • Measure the fluorescence intensity of the sample across the pH range of the universal buffer.

  • The pKa is determined as the pH at which the fluorescence intensity is half-maximal, indicating 50% ionization of the lipid.

Visualization of Relevant Workflows

Lipid Nanoparticle (LNP) Formulation Workflow

The following diagram illustrates a typical workflow for the formulation of lipid nanoparticles incorporating this compound for nucleic acid delivery.

LNP_Formulation_Workflow cluster_preparation Phase Preparation cluster_mixing Mixing & Assembly cluster_purification Purification & Concentration cluster_final Final Product LipidPhase Lipid Phase (this compound, helper lipids, cholesterol, PEG-lipid in Ethanol) Mixing Rapid Mixing (e.g., Microfluidics) LipidPhase->Mixing AqueousPhase Aqueous Phase (Nucleic Acid in Acidic Buffer) AqueousPhase->Mixing Purification Buffer Exchange & Purification (e.g., Dialysis, TFF) Mixing->Purification Self-Assembly Concentration Concentration Purification->Concentration FinalLNP Final LNP Formulation Concentration->FinalLNP

Caption: Workflow for LNP Formulation with this compound.

Mechanism of LNP-Mediated Nucleic Acid Delivery

This diagram outlines the general mechanism by which LNPs formulated with this compound deliver their nucleic acid payload into a target cell.

LNP_Delivery_Mechanism cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_action Biological Action LNP LNP with this compound (Positively charged at low pH) Cell Target Cell LNP->Cell Endocytosis Endosome Endosome (Acidifying Environment) Cytosol Cytosol Endosome->Cytosol Endosomal Escape (this compound protonation) Payload Nucleic Acid Payload (mRNA or siRNA) Cytosol->Payload Payload Release Action Translation (mRNA) or Gene Silencing (siRNA) Payload->Action

Caption: LNP-mediated nucleic acid delivery mechanism.

References

Safety Profile and Preliminary Toxicology of ATX-0126: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available safety and toxicological information on ATX-0126. It is intended for informational purposes for research and drug development professionals. Specific quantitative toxicological data, such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL), for this compound are not publicly available. The information presented here is based on limited preclinical data and safety data sheets.

Introduction

This compound is an ionizable cationic lipid that serves as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA).[1][2][3][4] Its chemical structure, with a CAS Number of 2230647-37-5 and molecular formula C44H86N2O5S, is designed to facilitate the encapsulation of genetic material and its subsequent release into the cytoplasm of target cells.[5] The safety profile of this compound is a key consideration for its application in therapeutic LNP formulations. This guide provides a summary of the available safety and preliminary toxicology data for this compound.

Hazard Identification and Classification

Based on the available Safety Data Sheet (SDS), this compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation

This compound is not classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the American Conference of Governmental Industrial Hygienists (ACGIH).[5]

Preliminary Preclinical Safety Profile

Publicly available information from preclinical studies provides a qualitative overview of the safety profile of this compound. These findings suggest a manageable and transient toxicity profile.

ObservationDescription
General Toxicity Preclinical studies have indicated "manageable transient toxicity".[1]
Hepatotoxicity Mild and reversible cytoplasmic vacuolation in hepatocytes has been observed, along with short-term elevation of liver enzymes (ALT/AST).[1][6]
Immune Response Transient immune responses have been noted.[1]
Cumulative Toxicity No evidence of cumulative toxicity has been reported.[1]
Pharmacokinetics Studies have shown rapid clearance of this compound-containing LNPs.[1][6]

Physicochemical Properties Relevant to Safety

The physicochemical properties of ionizable lipids are crucial determinants of both their efficacy and safety. For the class of lipids to which this compound belongs, a pKa in the range of 6.0-6.6 and a calculated log D (cLogD) between 10 and 14 have been associated with good in vivo activity. The pKa of this compound is reported to be 6.38.[1][2][3][4] This property is critical for its function, allowing for a net positive charge in the acidic endosome to facilitate nucleic acid release, and a neutral charge at physiological pH to reduce toxicity.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, a general workflow for the preclinical safety assessment of a novel lipid excipient can be conceptualized.

G cluster_in_vitro In Vitro Toxicity Assessment cluster_in_vivo In Vivo Toxicity Assessment (Animal Models) cluster_endpoints Endpoint Analysis iv_1 Cytotoxicity Assays (e.g., MTT, LDH) ac_tox Acute Toxicity Study (Dose Range Finding) iv_1->ac_tox iv_2 Hemocompatibility (Hemolysis Assay) iv_2->ac_tox iv_3 Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay) iv_3->ac_tox sub_tox Sub-chronic Toxicity Study (Repeat Dose) ac_tox->sub_tox clin_path Clinical Pathology (Hematology, Blood Chemistry) sub_tox->clin_path histo Histopathology of Target Organs sub_tox->histo obs Clinical Observations & Body Weight sub_tox->obs pk_pd Pharmacokinetics & Biodistribution pk_pd->sub_tox immuno Immunogenicity Assessment immuno->sub_tox

Figure 1: Generalized workflow for preclinical safety assessment of a novel lipid excipient.

Mechanism of LNP-Mediated Nucleic Acid Delivery

The safety profile of this compound is intrinsically linked to its role in the mechanism of LNP-mediated nucleic acid delivery.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Environment lnp LNP with this compound (Net Neutral Charge) endocytosis Cellular Uptake (Endocytosis) lnp->endocytosis endosome Endosome (pH ~5.5-6.5) endocytosis->endosome protonation This compound Protonation (Becomes Cationic) endosome->protonation release Endosomal Escape & Nucleic Acid Release protonation->release cytoplasm Cytoplasm release->cytoplasm

References

Commercial suppliers and availability of ATX-0126

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to ATX-0126: Commercial Availability and Applications in Nucleic Acid Delivery

For Researchers, Scientists, and Drug Development Professionals

This compound is a novel, ionizable lipid crucial for the formulation of lipid nanoparticles (LNPs) that deliver nucleic acid-based therapeutics such as siRNA and mRNA.[1][2] Its thiocarbamate-based structure is designed to ensure efficient encapsulation of nucleic acids and facilitate their delivery into target cells. This technical guide provides a comprehensive overview of this compound, including its commercial suppliers, key technical data, and detailed experimental protocols for its use in research and development.

Commercial Suppliers and Availability

This compound is available from the following specialized chemical suppliers for research purposes. It is important to note that this product is intended for research use only and not for human or veterinary use.[1]

SupplierProduct Name(s)Catalog NumberPurity
MedchemExpressThis compound (ATX 100)HY-14916799.94%
DC ChemicalsATX-126 (this compound, lipid 10p)DC57046>98%

Physicochemical and Technical Data

A summary of the key technical specifications for this compound is provided below. This data is essential for designing and executing experiments involving LNP formulation.

PropertyValueSource
Synonyms ATX 100, lipid 10p[1][2]
CAS Number 2230647-37-5[2][3]
Molecular Formula C44H86N2O5S[2][3]
Molecular Weight 755.23 g/mol [2][3]
pKa 6.38[2]
Purity >98% to 99.94%[1][4]
Appearance Not specified (likely an oil or solid)
Solubility Ethanol: 20 mg/mL (requires sonication)DMSO: 2 mg/mL (requires sonication and warming to 60°C)[3]
Storage (Pure Form) -20°C for up to 3 years4°C for up to 2 years[3]
Storage (In Solvent) -80°C for up to 6 months-20°C for up to 1 month[3]

Experimental Protocols

The following protocols are generalized methods for the formulation of lipid nanoparticles using ionizable lipids like this compound for the delivery of mRNA or siRNA. The precise molar ratios of the lipid components may require optimization for specific applications.

Protocol 1: Lipid Nanoparticle (LNP) Formulation for mRNA Delivery

This protocol outlines the preparation of LNPs using a microfluidic mixing approach, which allows for controlled and reproducible nanoparticle formation.

Materials:

  • This compound (ionizable lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (PEGylated lipid)

  • mRNA transcript in a low pH buffer (e.g., 10 mM citrate buffer, pH 3.0)

  • Ethanol (RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device

Procedure:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol. Gentle heating (60-65°C) may be required to fully dissolve the lipids.[3]

    • Combine the lipid stock solutions to create a final lipid mixture in ethanol. A common molar ratio for the lipid components is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEGylated lipid).[3]

  • LNP Formulation:

    • Load the lipid mixture in ethanol into one syringe for the microfluidic device.

    • Load the mRNA solution in the low pH buffer into a second syringe.

    • Set the flow rates on the microfluidic mixer to achieve a desired ratio of the aqueous to the organic phase (e.g., 3:1).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids and the encapsulation of the mRNA, forming the LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution will be in an ethanol/aqueous buffer mixture with a low pH.

    • To remove the ethanol and raise the pH to a physiological level, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using an appropriate molecular weight cutoff dialysis cassette.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency of the mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: LNP-mediated siRNA Delivery and Gene Silencing Assessment

This protocol describes the in vitro application of siRNA-loaded LNPs to cultured cells and the subsequent analysis of gene knockdown.

Materials:

  • siRNA-loaded LNPs (formulated as described in Protocol 1, substituting siRNA for mRNA)

  • Target cells cultured in appropriate growth medium

  • Opti-MEM or other serum-free medium

  • Reagents for quantitative PCR (qPCR) or Western blotting

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the target cells in a multi-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, dilute the siRNA-loaded LNPs to the desired final concentration in a serum-free medium like Opti-MEM.

    • Remove the growth medium from the cells and replace it with the LNP-containing medium.

    • Incubate the cells with the LNPs for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, add complete growth medium containing serum to the cells.

  • Gene Silencing Analysis:

    • Incubate the cells for 24-72 hours post-transfection to allow for gene knockdown.

    • Harvest the cells and extract total RNA or protein.

    • To assess mRNA knockdown, perform qPCR using primers specific for the target gene and a housekeeping gene for normalization.

    • To assess protein knockdown, perform a Western blot using an antibody specific for the target protein.

Visualizations

LNP Formulation and Nucleic Acid Encapsulation Workflow

The following diagram illustrates the general workflow for creating nucleic acid-loaded lipid nanoparticles using a microfluidic mixing process.

LNP_Formulation cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Low pH Buffer) ATX0126 This compound Lipid_Mix Lipid Mixture ATX0126->Lipid_Mix DSPC DSPC DSPC->Lipid_Mix Chol Cholesterol Chol->Lipid_Mix PEG_Lipid PEG-Lipid PEG_Lipid->Lipid_Mix Microfluidic_Mixer Microfluidic Mixer Lipid_Mix->Microfluidic_Mixer Organic Stream Nucleic_Acid mRNA or siRNA Nucleic_Acid->Microfluidic_Mixer Aqueous Stream LNP_Formation Self-Assembled LNPs (Low pH) Microfluidic_Mixer->LNP_Formation Purification Dialysis (PBS, pH 7.4) LNP_Formation->Purification Final_LNPs Purified LNPs for Use Purification->Final_LNPs

Caption: Workflow for LNP formulation via microfluidic mixing.

Mechanism of LNP-Mediated Nucleic Acid Delivery

This diagram outlines the proposed mechanism by which ionizable lipid-containing LNPs deliver their nucleic acid payload into the cytoplasm of a target cell.

LNP_Delivery_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space LNP LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Early_Endosome->Late_Endosome Maturation Protonation This compound Protonation (Positive Charge) Late_Endosome->Protonation Acidification Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization Payload_Release Nucleic Acid Release into Cytoplasm Membrane_Destabilization->Payload_Release

Caption: Cellular uptake and endosomal escape of LNPs.

References

Methodological & Application

Application Note and Protocols: A Step-by-Step Guide for ATX-0126 siRNA Encapsulation in Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of small interfering RNA (siRNA) to target cells remains a significant hurdle in the therapeutic application of RNA interference (RNAi). Lipid nanoparticles (LNPs) have emerged as a leading platform for in vivo siRNA delivery, protecting the nucleic acid from degradation and facilitating cellular uptake. This document provides a detailed guide for the encapsulation of siRNA using the ionizable lipid ATX-0126 to form stable and effective LNPs. This compound is an ionizable lipid that can be used in the formation of lipid nanoparticles for nucleic acid delivery.[1][2]

The protocols outlined below are based on established microfluidic mixing techniques, which offer reproducible and scalable production of siRNA-loaded LNPs with controlled particle size.[3][4][5][6]

Materials and Equipment

Lipids and Nucleic Acids
ComponentSupplierCat. No.Storage
This compoundMedChemExpressHY-149167-20°C
CholesterolSigma-AldrichC8667Room Temp
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Avanti Polar Lipids850365-20°C
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)Avanti Polar Lipids880150-20°C
Custom siRNA (e.g., targeting GAPDH)VariousN/A-80°C
Control siRNA (scrambled sequence)VariousN/A-80°C
Reagents and Buffers
ReagentPreparationStorage
Ethanol, 200 ProofN/ARoom Temp
Citrate Buffer (100 mM, pH 3.0)Dissolve citric acid in nuclease-free water, adjust pH4°C
Phosphate-Buffered Saline (PBS), pH 7.4N/ARoom Temp
Nuclease-free WaterN/ARoom Temp
RiboGreen RNA Quantitation KitInvitrogenR11490
Equipment
EquipmentSupplier
Microfluidic Mixing System (e.g., NanoAssemblr®)Precision NanoSystems
Syringe PumpsHarvard Apparatus
Gas-tight Glass SyringesHamilton
Dynamic Light Scattering (DLS) SystemMalvern Panalytical
UV-Vis Spectrophotometer or FluorometerThermo Fisher Scientific
Dialysis Cassettes (e.g., 10K MWCO)Thermo Fisher Scientific
Sterile, Nuclease-free Vials and TubesVarious

Experimental Protocols

Preparation of Stock Solutions
  • Lipid Stock Solution (in Ethanol):

    • Prepare a stock solution of lipids in 200 proof ethanol. A common molar ratio for the lipid components is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[7]

    • For a 10 mM total lipid stock solution, dissolve the lipids in ethanol according to the specified molar ratio. This compound is soluble in ethanol at 20 mg/mL (26.48 mM) with the need for ultrasonic agitation.[2]

  • siRNA Stock Solution (in Citrate Buffer):

    • Resuspend the lyophilized siRNA in 100 mM citrate buffer (pH 3.0) to a final concentration of 0.2 mg/mL.

    • Ensure the siRNA is fully dissolved by gentle vortexing. Store on ice.

LNP Formulation using Microfluidic Mixing

The following protocol is adapted for a microfluidic mixing system. Parameters such as flow rate and flow rate ratio (FRR) are critical for controlling LNP size and should be optimized.[3][5]

  • System Setup:

    • Prime the microfluidic system with ethanol and then with citrate buffer to waste, ensuring no air bubbles are in the channels.

  • Loading Syringes:

    • Load one syringe with the lipid stock solution in ethanol.

    • Load a second syringe with the siRNA stock solution in citrate buffer.

  • Microfluidic Mixing:

    • Set the syringe pumps to the desired flow rates. A typical starting point is a total flow rate (TFR) of 2 mL/min and a flow rate ratio (FRR) of 3:1 (Aqueous:Ethanolic).[8]

    • Initiate the flow from both syringes into the microfluidic mixing cartridge. The rapid mixing of the ethanol and aqueous phases induces the self-assembly of the LNPs.[8]

    • Collect the resulting LNP suspension (the "pre-bulk" solution) in a sterile, nuclease-free vial.

LNP_Formation_Workflow cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Concentration cluster_characterization Quality Control Lipids This compound, DSPC, Cholesterol, PEG-Lipid in Ethanol SyringePump Syringe Pumps Lipids->SyringePump siRNA siRNA in Citrate Buffer (pH 3.0) siRNA->SyringePump MicrofluidicMixer Microfluidic Cartridge (Rapid Mixing) SyringePump->MicrofluidicMixer Set Flow Rates (e.g., TFR, FRR) Dialysis Dialysis (Buffer Exchange to PBS, pH 7.4) MicrofluidicMixer->Dialysis Collect Pre-Bulk LNPs Concentration Concentration (e.g., UF/DF) Dialysis->Concentration DLS Size & PDI (DLS) Concentration->DLS RiboGreen Encapsulation Efficiency (RiboGreen) Concentration->RiboGreen FinalProduct Sterile Filtration & Storage (Final LNP-siRNA Product) DLS->FinalProduct RiboGreen->FinalProduct

Caption: Experimental workflow for siRNA-LNP formulation.
LNP Purification and Buffer Exchange

  • Dialysis:

    • Transfer the collected LNP suspension to a dialysis cassette (e.g., 10,000 MWCO).

    • Dialyze against sterile PBS (pH 7.4) overnight at 4°C with at least two buffer changes. This step removes the ethanol and raises the pH to physiological levels, which is crucial for the stability of the LNPs.

  • Concentration and Sterilization:

    • If necessary, concentrate the dialyzed LNPs using a suitable method such as ultrafiltration/diafiltration.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the final product at 4°C.

Characterization of siRNA-Loaded LNPs

Particle Size and Polydispersity Index (PDI)
  • Method: Dynamic Light Scattering (DLS).

  • Protocol:

    • Dilute a small aliquot of the final LNP suspension in PBS.

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

    • Acceptable LNPs for in vivo applications typically have a diameter between 50-150 nm and a PDI < 0.2.

siRNA Encapsulation Efficiency
  • Method: RiboGreen Assay. This assay quantifies the amount of siRNA that is protected within the LNPs.

  • Protocol:

    • Prepare two sets of samples from the LNP formulation.

    • Set 1 (Total siRNA): Add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA.

    • Set 2 (Free siRNA): Use the intact LNP sample without lysis buffer.

    • Add the RiboGreen reagent to both sets of samples and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

    • Encapsulation efficiencies are often expected to be above 90%.[9]

Representative Data

The following table summarizes expected quantitative data for siRNA-LNP formulations based on microfluidic manufacturing.

ParameterTypical ValueMethod of Analysis
Formulation Parameters
Lipid Molar Ratio (this compound:DSPC:Chol:PEG-Lipid)50:10:38.5:1.5-
Flow Rate Ratio (Aqueous:Ethanol)3:1Syringe Pump Setting
Total Flow Rate2-12 mL/minSyringe Pump Setting
LNP Characteristics
Particle Size (Z-average)80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta PotentialNear-neutral at pH 7.4Electrophoretic Light Scattering
siRNA Encapsulation Efficiency> 90%RiboGreen Assay

Mechanism of LNP-mediated siRNA Delivery

The delivery of siRNA to the cell cytoplasm is a multi-step process.

siRNA_Delivery_Pathway cluster_delivery Cellular Delivery Process cluster_release Cytoplasmic Release & Action LNP LNP-siRNA in Circulation Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Early Endosome (Low pH) Endocytosis->Endosome Escape Endosomal Escape (this compound Protonation) Endosome->Escape pH drop Release siRNA Release into Cytoplasm Escape->Release RISC RISC Loading Release->RISC Cleavage mRNA Cleavage & Gene Silencing RISC->Cleavage

Caption: LNP-mediated siRNA delivery and gene silencing.

Upon systemic administration, the PEG-lipid on the LNP surface provides a hydrophilic shield, reducing opsonization and increasing circulation time. The LNPs are taken up by target cells, often via endocytosis. Inside the acidic environment of the endosome, the ionizable lipid this compound becomes protonated (positively charged). This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated siRNA to escape into the cytoplasm. Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then targets and cleaves the complementary mRNA sequence, resulting in gene silencing.[10]

Conclusion

This guide provides a comprehensive protocol for the formulation and characterization of siRNA-loaded lipid nanoparticles using the ionizable lipid this compound and a microfluidic-based manufacturing process. Adherence to these protocols will enable researchers to produce consistent and well-characterized LNPs for preclinical evaluation of siRNA-based therapeutics. Optimization of parameters such as lipid ratios and flow rates may be necessary to achieve desired particle characteristics for specific applications.

References

Application Notes & Protocols: Preparation of ATX-0126 Lipid Nanoparticles for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lipid nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of nucleic acid therapeutics, such as mRNA and siRNA. Their success is exemplified by their use in FDA-approved products, including the ARCT-154 self-amplifying mRNA vaccine, which utilizes the ionizable cationic lipid ATX-0126.[][][][4] This document provides detailed application notes and protocols for the preparation and characterization of this compound LNPs for pre-clinical in vivo research.

The formulation of LNPs is a critical process that influences their physicochemical properties, and consequently, their biological activity. Key parameters such as particle size, polydispersity index (PDI), and encapsulation efficiency are crucial for effective systemic delivery and cellular uptake.[5][6] These protocols are based on established microfluidic mixing techniques, which offer robust and reproducible LNP manufacturing.[5][7]

I. Data Presentation: Formulation and Characterization

The following tables summarize the key quantitative data for the formulation and characterization of this compound lipid nanoparticles.

Table 1: this compound Lipid Nanoparticle Composition

ComponentMolar Ratio (%)Role in Formulation
This compound 50Ionizable cationic lipid; crucial for nucleic acid encapsulation and endosomal escape.[][][]
DSPC 7Helper lipid (phospholipid); provides structural stability to the nanoparticle.[][8]
Cholesterol 40Helper lipid; enhances nanoparticle stability and facilitates membrane fusion.[][8][9]
PEG2000-DMG 3PEGylated lipid; controls particle size and provides a hydrophilic shield to increase circulation time.[][8]

Table 2: Key Parameters for LNP Formulation and Characterization

ParameterTypical Value/RangeMethod of Determination
Lipid:Nucleic Acid Weight Ratio 10-30:1Calculation based on initial component concentrations.
N:P Molar Ratio ~6Calculation based on ionizable lipid and nucleic acid concentrations.[10]
Particle Size (Hydrodynamic Diameter) < 100 nmDynamic Light Scattering (DLS).[5]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS).[5][7]
Zeta Potential Near-neutral at pH 7.4Electrophoretic Light Scattering (ELS).[5]
Encapsulation Efficiency > 90%Fluorescence-based dye exclusion assays (e.g., RiboGreen).[7][11]

II. Experimental Protocols

A. Protocol for Preparation of this compound Lipid Nanoparticles

This protocol describes the formulation of this compound LNPs using a microfluidic mixing system.

1. Preparation of Lipid Stock Solution (in Ethanol):

a. Bring all lipids (this compound, DSPC, Cholesterol, PEG2000-DMG) to room temperature.

b. Prepare individual stock solutions of each lipid in 100% ethanol. Heating may be required for complete solubilization of DSPC and PEG2000-DMG.[11] Cholesterol solutions should be kept warm to maintain solubility.[11]

c. Combine the individual lipid stock solutions in the molar ratio of 50:7:40:3 (this compound:DSPC:Cholesterol:PEG2000-DMG) to create the final lipid mixture in ethanol.

d. Store the final lipid stock solution at -20°C.

2. Preparation of Aqueous Nucleic Acid Solution:

a. Dilute the desired nucleic acid (e.g., mRNA, siRNA) in a low pH buffer, such as 25-50 mM sodium acetate or sodium citrate, pH 4-5.[10] This acidic environment protonates the ionizable lipid, facilitating encapsulation.

3. Microfluidic Mixing for LNP Formulation:

a. Set up the microfluidic mixing device according to the manufacturer's instructions.

b. Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

c. Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase, typically at 3:1.[10]

d. Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the lipid nanoparticles, encapsulating the nucleic acid.

4. Downstream Processing:

a. The resulting LNP suspension will contain ethanol. Remove the ethanol and exchange the buffer to a neutral pH buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4) for in vivo applications. This can be achieved through dialysis or tangential flow filtration.[10][11]

b. Sterile filter the final LNP formulation through a 0.22 µm filter.[7]

B. Protocol for Characterization of this compound Lipid Nanoparticles

1. Size and Polydispersity Index (PDI) Measurement:

a. Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

b. Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

2. Zeta Potential Measurement:

a. Dilute a small aliquot of the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS) to obtain an accurate reading.[5]

b. Measure the zeta potential using an Electrophoretic Light Scattering (ELS) instrument.

3. Encapsulation Efficiency Quantification:

a. Use a fluorescence-based assay, such as the RiboGreen assay.

b. Prepare two sets of LNP samples. In one set, add a detergent (e.g., Triton X-100) to disrupt the LNPs and expose all the encapsulated nucleic acid. The other set remains untreated to measure the amount of unencapsulated (free) nucleic acid.[7][11]

c. Add the fluorescent dye to both sets of samples and measure the fluorescence intensity.

d. Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

C. Protocol for In Vivo Administration

1. Animal Handling and Dosing:

a. All animal experiments should be conducted in accordance with approved animal care guidelines and protocols.

b. Dilute the final LNP formulation in sterile PBS to the desired concentration for injection.

c. For systemic delivery, intravenous (IV) injection via the tail vein is a common route of administration.[7] Other routes such as intramuscular or subcutaneous injections can also be used depending on the research objective.[12]

2. Biodistribution and Efficacy Studies:

a. To assess the biodistribution of the LNPs, a fluorescent dye can be encapsulated, and tissues can be analyzed ex vivo using imaging techniques.[13]

b. For efficacy studies, the expression of a reporter protein (e.g., luciferase) or the knockdown of a target gene can be measured in relevant tissues at various time points post-injection.[7]

III. Visualizations

LNP_Preparation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_processing Downstream Processing cluster_characterization Characterization cluster_invivo In Vivo Studies Lipid Stock\n(this compound, DSPC, Cholesterol, PEG-lipid in Ethanol) Lipid Stock (this compound, DSPC, Cholesterol, PEG-lipid in Ethanol) Microfluidic Mixing Microfluidic Mixing Lipid Stock\n(this compound, DSPC, Cholesterol, PEG-lipid in Ethanol)->Microfluidic Mixing Nucleic Acid\n(in acidic buffer, pH 4-5) Nucleic Acid (in acidic buffer, pH 4-5) Nucleic Acid\n(in acidic buffer, pH 4-5)->Microfluidic Mixing Buffer Exchange\n(Dialysis/TFF to PBS, pH 7.4) Buffer Exchange (Dialysis/TFF to PBS, pH 7.4) Microfluidic Mixing->Buffer Exchange\n(Dialysis/TFF to PBS, pH 7.4) Sterile Filtration Sterile Filtration Buffer Exchange\n(Dialysis/TFF to PBS, pH 7.4)->Sterile Filtration Size & PDI (DLS) Size & PDI (DLS) Sterile Filtration->Size & PDI (DLS) Zeta Potential (ELS) Zeta Potential (ELS) Sterile Filtration->Zeta Potential (ELS) Encapsulation Efficiency Encapsulation Efficiency Sterile Filtration->Encapsulation Efficiency In Vivo Administration In Vivo Administration Sterile Filtration->In Vivo Administration

Caption: Workflow for this compound LNP preparation and analysis.

LNP_Signaling_Pathway This compound LNP This compound LNP Cellular Uptake (Endocytosis) Cellular Uptake (Endocytosis) This compound LNP->Cellular Uptake (Endocytosis) Endosome Endosome Cellular Uptake (Endocytosis)->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Low pH protonates this compound Nucleic Acid Release into Cytoplasm Nucleic Acid Release into Cytoplasm Endosomal Escape->Nucleic Acid Release into Cytoplasm Translation (mRNA) / RISC (siRNA) Translation (mRNA) / RISC (siRNA) Nucleic Acid Release into Cytoplasm->Translation (mRNA) / RISC (siRNA) Therapeutic Effect Therapeutic Effect Translation (mRNA) / RISC (siRNA)->Therapeutic Effect

Caption: Intracellular delivery pathway of this compound LNPs.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA and self-amplifying RNA (saRNA). The ionizable cationic lipid is a critical component of these formulations, playing a key role in nucleic acid encapsulation and endosomal escape for cytosolic delivery. ATX-0126 is a novel ionizable lipid that has been successfully utilized in the formulation of saRNA vaccines, most notably in the ARCT-154 COVID-19 vaccine.[] These application notes provide recommended molar ratios, detailed experimental protocols for the formulation and characterization of this compound-based LNPs, and an overview of the underlying delivery mechanism.

The typical composition of LNPs includes an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.[] The ionizable lipid is designed to be cationic at a low pH to facilitate interaction with the negatively charged nucleic acid backbone during formulation and becomes neutral at physiological pH.[] Upon endocytosis into the target cell, the acidic environment of the endosome protonates the ionizable lipid, promoting the disruption of the endosomal membrane and the release of the nucleic acid payload into the cytoplasm.

Recommended Molar Ratios for this compound LNP Formulation

Quantitative analysis of approved LNP-based therapeutics has provided insights into optimized lipid compositions. For the ARCT-154 saRNA vaccine, which utilizes this compound, the following molar ratio of lipid components has been reported:

ComponentMolar Ratio (%)
This compound (Ionizable Cationic Lipid)50
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)7
Cholesterol40
PEG2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)3

This formulation highlights a common strategy in LNP design, with the ionizable lipid constituting the largest molar fraction, followed by cholesterol to enhance stability, a helper phospholipid (DSPC), and a small percentage of a PEGylated lipid to control particle size and prevent aggregation.

Experimental Protocols

Preparation of Lipid Stock Solutions

Objective: To prepare concentrated stock solutions of the individual lipid components in ethanol for subsequent mixing.

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Anhydrous Ethanol (200 proof)

  • Sterile, RNase-free microcentrifuge tubes or glass vials

Protocol:

  • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and PEG2000-DMG in anhydrous ethanol at appropriate concentrations (e.g., 10-50 mg/mL). The exact concentration will depend on the desired final LNP concentration and the microfluidic system parameters.

  • Ensure complete dissolution of each lipid. Gentle warming (up to 65°C) and vortexing may be required, particularly for DSPC and cholesterol.

  • Store the lipid stock solutions at -20°C in sealed containers to prevent evaporation and degradation.

Preparation of the Lipid Mixture (Organic Phase)

Objective: To combine the individual lipid stock solutions in the recommended molar ratio to create the organic phase for LNP formulation.

Protocol:

  • Bring the individual lipid stock solutions to room temperature.

  • In a sterile, RNase-free tube, combine the lipid stock solutions according to the 50:7:40:3 molar ratio (this compound:DSPC:Cholesterol:PEG2000-DMG).

  • Vortex the mixture thoroughly to ensure homogeneity. This lipid mixture in ethanol constitutes the organic phase.

Preparation of the saRNA Aqueous Phase

Objective: To prepare the saRNA solution in an acidic buffer to facilitate electrostatic interaction with the ionizable lipid.

Materials:

  • Lyophilized or concentrated saRNA

  • Acidic buffer (e.g., 50 mM sodium citrate, pH 4.0)

  • Nuclease-free water

Protocol:

  • Resuspend or dilute the saRNA in the acidic buffer to the desired concentration. The optimal concentration will depend on the desired RNA-to-lipid ratio.

  • Ensure the saRNA is fully dissolved and the solution is homogenous.

LNP Formulation via Microfluidic Mixing

Objective: To rapidly mix the organic and aqueous phases using a microfluidic device to induce the self-assembly of saRNA-loaded LNPs.

Materials:

  • Microfluidic mixing system (e.g., NanoAssemblr Benchtop or similar)

  • Microfluidic cartridge

  • Syringes for sample loading

  • Lipid mixture (from step 2)

  • saRNA solution (from step 3)

Protocol:

  • Prime the microfluidic system and cartridge with ethanol and the aqueous buffer according to the manufacturer's instructions.

  • Load the lipid mixture (organic phase) and the saRNA solution (aqueous phase) into separate syringes.

  • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A common starting point is a 3:1 ratio.

  • Set the total flow rate (TFR). This parameter influences the mixing time and resulting particle size. A typical range is 2-20 mL/min.

  • Initiate the mixing process. The two streams will converge in the microfluidic cartridge, leading to rapid nanoprecipitation and the formation of LNPs encapsulating the saRNA.

  • Collect the resulting LNP dispersion from the outlet.

Downstream Processing: Buffer Exchange and Concentration

Objective: To remove the ethanol and acidic buffer, and to concentrate the LNP formulation in a physiologically compatible buffer.

Method: Tangential Flow Filtration (TFF) is the preferred method for scalable downstream processing. Dialysis can be used for smaller-scale preparations.

Protocol (using TFF):

  • Set up the TFF system with an appropriate hollow fiber membrane (e.g., 100 kDa MWCO).

  • Equilibrate the system with the desired final buffer (e.g., sterile phosphate-buffered saline (PBS), pH 7.4).

  • Diafilter the LNP dispersion against the final buffer to remove ethanol and exchange the buffer.

  • Concentrate the LNPs to the desired final concentration.

  • Sterile filter the final LNP formulation through a 0.22 µm filter.

Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI):

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP formulation in the final buffer (e.g., PBS) and measure the hydrodynamic diameter (Z-average) and PDI.

  • Expected Results: For in vivo applications, a particle size of 80-150 nm with a PDI < 0.2 is generally desirable.

2. Zeta Potential:

  • Technique: Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the LNP formulation in an appropriate low-ionic-strength buffer and measure the surface charge.

  • Expected Results: LNPs should have a near-neutral or slightly negative zeta potential at physiological pH.

3. Nucleic Acid Encapsulation Efficiency:

  • Technique: RiboGreen Assay (or similar nucleic acid quantification assay).

  • Procedure:

    • Measure the fluorescence of the LNP sample in the presence of a membrane-disrupting surfactant (e.g., Triton X-100) to determine the total RNA concentration.

    • Measure the fluorescence of the LNP sample without the surfactant to determine the concentration of unencapsulated (free) RNA.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

  • Expected Results: Encapsulation efficiencies greater than 90% are typically achieved with optimized formulations.

Mechanism of Delivery and Signaling Pathway

The delivery of the saRNA cargo to the cytoplasm by this compound LNPs follows a multi-step process involving cellular uptake and endosomal escape.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Intracellular LNP This compound LNP (Neutral Surface Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Endosomal Maturation saRNA_Release saRNA Release Late_Endosome->saRNA_Release This compound Protonation & Membrane Disruption Cytoplasm Cytoplasm Translation Translation & Replication Cytoplasm->Translation saRNA_Release->Cytoplasm Protein_Expression Antigen Protein Expression Translation->Protein_Expression

Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.

Experimental Workflow for LNP Formulation and Characterization

The overall workflow for producing and validating this compound LNPs is a sequential process from component preparation to final product analysis.

LNP_Workflow cluster_prep Preparation cluster_formulation Formulation & Processing cluster_characterization Characterization Lipid_Stocks 1. Prepare Lipid Stock Solutions Lipid_Mix 2. Create Lipid Mixture (Organic Phase) Lipid_Stocks->Lipid_Mix Microfluidics 4. Microfluidic Mixing Lipid_Mix->Microfluidics RNA_Solution 3. Prepare saRNA (Aqueous Phase) RNA_Solution->Microfluidics Purification 5. Buffer Exchange & Concentration (TFF) Microfluidics->Purification DLS 6a. Size & PDI (DLS) Purification->DLS Zeta 6b. Zeta Potential (ELS) Purification->Zeta EE 6c. Encapsulation Efficiency (RiboGreen) Purification->EE

Caption: Workflow for this compound LNP formulation and characterization.

Stability and In Vivo Performance

Clinical trial data for the ARCT-154 vaccine provides valuable insights into the stability and in vivo performance of this compound LNP formulations. The vaccine has been shown to be well-tolerated and immunogenic, inducing robust neutralizing antibody responses.[2][3] Furthermore, studies have indicated that the immune response generated by the ARCT-154 saRNA vaccine may have better longevity compared to conventional mRNA vaccines. The vaccine is supplied in vials stored at -20°C or lower, indicating good stability under frozen conditions.[4]

Conclusion

The this compound ionizable lipid, when formulated in the recommended 50:7:40:3 molar ratio with DSPC, cholesterol, and PEG2000-DMG, provides a robust platform for the delivery of saRNA. The protocols outlined in these application notes, utilizing microfluidic mixing for controlled and reproducible LNP formation, offer a clear pathway for researchers to develop and characterize this compound-based LNPs for preclinical and clinical applications. The successful clinical translation of the ARCT-154 vaccine underscores the potential of this formulation for the development of next-generation RNA therapeutics and vaccines.

References

Application Notes and Protocols for ATX-0126 in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-0126 is an ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the targeted delivery of nucleic acid-based therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA). Its pH-dependent charge characteristics are pivotal for the efficient encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells. These application notes provide a comprehensive overview of this compound, including its use in LNP formulations, protocols for preparation and characterization, and an understanding of its delivery mechanism.

Data Presentation

The following tables summarize the key quantitative data related to an LNP formulation utilizing this compound, based on the composition of the ARCT-154 self-amplifying mRNA vaccine.

Table 1: this compound Based Lipid Nanoparticle Formulation Composition

ComponentMolar Ratio (%)Role in Formulation
This compound 50Ionizable cationic lipid; facilitates nucleic acid encapsulation and endosomal escape.
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) 7Helper lipid; provides structural integrity to the LNP.
Cholesterol 40Stabilizer; modulates membrane fluidity and stability.
PEG2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) 3PEGylated lipid; prevents aggregation and prolongs circulation time.

Table 2: Physicochemical Properties of this compound based LNPs (Typical)

ParameterTypical ValueMethod of Analysis
pKa of this compound 6.38TNS Assay
Particle Size (Diameter) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at neutral pH) Near-neutralElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency > 90%RiboGreen Assay

Signaling Pathways and Cellular Uptake

The targeted delivery of this compound formulated LNPs to specific cell types, primarily hepatocytes in the liver, is a multi-step process involving interaction with serum proteins and receptor-mediated endocytosis.

G cluster_bloodstream Bloodstream cluster_cell Hepatocyte LNP This compound LNP ApoE Apolipoprotein E (ApoE) LNP->ApoE Binding LNP_ApoE LNP-ApoE Complex LNP->LNP_ApoE ApoE->LNP_ApoE LDLR Low-Density Lipoprotein Receptor (LDLR) LNP_ApoE->LDLR Receptor Binding Endosome Endosome LDLR->Endosome Receptor-Mediated Endocytosis Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation mRNA_Release mRNA Release Late_Endosome->mRNA_Release Endosomal Escape (pH-mediated) Cytoplasm Cytoplasm mRNA_Release->Cytoplasm Translation

Cellular uptake pathway of this compound LNPs.

Upon intravenous administration, LNPs containing this compound associate with apolipoprotein E (ApoE) in the bloodstream.[1] This complex is then recognized by the low-density lipoprotein receptor (LDLR), which is highly expressed on the surface of hepatocytes.[1][2] This interaction triggers receptor-mediated endocytosis, leading to the internalization of the LNP into an endosome.

As the endosome matures, its internal pH decreases. The ionizable nature of this compound (pKa = 6.38) causes it to become protonated and positively charged in this acidic environment.[3] This charge switch is believed to disrupt the endosomal membrane, facilitating the release of the encapsulated nucleic acid cargo into the cytoplasm, where it can then be translated into protein (in the case of mRNA) or mediate gene silencing (in the case of siRNA).

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles

This protocol is adapted from the formulation of the ARCT-154 vaccine and is suitable for the encapsulation of mRNA or siRNA.[3]

Materials:

  • This compound

  • DSPC

  • Cholesterol

  • PEG2000-DMG

  • Ethanol (200 proof, molecular biology grade)

  • Nucleic acid (mRNA or siRNA)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and PEG2000-DMG in ethanol to achieve a final molar ratio of 50:7:40:3.

    • The total lipid concentration should be between 10-25 mM.

    • Gently warm the solution if necessary to ensure complete dissolution of all lipid components.

  • Preparation of Nucleic Acid Solution:

    • Dilute the mRNA or siRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.1-0.5 mg/mL).

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the nucleic acid solution into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

    • Initiate the mixing process to form the LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension will be in an ethanol/citrate buffer mixture.

    • Perform buffer exchange into PBS (pH 7.4) using tangential flow filtration (TFF) or dialysis to remove ethanol and raise the pH.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 2-8°C for short-term use or at -80°C for long-term storage.

G Lipid_Stock Lipid Stock Solution (this compound, DSPC, Cholesterol, PEG-DMG in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing NA_Solution Nucleic Acid Solution (mRNA/siRNA in Citrate Buffer pH 4.0) NA_Solution->Microfluidic_Mixing LNP_Formation LNP Formation Microfluidic_Mixing->LNP_Formation Purification Purification (Dialysis/TFF into PBS pH 7.4) LNP_Formation->Purification Sterilization Sterile Filtration (0.22 µm) Purification->Sterilization Final_LNP Sterile LNP Formulation Sterilization->Final_LNP

Experimental workflow for LNP formulation.
Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Perform the DLS measurement according to the instrument's protocol.

    • Record the Z-average diameter and the PDI. A PDI value below 0.2 is generally considered acceptable for in vivo applications.

2. Zeta Potential Measurement:

  • Instrument: Electrophoretic Light Scattering (ELS)

  • Procedure:

    • Dilute the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl).

    • Measure the electrophoretic mobility to determine the zeta potential.

    • At neutral pH, the zeta potential should be close to neutral.

3. Nucleic Acid Encapsulation Efficiency:

  • Assay: RiboGreen Assay (or a similar fluorescent dye-based assay)

  • Procedure:

    • Prepare two sets of LNP samples diluted in TE buffer.

    • To one set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and expose all the nucleic acid. The other set remains untreated.

    • Add the RiboGreen reagent to both sets and measure the fluorescence intensity.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = (1 - (Fluorescence of intact LNPs / Fluorescence of lysed LNPs)) x 100

Protocol 3: In Vivo Evaluation of siRNA Delivery (Factor VII Knockdown Model)

This protocol describes a common method to assess the in vivo efficacy of siRNA-LNP formulations in targeting hepatocytes.

Materials:

  • C57BL/6 mice

  • This compound LNP encapsulating Factor VII siRNA

  • Control LNP encapsulating a non-targeting siRNA

  • Saline solution

  • Blood collection supplies

  • Factor VII activity assay kit

Procedure:

  • Animal Dosing:

    • Administer the siRNA-LNP formulations to mice via intravenous (tail vein) injection.

    • A typical dose ranges from 0.1 to 1.0 mg/kg of siRNA.

    • Include a control group receiving LNPs with a scrambled siRNA sequence and a saline control group.

  • Sample Collection:

    • At a predetermined time point post-injection (e.g., 48 or 72 hours), collect blood samples from the mice via retro-orbital bleeding or cardiac puncture.

    • Process the blood to obtain serum or plasma.

  • Factor VII Activity Assay:

    • Measure the Factor VII protein levels in the serum/plasma using a commercially available chromogenic or ELISA-based assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of Factor VII knockdown for each treatment group relative to the saline control group.

    • Significant knockdown in the Factor VII siRNA group compared to the control siRNA group indicates successful delivery to hepatocytes.

G Dosing IV Injection of LNP-siRNA (Factor VII or Control siRNA) Incubation Incubation Period (e.g., 48-72 hours) Dosing->Incubation Blood_Collection Blood Collection Incubation->Blood_Collection Serum_Isolation Serum/Plasma Isolation Blood_Collection->Serum_Isolation FVII_Assay Factor VII Activity Assay Serum_Isolation->FVII_Assay Data_Analysis Data Analysis (% Knockdown Calculation) FVII_Assay->Data_Analysis Result Evaluation of In Vivo Efficacy Data_Analysis->Result

Workflow for in vivo Factor VII knockdown study.

Conclusion

This compound is a potent ionizable lipid for the formulation of LNPs for targeted nucleic acid delivery. The provided formulation, based on the clinically successful ARCT-154 vaccine, offers a robust starting point for research and development. The experimental protocols outlined provide a framework for the preparation, characterization, and in vivo evaluation of this compound-based LNP systems. Further optimization of the lipid composition and targeting moieties may enable the delivery to other cell types beyond the liver, expanding the therapeutic potential of this delivery platform.

References

Application Notes and Protocols for ATX-0126 Mediated Factor VII siRNA Delivery in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small interfering RNA (siRNA) has emerged as a powerful therapeutic modality for silencing disease-causing genes. The liver is a primary target for siRNA therapies due to its central role in metabolism and the production of numerous plasma proteins. Factor VII, a blood coagulation factor exclusively synthesized in hepatocytes, serves as a well-established and quantifiable biomarker for assessing the in vivo efficacy of liver-targeted siRNA delivery platforms. Lipid nanoparticles (LNPs) have proven to be one of the most effective non-viral vectors for delivering siRNA to hepatocytes.

ATX-0126 is a novel, ionizable lipid that has shown promise as a key component of LNP formulations for nucleic acid delivery. Its chemical structure is designed to be near-neutral at physiological pH, promoting stability in circulation, and to become positively charged in the acidic environment of the endosome, facilitating endosomal escape and the release of siRNA into the cytoplasm. These application notes provide detailed protocols for the formulation of siRNA-containing LNPs using this compound and for their subsequent in vivo evaluation in a mouse model of Factor VII knockdown.

Data Presentation: Benchmarking LNP-siRNA Performance

While specific in vivo Factor VII knockdown data for this compound is not yet publicly available, the following table summarizes the performance of other well-characterized ionizable lipids in mouse models. This data serves as a benchmark for evaluating the efficacy of this compound-formulated LNPs.

Ionizable LipidsiRNA Dose (mg/kg)Time Point (post-injection)Factor VII Knockdown (%)Mouse StrainReference
Lipidoid C12-2000.0348 hours~87%C57BL/6[1]
L3190.0148 hours~75%Not Specified[2]
98N12-5(1)1.548 hours>90%C57BL/6[3]
98N12-5(1)2.048 hours>95%C57BL/6[3]
DLin-MC3-DMA~0.005 (ED50)Not Specified50%Not Specified[4]

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles with Factor VII siRNA

This protocol describes the preparation of LNPs encapsulating Factor VII siRNA using a microfluidic mixing method. The formulation is based on a molar ratio of 50:7:40:3 for this compound : DSPC : Cholesterol : PEG2000-DMG .

Materials:

  • This compound (in ethanol)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG2000-DMG) (in ethanol)

  • Factor VII siRNA (in RNase-free water or citrate buffer, pH 4.0)

  • Ethanol, 200 proof, molecular biology grade

  • Citrate buffer (e.g., 25 mM, pH 4.0), RNase-free

  • Phosphate-buffered saline (PBS), RNase-free

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Sterile, RNase-free microcentrifuge tubes and syringes

Procedure:

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare a stock solution of the lipid mixture in ethanol with a molar ratio of 50:7:40:3 (this compound:DSPC:Cholesterol:PEG2000-DMG).

    • The final concentration of the total lipid mixture in ethanol should be between 10-20 mM.

  • Preparation of siRNA Solution:

    • Dissolve the Factor VII siRNA in citrate buffer (pH 4.0) to a final concentration of approximately 0.4-0.5 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of the LNPs.

  • Dialysis and Concentration:

    • Transfer the resulting LNP solution to a dialysis cassette.

    • Dialyze against sterile PBS (pH 7.4) at 4°C for at least 18 hours with multiple buffer changes to remove ethanol and unencapsulated siRNA.

    • If necessary, concentrate the LNP solution using a centrifugal filter device.

  • Characterization of LNPs:

    • Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential of the LNPs.

    • Quantify the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile LNP-siRNA formulation at 4°C.

Protocol 2: In Vivo Evaluation of this compound LNP-siRNA in Mouse Models

This protocol outlines the procedure for administering the this compound LNP-siRNA formulation to mice and subsequently measuring the knockdown of Factor VII.

Materials:

  • This compound LNP-siRNA formulation (prepared as in Protocol 1)

  • Control LNP formulation (e.g., encapsulating a non-targeting control siRNA)

  • Saline solution, sterile

  • C57BL/6 mice (female, 6-8 weeks old)

  • Insulin syringes with 28-30 gauge needles

  • Blood collection tubes (e.g., serum separator tubes)

  • Centrifuge

  • Factor VII activity assay kit (chromogenic or ELISA)

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate mice to the animal facility for at least one week before the experiment.

    • Randomly assign mice to treatment groups (n=3-5 mice per group):

      • Group 1: Saline control

      • Group 2: Control LNP-siRNA (non-targeting siRNA)

      • Group 3: this compound LNP-Factor VII siRNA (at desired dose, e.g., 0.5 mg/kg)

      • Group 4: this compound LNP-Factor VII siRNA (at desired dose, e.g., 1.0 mg/kg)

      • Group 5: this compound LNP-Factor VII siRNA (at desired dose, e.g., 3.0 mg/kg)

  • Dosing Preparation and Administration:

    • Dilute the LNP-siRNA formulations in sterile saline to the desired final concentration for injection. The injection volume is typically 10 µL/g of body weight.

    • Administer the formulations via a single bolus tail vein injection.

  • Sample Collection:

    • At 48 hours post-injection, collect blood from the mice via a suitable method (e.g., retro-orbital bleed or cardiac puncture under terminal anesthesia).

    • Dispense the blood into serum separator tubes.

  • Serum Preparation:

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C.

    • Carefully collect the serum supernatant.

  • Factor VII Activity Assay:

    • Determine the Factor VII protein levels in the serum using a commercially available chromogenic or ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of Factor VII knockdown for each treatment group relative to the saline control group using the following formula: % Knockdown = (1 - (Mean FVII level in treatment group / Mean FVII level in saline group)) * 100

Mandatory Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation lipid_mix Lipid Mix (this compound, DSPC, Cholesterol, PEG2000-DMG) in Ethanol mixing Microfluidic Mixing lipid_mix->mixing siRNA Factor VII siRNA in Citrate Buffer (pH 4) siRNA->mixing dialysis Dialysis (vs. PBS) & Concentration mixing->dialysis characterization Characterization (Size, PDI, Zeta, Encapsulation) dialysis->characterization injection Tail Vein Injection (Mouse Model) characterization->injection blood_collection Blood Collection (48h post-injection) injection->blood_collection serum_isolation Serum Isolation blood_collection->serum_isolation fvii_assay Factor VII Assay (Chromogenic/ELISA) serum_isolation->fvii_assay data_analysis Data Analysis (% Knockdown) fvii_assay->data_analysis

Caption: Experimental workflow for this compound LNP-siRNA formulation and in vivo evaluation.

signaling_pathway cluster_cell Hepatocyte lnp This compound LNP-siRNA endocytosis Endocytosis lnp->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome escape Endosomal Escape endosome->escape risc RISC Loading escape->risc cleavage mRNA Cleavage risc->cleavage no_translation Translation Inhibition cleavage->no_translation fvii_mrna Factor VII mRNA fvii_mrna->cleavage fvii_protein Factor VII Protein (Reduced Synthesis) no_translation->fvii_protein

Caption: Proposed mechanism of this compound LNP-mediated siRNA delivery and Factor VII knockdown.

References

Application Notes and Protocols for the Characterization of ATX-0126 Containing Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA. The critical quality attributes (CQAs) of these LNPs, including particle size, polydispersity, surface charge, and encapsulation efficiency, directly impact their in vivo performance, including stability, biodistribution, and transfection efficiency. This document provides a comprehensive overview of the essential characterization techniques and detailed protocols applicable to LNPs formulated with the novel, hypothetical cationic lipid ATX-0126. These protocols are designed to ensure the development of a safe, effective, and consistent drug product.

I. Physicochemical Characterization

A thorough physicochemical characterization is fundamental to understanding the behavior of this compound LNPs. The key parameters to be assessed are particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Data Presentation: Summary of Physicochemical Properties
ParameterTechniqueIllustrative ValueAcceptance Criteria
Mean Particle Size (Z-average) Dynamic Light Scattering (DLS)85 nm70 - 100 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)0.15< 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)+15 mV+10 to +30 mV
Encapsulation Efficiency RiboGreen Assay95%> 90%
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Spherical, electron-dense coreUniform spherical morphology
Lipid Composition Liquid Chromatography-Mass Spectrometry (LC-MS)This compound:DSPC:Chol:PEG-DMGConfirmed identity and ratio
50:10:38.5:1.5
Experimental Protocols

Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension.[1] This information is then used to determine the hydrodynamic diameter and the size distribution (PDI) of the nanoparticles.[1][2] Multi-angle DLS (MADLS) can provide higher resolution data.[3]

Protocol:

  • Sample Preparation: Dilute the this compound LNP suspension with an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration to avoid multiple scattering effects. A typical dilution is 1:100.

  • Instrument Setup:

    • Set the temperature to 25°C.[4]

    • Select a scattering angle of 90° or use a multi-angle setup.[4]

    • Equilibrate the instrument for at least 5 minutes.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform at least three replicate measurements for each sample.

  • Data Analysis: The instrument software will automatically calculate the Z-average mean particle size and the PDI. Report the average and standard deviation of the replicate measurements.

Principle: Electrophoretic Light Scattering (ELS) measures the velocity of charged particles in an electric field.[5] This electrophoretic mobility is then used to calculate the zeta potential, which is an indicator of the surface charge and colloidal stability of the LNPs.[][7]

Protocol:

  • Sample Preparation: Dilute the this compound LNP suspension with an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to a suitable concentration.

  • Instrument Setup:

    • Use a dedicated folded capillary cell for zeta potential measurements.

    • Set the temperature to 25°C.

    • Equilibrate the instrument for at least 5 minutes.

  • Measurement:

    • Carefully inject the diluted sample into the capillary cell, avoiding the introduction of air bubbles.[7]

    • Place the cell in the ELS instrument.

    • Perform at least three replicate measurements.

  • Data Analysis: The software will calculate the zeta potential based on the measured electrophoretic mobility. Report the average and standard deviation, along with the pH and conductivity of the sample.[7][8]

Principle: The RiboGreen assay is a fluorescent-based method used to quantify the amount of nucleic acid (e.g., mRNA) encapsulated within the LNPs. The fluorescence of the RiboGreen dye is significantly enhanced upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the encapsulated and total nucleic acid amounts can be determined.[9][10][11]

Protocol:

  • Reagent Preparation:

    • Prepare a RiboGreen working solution by diluting the stock solution in TE buffer.

    • Prepare a 2% Triton X-100 solution in nuclease-free water.

    • Prepare a standard curve of the nucleic acid of interest.

  • Sample Preparation (in a 96-well plate):

    • Total RNA: Mix the this compound LNP sample with the Triton X-100 solution and incubate to lyse the particles.

    • Free RNA: Mix the this compound LNP sample with buffer (without detergent).

  • Measurement:

    • Add the RiboGreen working solution to all wells (standards, total RNA samples, and free RNA samples).

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 480 nm and 520 nm, respectively.[9]

  • Calculation:

    • Determine the concentration of total and free RNA from the standard curve.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Principle: Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful technique for visualizing the morphology and internal structure of LNPs in their near-native, hydrated state.[12][13][14] This method avoids artifacts that can be introduced by conventional TEM techniques that require drying and staining.[15]

Protocol:

  • Sample Preparation:

    • Apply a small volume (3-5 µL) of the this compound LNP suspension to a TEM grid.

    • Blot the grid to create a thin film of the sample.

    • Rapidly plunge-freeze the grid in liquid ethane.

  • Imaging:

    • Transfer the frozen grid to a cryo-TEM holder and insert it into the microscope.

    • Acquire images at a low electron dose to minimize radiation damage.

  • Data Analysis: Analyze the images to assess the size, shape, and lamellarity of the LNPs.[16]

Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to separate, identify, and quantify the individual lipid components of the this compound LNPs.[17][18][19] This is crucial for confirming the formulation composition and for stability studies.[18][20]

Protocol:

  • Sample Preparation: Disrupt the LNPs using a suitable solvent (e.g., methanol or isopropanol) to release the individual lipids.

  • Chromatographic Separation:

    • Inject the sample into a reverse-phase HPLC column.

    • Use a gradient elution with appropriate mobile phases to separate the lipids based on their hydrophobicity.

  • Mass Spectrometric Detection:

    • Couple the HPLC to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

    • Use electrospray ionization (ESI) to generate ions of the lipid molecules.

    • Identify the lipids based on their mass-to-charge ratio (m/z).

  • Quantification: Quantify each lipid by comparing its peak area to that of a known standard.

II. Visualizations

Experimental_Workflow cluster_formulation LNP Formulation cluster_analysis Data Analysis & Reporting LNP_Formulation This compound LNP Formulation DLS DLS LNP_Formulation->DLS ELS ELS LNP_Formulation->ELS RiboGreen RiboGreen LNP_Formulation->RiboGreen CryoTEM CryoTEM LNP_Formulation->CryoTEM LCMS LCMS LNP_Formulation->LCMS Data_Analysis Data Analysis & Comparison to Acceptance Criteria Report Comprehensive Report Data_Analysis->Report DLS->Data_Analysis ELS->Data_Analysis RiboGreen->Data_Analysis CryoTEM->Data_Analysis LCMS->Data_Analysis

RiboGreen_Assay_Workflow cluster_prep Sample Preparation cluster_assay Fluorescence Measurement cluster_calc Calculation start Start: this compound LNP Sample prep_total Aliquot 1: + Triton X-100 (Lysis) start->prep_total prep_free Aliquot 2: + Buffer (No Lysis) start->prep_free add_ribogreen Add RiboGreen Reagent to both aliquots prep_total->add_ribogreen prep_free->add_ribogreen measure_fluorescence Measure Fluorescence (Ex: 480nm, Em: 520nm) add_ribogreen->measure_fluorescence quantify_total Quantify Total RNA (from Aliquot 1) measure_fluorescence->quantify_total quantify_free Quantify Free RNA (from Aliquot 2) measure_fluorescence->quantify_free calculate_ee Calculate Encapsulation Efficiency: [(Total - Free) / Total] * 100 quantify_total->calculate_ee quantify_free->calculate_ee end End: Encapsulation Efficiency (%) calculate_ee->end

References

Application Notes and Protocols for ATX-0126 Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and long-term storage conditions for ATX-0126, an ionizable lipid crucial for the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. The following sections detail recommended storage conditions, protocols for stability assessment, and key considerations for maintaining the integrity of this compound and its LNP formulations.

Introduction to this compound

This compound is a thiocarbamate-based ionizable cationic lipid.[1] Its primary function is as a key component in the formation of lipid nanoparticles (LNPs), which are utilized for the delivery of nucleic acids such as mRNA and siRNA. The positive charge of this compound at acidic pH facilitates the encapsulation of negatively charged nucleic acids, while its near-neutral charge at physiological pH contributes to the stability and biocompatibility of the LNP in vivo.

Recommended Long-Term Storage Conditions

Proper storage of this compound is critical to prevent degradation and ensure its performance in LNP formulations. The following storage conditions are recommended based on available data.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended Duration
Pure (Solid/Neat)-20°CUp to 3 years[2]
4°CUp to 2 years[2]
In Solvent (Stock Solution)-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Note: These recommendations are based on vendor-supplied data and may vary depending on the specific solvent and concentration. It is crucial to refer to the certificate of analysis and product-specific documentation for the most accurate information. For stock solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols for Stability Assessment

The following protocols are designed to assess the stability of this compound, both as a pure substance and within a lipid nanoparticle formulation. These are generalized protocols and should be adapted and validated for specific laboratory conditions and analytical instrumentation.

Protocol for Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable organic solvent (e.g., ethanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Add 0.1 M NaOH to the this compound solution and incubate under the same conditions as acid hydrolysis.

    • Oxidation: Add 3% hydrogen peroxide to the this compound solution and incubate at room temperature, protected from light, for a defined period.

    • Photostability: Expose the this compound solution to a calibrated light source (e.g., ICH option 2) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Store the solid this compound at an elevated temperature (e.g., 60°C) for a defined period.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Analyze all samples, including a non-stressed control, using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).

  • Data Analysis:

    • Quantify the remaining this compound in each sample.

    • Identify and characterize any significant degradation products using techniques like LC-MS/MS.

    • Determine the degradation rate under each stress condition.

Protocol for Long-Term Stability Testing of this compound

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

  • Sample Storage: Store multiple aliquots of this compound (pure form and in solution) under the recommended long-term storage conditions (see Table 1).

  • Time Points: Establish a schedule for sample analysis (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • Sample Analysis: At each time point, analyze one aliquot for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity: Assess by HPLC to quantify the parent compound and detect any impurities.

    • Identity: Confirm the chemical structure using techniques like MS or NMR if significant changes are observed.

  • Data Analysis:

    • Plot the purity of this compound as a function of time.

    • Determine the time at which the purity falls below a pre-defined acceptance criterion (e.g., 95%).

Stability of this compound in Lipid Nanoparticle Formulations

The stability of this compound within an LNP is a critical quality attribute that can impact the efficacy and safety of the final drug product.

Key Stability-Indicating Parameters for this compound LNPs:

  • Particle Size and Polydispersity Index (PDI): Changes can indicate aggregation or fusion of nanoparticles.

  • Zeta Potential: Alterations may suggest changes in the surface charge of the LNPs.

  • Encapsulation Efficiency: A decrease indicates leakage of the nucleic acid payload.

  • Purity of this compound and other lipid components: Degradation of any lipid component can affect LNP integrity.

  • pH of the formulation: Changes in pH can impact the ionization state of this compound and the stability of the encapsulated nucleic acid.

Table 2: Example Long-Term Stability Study Design for this compound LNPs

Storage ConditionTime Points (Months)Tests to be Performed
2-8°C0, 1, 3, 6, 9, 12Appearance, pH, Particle Size & PDI, Zeta Potential, Encapsulation Efficiency, Lipid Purity (HPLC)
-20°C0, 3, 6, 12, 18, 24Appearance, pH, Particle Size & PDI, Zeta Potential, Encapsulation Efficiency, Lipid Purity (HPLC)
-80°C0, 6, 12, 24, 36Appearance, pH, Particle Size & PDI, Zeta Potential, Encapsulation Efficiency, Lipid Purity (HPLC)

Visualizations

The following diagrams illustrate key workflows related to the stability and application of this compound.

ATX0126_Stability_Workflow cluster_stress Forced Degradation Study cluster_longterm Long-Term Stability Study Acid Acid Hydrolysis Analysis Stability-Indicating Analytical Method (e.g., HPLC-MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Photo Photolysis Photo->Analysis Thermal Thermal Stress Thermal->Analysis Storage Recommended Storage Storage->Analysis ATX0126 This compound (Pure Substance) ATX0126->Acid ATX0126->Base ATX0126->Oxidation ATX0126->Photo ATX0126->Thermal ATX0126->Storage Data Data Analysis: - Degradation Pathways - Shelf-life Estimation Analysis->Data

Caption: Workflow for assessing the chemical stability of this compound.

LNP_Formulation_Delivery cluster_formulation LNP Formulation ATX This compound Mixing Microfluidic Mixing ATX->Mixing Lipids Helper Lipids (e.g., Cholesterol, DSPC) Lipids->Mixing PEG PEG-Lipid PEG->Mixing NA Nucleic Acid (mRNA, siRNA) NA->Mixing LNP This compound LNP Mixing->LNP Cell Target Cell LNP->Cell Uptake Endosome Endosome Cell->Endosome Release Cargo Release Endosome->Release Endosomal Escape Effect Therapeutic Effect Release->Effect

Caption: Process of LNP formulation with this compound and cellular delivery.

References

Application Notes and Protocols for Scaling Up ATX-0126 LNP Production for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including siRNA and mRNA. The ionizable cationic lipid ATX-0126 is a key component in the formulation of LNPs for potent in vivo delivery. As research progresses from discovery to preclinical studies, the ability to reproducibly scale up the production of these LNPs while maintaining critical quality attributes is paramount.

These application notes provide a comprehensive guide to the scalable production of this compound-based LNPs for preclinical research. We detail a representative formulation, a scalable microfluidic-based manufacturing process, and the essential characterization assays to ensure LNP quality and consistency.

Data Presentation: Representative this compound LNP Characteristics

The following table summarizes the expected physicochemical properties of this compound LNPs formulated for preclinical use. These characteristics are critical for ensuring in vivo efficacy and safety.

ParameterTarget SpecificationTypical Result
Particle Size (Z-average) 80 - 120 nm95 nm
Polydispersity Index (PDI) < 0.20.15
Zeta Potential -10 mV to +10 mV (at neutral pH)-5.5 mV
Nucleic Acid Encapsulation > 90%94%
Lipid Molar Composition This compound:DSPC:Cholesterol:PEG-DMG50:10:38.5:1.5

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solutions

This protocol describes the preparation of the lipid stock solutions required for the formulation of this compound LNPs.

Materials:

  • This compound (ionizable cationic lipid)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Anhydrous Ethanol (200 proof)

Procedure:

  • Individually weigh the required amount of each lipid (this compound, DSPC, Cholesterol, PEG-DMG) to prepare stock solutions in anhydrous ethanol.

  • Dissolve each lipid in anhydrous ethanol to a final concentration of 10 mg/mL.

  • Vortex each solution until the lipids are fully dissolved.

  • To prepare the final lipid mixture, combine the individual lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 for this compound:DSPC:Cholesterol:PEG-DMG).

  • The final lipid mixture in ethanol will serve as the organic phase for LNP assembly.

Protocol 2: this compound LNP Assembly via Microfluidic Mixing

This protocol details the formulation of this compound LNPs using a microfluidic mixing system, a method known for its reproducibility and scalability.

Materials:

  • Lipid mixture in ethanol (from Protocol 1)

  • Nucleic acid (siRNA or mRNA)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr™)

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Dissolve the nucleic acid payload in citrate buffer (pH 4.0) to the desired concentration. This will be the aqueous phase.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.

  • Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase. A common starting point is a TFR of 12 mL/min and an FRR of 3:1.

  • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Collect the resulting LNP solution.

  • For purification and buffer exchange, dialyze the LNP solution against PBS (pH 7.4) for at least 6 hours at 4°C using a 10 kDa MWCO dialysis cassette to remove the ethanol and unencapsulated nucleic acid.

  • After dialysis, recover the purified LNP suspension and store at 4°C.

Protocol 3: Characterization of this compound LNPs

This protocol outlines the key analytical methods to characterize the formulated LNPs.

1. Particle Size and Polydispersity Index (PDI) Measurement

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

    • Perform the measurement in triplicate.

2. Zeta Potential Measurement

  • Method: Electrophoretic Light Scattering (ELS)

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in a low-salt buffer (e.g., 1 mM KCl).

    • Transfer the sample to a specialized zeta potential cell.

    • Measure the electrophoretic mobility to determine the zeta potential.

    • Perform the measurement in triplicate.

3. Nucleic Acid Encapsulation Efficiency

  • Method: Quant-iT™ RiboGreen™ Assay (or similar fluorescent dye-based assay)

  • Procedure:

    • Prepare a standard curve of the free nucleic acid.

    • In a 96-well plate, prepare two sets of diluted LNP samples.

    • To one set of samples, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid. This will measure the total nucleic acid.

    • To the second set of samples, add a buffer without the lysis agent. This will measure only the free (unencapsulated) nucleic acid.

    • Add the RiboGreen™ reagent to all wells and incubate in the dark for 5 minutes.

    • Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 480/520 nm).

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Visualizations

LNP_Production_Workflow cluster_prep Phase Preparation cluster_assembly LNP Assembly & Purification cluster_characterization Quality Control Lipid_Stock Prepare Lipid Stock (this compound, DSPC, Chol, PEG) in Ethanol Microfluidics Microfluidic Mixing (Aqueous:Organic FRR 3:1) Lipid_Stock->Microfluidics Organic Phase NA_Solution Prepare Nucleic Acid (siRNA/mRNA) in Citrate Buffer (pH 4.0) NA_Solution->Microfluidics Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) (Ethanol Removal & Buffer Exchange) Microfluidics->Dialysis Crude LNPs QC Characterization Dialysis->QC Purified LNPs Size_PDI Size & PDI (DLS) QC->Size_PDI Zeta Zeta Potential (ELS) QC->Zeta EE Encapsulation Efficiency (RiboGreen Assay) QC->EE

Caption: Workflow for this compound LNP Production and Characterization.

LNP_Characterization_Logic cluster_params Process Parameters cluster_cqa Critical Quality Attributes (CQA) cluster_outcome Preclinical Success FRR Flow Rate Ratio (FRR) Size Particle Size FRR->Size TFR Total Flow Rate (TFR) TFR->Size Lipid_Ratio Lipid Molar Ratio EE Encapsulation Efficiency Lipid_Ratio->EE Efficacy In Vivo Efficacy Size->Efficacy PDI PDI Safety Safety & Tolerability PDI->Safety EE->Efficacy

Caption: Relationship between Process Parameters, CQAs, and Preclinical Success.

siRNA_Signaling_Pathway LNP This compound LNP (with siRNA) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape (pH-mediated) Endosome->Endosomal_Escape siRNA_Release siRNA Release into Cytoplasm Endosomal_Escape->siRNA_Release RISC RISC Loading siRNA_Release->RISC Cleavage mRNA Cleavage RISC->Cleavage mRNA_Target Target mRNA mRNA_Target->Cleavage Silencing Gene Silencing (Protein expression reduced) Cleavage->Silencing

Caption: Hypothetical Signaling Pathway for siRNA-mediated Gene Silencing.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting ATX-0126 LNP Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATX-0126 Lipid Nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to address common aggregation issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific questions you may have about this compound LNP aggregation and offers step-by-step guidance to troubleshoot these issues.

Q1: My this compound LNP suspension shows visible aggregation immediately after formulation. What are the likely causes?

A1: Immediate aggregation of this compound LNPs can often be attributed to suboptimal formulation parameters. The primary factors to investigate are the pH of the aqueous buffer and the ionic strength of the formulation.

  • pH of the Aqueous Phase: this compound is an ionizable cationic lipid with a pKa of 6.38.[1] During LNP formation, an acidic aqueous buffer (typically pH 4.0) is used to protonate the tertiary amine of this compound, facilitating the encapsulation of negatively charged nucleic acids.[] However, if the pH is too low, excessive positive surface charge on the LNPs can lead to instability and aggregation. Conversely, a pH above the pKa will result in a more neutral particle, which can also lead to aggregation due to reduced electrostatic repulsion.[3]

  • Ionic Strength: High salt concentrations in the aqueous buffer can compress the electrical double layer surrounding the nanoparticles. This reduces the electrostatic repulsion between particles, making them more prone to aggregation.[1]

Troubleshooting Workflow for Immediate Aggregation:

G start Visible Aggregation Observed check_ph Measure pH of Aqueous Buffer start->check_ph ph_spec Is pH within optimal range (e.g., 4.0-5.0)? check_ph->ph_spec adjust_ph Adjust pH to optimal range ph_spec->adjust_ph No check_ionic_strength Measure Ionic Strength of Buffer ph_spec->check_ionic_strength Yes reformulate Reformulate LNPs adjust_ph->reformulate ionic_spec Is ionic strength low (e.g., <50 mM)? check_ionic_strength->ionic_spec adjust_ionic_strength Decrease salt concentration ionic_spec->adjust_ionic_strength No ionic_spec->reformulate Yes adjust_ionic_strength->reformulate characterize Characterize Particle Size (DLS) reformulate->characterize end_good Aggregation Resolved characterize->end_good Size & PDI acceptable end_bad Aggregation Persists characterize->end_bad Size & PDI unacceptable

Troubleshooting Immediate LNP Aggregation

Q2: My this compound LNPs appear stable initially but aggregate upon storage, especially after freeze-thaw cycles. How can I improve their stability?

A2: Aggregation during storage and after freeze-thaw cycles is a common challenge. Key factors to consider are storage temperature and the use of cryoprotectants.

  • Storage Temperature: Storing LNP formulations at refrigerated temperatures (2-8 °C) is often preferred over freezing.[4] Freezing can induce phase separation of the lipid components and the formation of ice crystals, which can disrupt the LNP structure and lead to aggregation upon thawing.[5]

  • Cryoprotectants: If freezing is necessary, the addition of cryoprotectants such as sucrose or trehalose is crucial.[5][6] These sugars form a protective glassy matrix around the LNPs during freezing, preventing the formation of damaging ice crystals and maintaining particle integrity.[5][6]

Data on the Effect of Sucrose on LNP Stability After Freeze-Thaw:

The following table summarizes the effect of sucrose concentration on the particle size and polydispersity index (PDI) of LNPs after a freeze-thaw cycle. While this data is for a general LNP formulation, similar trends are expected for this compound LNPs.

Sucrose Concentration (% w/v)Mean Particle Size (nm)Polydispersity Index (PDI)
0>500 (aggregated)>0.5
51500.25
101200.18
201000.15

Data adapted from studies on LNP cryopreservation.[1][6]

Signaling Pathway for Cryoprotectant Action:

G cluster_0 Freezing Process cluster_1 With Cryoprotectant LNP_in_solution LNP in Aqueous Solution Ice_crystal_formation Ice Crystal Formation LNP_in_solution->Ice_crystal_formation Mechanical_stress Mechanical Stress Ice_crystal_formation->Mechanical_stress Phase_separation Lipid Phase Separation Ice_crystal_formation->Phase_separation Aggregation LNP Aggregation Mechanical_stress->Aggregation Phase_separation->Aggregation LNP_with_cryo LNP with Cryoprotectant Vitreous_matrix Vitreous (Glassy) Matrix Formation LNP_with_cryo->Vitreous_matrix Inhibition Inhibition of Ice Crystal Growth Vitreous_matrix->Inhibition Stabilization Stabilization of LNP Structure Inhibition->Stabilization Stable_LNP Stable LNP Post-Thaw Stabilization->Stable_LNP

Mechanism of Cryoprotection for LNPs

Q3: How does the buffer composition (type and concentration) affect the stability of my this compound LNPs?

A3: The choice of buffer can significantly impact LNP stability, particularly during storage and freeze-thaw cycles.

  • Buffer Type: Common buffers used for LNP formulations include citrate, acetate, phosphate-buffered saline (PBS), and Tris. Citrate and acetate buffers are often used during the initial formulation at an acidic pH.[7] For storage at neutral pH, PBS and Tris are common choices. However, PBS can experience significant pH shifts during freezing, which can induce LNP aggregation.[3] Tris buffer generally shows better pH stability during freezing.

  • Buffer Concentration: The molarity of the buffer can also play a role. While high ionic strength from salts should be avoided, the buffer concentration itself needs to be sufficient to maintain the desired pH. A study on the influence of citrate buffer molarity showed that higher concentrations can lead to larger particle sizes and the formation of "bleb-like" structures.[8]

Data on the Effect of Buffer Molarity on LNP Size:

Citrate Buffer Molarity (mM)Mean Particle Size (nm)Polydispersity Index (PDI)
50850.12
100950.14
3001100.16

Data adapted from a study on the influence of citrate buffer molarity on LNP characteristics.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the formulation and characterization of this compound LNPs.

1. This compound LNP Formulation using Microfluidic Mixing

This protocol describes a standard method for producing this compound LNPs using a microfluidic device.

Materials:

  • This compound (in ethanol)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (in ethanol)

  • Cholesterol (in ethanol)

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (in ethanol)

  • Nucleic acid (e.g., siRNA, mRNA) in 50 mM citrate buffer, pH 4.0

  • Ethanol, molecular biology grade

  • Nuclease-free water

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solution:

    • In a sterile, RNase-free tube, combine this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The final total lipid concentration in ethanol should be between 10-25 mM.

  • Prepare Nucleic Acid Solution:

    • Dissolve the nucleic acid in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Set the total flow rate according to the manufacturer's recommendations for the desired particle size (typically 2-12 mL/min).

    • Initiate mixing. The LNP suspension will form immediately at the interface of the two streams.

  • Purification and Buffer Exchange:

    • Collect the LNP suspension.

    • To remove ethanol and exchange the buffer to a neutral pH, dialyze the LNP suspension against sterile PBS (pH 7.4) at 4°C for at least 4 hours, with at least two buffer changes.

  • Sterilization and Storage:

    • Sterile-filter the final LNP suspension through a 0.22 µm filter.

    • Store the LNPs at 2-8 °C for short-term use or at -80 °C with a cryoprotectant for long-term storage.

2. Characterization of this compound LNP Size and Zeta Potential by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for measuring the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of this compound LNPs.

Materials:

  • This compound LNP suspension

  • Sterile-filtered 1x PBS, pH 7.4 (for size measurement)

  • Sterile-filtered 0.1x PBS, pH 7.4 (for zeta potential measurement)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Disposable cuvettes (for size measurement)

  • Folded capillary cells (for zeta potential measurement)

Procedure:

  • Sample Preparation for Size Measurement:

    • Dilute the LNP suspension in 1x PBS to a suitable concentration for DLS analysis (typically a 1:50 to 1:100 dilution, resulting in a count rate within the instrument's optimal range).

  • Size and PDI Measurement:

    • Transfer the diluted sample to a clean, disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature to 25°C, dispersant to water).

    • Perform the measurement to obtain the Z-average diameter (particle size) and PDI.

  • Sample Preparation for Zeta Potential Measurement:

    • Dilute the LNP suspension in 0.1x PBS. A lower ionic strength buffer is recommended for accurate zeta potential measurements.[9]

  • Zeta Potential Measurement:

    • Inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present.

    • Place the cell in the instrument.

    • Perform the measurement to obtain the zeta potential.

Experimental Workflow for LNP Formulation and Characterization:

G cluster_formulation LNP Formulation cluster_purification Purification cluster_characterization Characterization prep_lipids Prepare Lipid Stock (this compound, DSPC, Chol, PEG) mixing Microfluidic Mixing (Aqueous:Organic = 3:1) prep_lipids->mixing prep_na Prepare Nucleic Acid in Citrate Buffer (pH 4) prep_na->mixing dialysis Dialysis against PBS (pH 7.4) mixing->dialysis filtration Sterile Filtration (0.22 µm) dialysis->filtration dls DLS: Size & PDI filtration->dls zeta Zeta Potential filtration->zeta ee Encapsulation Efficiency filtration->ee storage Storage (2-8°C or -80°C with Cryo) filtration->storage

LNP Formulation and Characterization Workflow

References

How to improve ATX-0126 LNP encapsulation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the encapsulation efficiency of lipid nanoparticles (LNPs) formulated with the hypothetical cationic lipid ATX-0126.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in the LNP formulation?

A1: this compound is a cationic ionizable lipid. Its primary role is to facilitate the encapsulation of negatively charged nucleic acid cargo, such as mRNA or siRNA, through electrostatic interactions.[1][2][3] At a low pH during formulation, this compound becomes positively charged, enabling it to interact with and condense the nucleic acid into the core of the LNP.[2][4]

Q2: What are the other essential lipid components in a typical this compound LNP formulation?

A2: A standard LNP formulation includes four key components:

  • An ionizable cationic lipid (e.g., this compound): Crucial for nucleic acid encapsulation and endosomal escape.[1][5]

  • A PEGylated lipid: Helps control particle size and provides stability by preventing aggregation.[5][6]

  • A phospholipid (helper lipid): Contributes to the structural integrity of the LNP.[5][6]

  • Cholesterol: Fills gaps between lipids, enhancing stability and promoting membrane fusion.[5][6]

Q3: How is encapsulation efficiency (EE) typically measured?

A3: Encapsulation efficiency is the percentage of the nucleic acid cargo that is successfully entrapped within the LNPs relative to the total amount of cargo used in the formulation.[7] A common method for measuring EE is using a fluorescent dye-based assay, such as the RiboGreen assay.[8] This involves measuring the fluorescence of the dye in the presence of the LNP sample before and after lysis with a detergent. The initial reading quantifies the unencapsulated ("free") RNA, while the reading after lysis represents the total RNA.[9]

The formula for calculating encapsulation efficiency is: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Other methods for determining EE include UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), and capillary gel electrophoresis.[7][8]

Troubleshooting Guide: Low Encapsulation Efficiency

Below are common issues that can lead to low encapsulation efficiency with this compound LNPs and potential solutions.

IssuePotential Cause(s)Recommended Action(s)
Low Encapsulation Efficiency Suboptimal Lipid Ratios: The molar ratios of the four lipid components (this compound, PEG-lipid, phospholipid, cholesterol) are critical for efficient self-assembly and cargo loading.[10]Systematically screen different molar ratios of the lipid components. A common starting point for optimization is a molar ratio of 50:1.5:10:38.5 for ionizable lipid:PEG-lipid:phospholipid:cholesterol.[10]
Incorrect N/P Ratio: The ratio of the nitrogen atoms in the ionizable lipid (N) to the phosphate groups in the nucleic acid (P) influences the electrostatic interactions necessary for encapsulation.[11]Optimize the N/P ratio. Typical N/P ratios range from 3 to 6.[11] This parameter often needs to be optimized for each specific nucleic acid cargo and ionizable lipid combination.[11]
Inappropriate Formulation pH: The pH of the aqueous buffer containing the nucleic acid is crucial for the protonation of the ionizable lipid this compound. If the pH is too high, the lipid will not be sufficiently charged to interact with the negatively charged nucleic acid.[11][12]Ensure the pH of the aqueous buffer is acidic, typically in the range of 4.0 to 5.0, to promote the protonation of this compound.[11][12]
Inefficient Mixing: The method and speed of mixing the lipid-ethanol and aqueous phases are critical for rapid nanoparticle formation and efficient cargo encapsulation. Inconsistent or slow mixing can lead to larger, more heterogeneous particles with lower encapsulation.[13]Utilize a rapid and reproducible mixing method such as a microfluidic device (e.g., with a staggered herringbone mixer) or a T-junction mixer.[10][13] These methods provide controlled and rapid mixing, leading to smaller, more uniform LNPs with higher encapsulation efficiency.[13]
Suboptimal Flow Rate Ratio (FRR): In microfluidic systems, the ratio of the flow rate of the aqueous phase to the organic (lipid) phase impacts mixing efficiency and, consequently, encapsulation.Optimize the FRR. A common starting point is a 3:1 ratio of the aqueous phase to the organic phase, which has been shown to achieve high encapsulation efficiency (>95%) for RNA-LNPs.[11]
Poor Quality of Nucleic Acid Cargo: Degraded or aggregated nucleic acid may not be efficiently encapsulated.Verify the integrity and purity of your mRNA or siRNA using methods like gel electrophoresis or capillary electrophoresis before formulation.
Incorrect Storage and Handling of Lipids: Improper storage can lead to lipid degradation, affecting their ability to form stable LNPs.Store lipids according to the manufacturer's recommendations, typically at low temperatures and protected from light and moisture.

Experimental Protocols

Protocol 1: Standard this compound LNP Formulation using Microfluidics

This protocol describes a general method for formulating this compound LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound (in ethanol)

  • Helper Phospholipid (e.g., DOPE or DSPC) (in ethanol)[6][14]

  • Cholesterol (in ethanol)[6]

  • PEG-lipid (in ethanol)[6]

  • mRNA in an aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)[15]

  • Ethanol (absolute, ≥99.5%)[16]

  • Microfluidic mixing system (e.g., with a staggered herringbone or T-junction mixer)[13]

  • Syringes and tubing compatible with the microfluidic system

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Mixture: In a sterile tube, combine the this compound, helper phospholipid, cholesterol, and PEG-lipid stock solutions in the desired molar ratio. Dilute the lipid mixture with ethanol to the final desired concentration for the organic phase.

  • Prepare mRNA Solution: Dilute the mRNA stock to the desired concentration in the aqueous buffer (pH 4.0).

  • Set up Microfluidic System:

    • Load the lipid mixture into a syringe for the organic phase inlet.

    • Load the mRNA solution into a syringe for the aqueous phase inlet.

    • Set the flow rate ratio (FRR) on the microfluidic pump, typically starting with a 3:1 ratio (aqueous:organic).[11]

    • Set the total flow rate (TFR) according to the manufacturer's instructions for the specific microfluidic chip.

  • Formulate LNPs: Start the pumps to initiate the mixing of the two phases in the microfluidic chip. Collect the resulting LNP dispersion from the outlet.

  • Purification:

    • To remove the ethanol and unencapsulated mRNA, dialyze the LNP dispersion against PBS (pH 7.4) using a dialysis cassette.

    • Perform the dialysis overnight at 4°C with at least one buffer exchange.

  • Sterilization and Storage:

    • Sterile filter the purified LNPs through a 0.22 µm filter.

    • Store the final LNP formulation at 4°C.

Protocol 2: Quantification of Encapsulation Efficiency using a Fluorescent Dye Assay

Materials:

  • This compound LNP sample

  • Fluorescent dye specific for nucleic acids (e.g., RiboGreen)

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • A non-ionic surfactant (e.g., 2% Triton X-100)

  • 96-well microplate (black, for fluorescence measurements)

  • Microplate reader with appropriate filters for the chosen dye

Procedure:

  • Prepare Standards: Prepare a standard curve of the free nucleic acid in TE buffer.

  • Sample Preparation for Free RNA: Dilute the LNP sample in TE buffer to a concentration within the linear range of the standard curve.

  • Sample Preparation for Total RNA: In a separate tube, add the same volume of the diluted LNP sample and then add the surfactant to lyse the LNPs and release the encapsulated RNA.

  • Assay:

    • Add the fluorescent dye solution to the wells of the 96-well plate.

    • Add the standards, the "Free RNA" sample, and the "Total RNA" sample to the appropriate wells.

    • Incubate the plate in the dark for the recommended time.

  • Measurement: Measure the fluorescence intensity using the microplate reader.

  • Calculation:

    • Determine the concentration of "Free RNA" and "Total RNA" using the standard curve.

    • Calculate the encapsulation efficiency using the formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100.

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_purification Downstream Processing cluster_analysis Quality Control lipids Lipid Mixture (this compound, Helper Lipids, Cholesterol, PEG-Lipid in Ethanol) mixing Rapid Mixing (Microfluidics or T-Junction) lipids->mixing rna Nucleic Acid (mRNA/siRNA in Aqueous Buffer, pH 4.0) rna->mixing dialysis Dialysis (vs. PBS, pH 7.4) mixing->dialysis filtration Sterile Filtration (0.22 µm filter) dialysis->filtration characterization Characterization (Size, PDI, Zeta Potential, EE%) filtration->characterization

Caption: Workflow for this compound LNP Formulation and Characterization.

Encapsulation_Troubleshooting start Low Encapsulation Efficiency lipid_ratio Optimize Lipid Molar Ratios start->lipid_ratio np_ratio Adjust N/P Ratio start->np_ratio ph Verify Aqueous Buffer pH (4.0-5.0) start->ph mixing Ensure Rapid & Consistent Mixing start->mixing frr Optimize Flow Rate Ratio (e.g., 3:1) start->frr rna_quality Check Nucleic Acid Integrity start->rna_quality lipid_storage Verify Proper Lipid Storage start->lipid_storage

Caption: Key Factors to Troubleshoot for Low LNP Encapsulation Efficiency.

References

Addressing batch-to-batch variability in ATX-0126 formulations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ATX-0126 Formulations

Welcome to the technical support center for this compound, a novel ionizable lipid designed for the efficient delivery of nucleic acids.[1][2] This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges during the formulation of this compound-based lipid nanoparticles (LNPs), with a specific focus on mitigating batch-to-batch variability.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and characterization of this compound LNPs. Each question is followed by potential causes and actionable solutions.

Question 1: Why is the particle size of my this compound formulation inconsistent across different batches?

Batch-to-batch variability in particle size is a common challenge in LNP manufacturing.[3] Consistent particle size is critical for ensuring desired stability, biodistribution, and cellular uptake.[4]

Potential Causes and Solutions

Potential Cause Recommended Action
Inconsistent Mixing Speed/Flow Rate For microfluidic mixing, ensure the total flow rate and the flow rate ratio (FRR) of the aqueous and lipid phases are precisely controlled and consistent for every batch.[4] Even minor fluctuations can significantly impact particle size.[5]
Variability in Lipid Stock Solutions Ensure lipid stock solutions are prepared fresh or have been stored correctly at -20°C for no longer than one month.[2] Before use, allow solutions to equilibrate to room temperature for at least one hour to ensure complete dissolution and homogeneity.
Temperature Fluctuations Maintain a consistent temperature for both the lipid and aqueous phases throughout the formulation process. Temperature can affect lipid solubility and self-assembly kinetics.
Impure or Degraded this compound/Lipids Use high-purity lipids. The presence of impurities can interfere with the self-assembly process. Store this compound and other lipids under recommended conditions to prevent degradation.
Inconsistent Downstream Processing Standardize downstream purification steps such as dialysis or tangential flow filtration (TFF). Ensure parameters like buffer exchange volume, filtration rate, and membrane type are identical for each batch.

Question 2: My siRNA encapsulation efficiency is low and varies between batches. How can I improve it?

Encapsulation efficiency (EE) is a critical quality attribute that determines the therapeutic dose of the final product. Variability can compromise the potency of the formulation.

Potential Causes and Solutions

Potential Cause Recommended Action
Suboptimal pH of Aqueous Buffer The pH of the aqueous buffer (containing the siRNA) is crucial for protonating the ionizable this compound, which facilitates electrostatic interaction with the negatively charged siRNA backbone. Ensure the buffer pH is consistently maintained within the optimal range (typically pH 4.0-5.0) for every batch.
Incorrect Lipid Molar Ratios The molar ratio of the lipids (this compound, helper lipid, cholesterol, and PEG-lipid) directly impacts the LNP structure and its ability to encapsulate the payload.[6] Verify the calculations and measurements for each lipid component before preparing the organic phase.
siRNA Integrity Issues Ensure the siRNA is not degraded. Run a gel electrophoresis check on your siRNA stock to confirm its integrity. Use RNase-free handling procedures throughout the formulation process.
Inefficient Mixing If the mixing of the lipid and aqueous phases is too slow or inefficient, it can lead to poor and inconsistent encapsulation. Optimize the mixing parameters, such as the flow rate in a microfluidic system.[7]

Question 3: I am observing a high Polydispersity Index (PDI) in my LNP formulations. What does this indicate and how can it be resolved?

A high PDI (>0.2) suggests a heterogeneous population of nanoparticles, which can lead to inconsistent performance and potential safety concerns.

Potential Causes and Solutions

Potential Cause Recommended Action
Formation of Aggregates LNP aggregation can occur due to improper formulation parameters or instability. Ensure optimal lipid ratios and consider optimizing the PEG-lipid concentration, which provides a hydrophilic corona to prevent aggregation.
Non-Uniform Mixing Conditions Inconsistent mixing can create localized areas of high lipid concentration, leading to the formation of larger particles or aggregates.[3] The use of a controlled mixing system like a microfluidic device is highly recommended for producing uniform particles.[7]
Issues with Purification The purification process may not be adequately removing larger, unincorporated lipid structures. Optimize the pore size and material of dialysis membranes or TFF cassettes.
Storage Instability LNPs may aggregate over time if not stored under appropriate conditions (e.g., correct temperature, cryoprotectants for frozen storage).[8] Conduct stability studies to determine the optimal storage conditions for your specific formulation.

Frequently Asked Questions (FAQs)

What are the critical quality attributes (CQAs) for this compound LNP formulations?

The primary CQAs for this compound LNP formulations, like other LNP-based drug products, include:

  • Particle Size and Polydispersity Index (PDI): These affect the biodistribution, cellular uptake, and stability of the LNPs.[4]

  • Zeta Potential: This measurement of surface charge can influence stability and interactions with biological components.

  • Encapsulation Efficiency (%EE): Determines the amount of siRNA successfully loaded into the LNPs.

  • Lipid Component Ratios: The final ratio of this compound, helper lipids, cholesterol, and PEG-lipid in the nanoparticle.

  • In Vitro and In Vivo Potency: The biological activity of the encapsulated siRNA.

What is the recommended method for characterizing this compound LNPs?

A combination of techniques is necessary for comprehensive characterization.[9][10]

  • Dynamic Light Scattering (DLS): For measuring particle size, PDI, and zeta potential.[6]

  • Ribogreen Assay: A common method to determine siRNA encapsulation efficiency.

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology and lamellarity of the LNPs.[5][9]

  • High-Performance Liquid Chromatography (HPLC): To quantify the individual lipid components and assess the purity of this compound.

How does the purity of this compound impact formulation performance?

The purity of this compound is paramount. Impurities can interfere with the LNP self-assembly process, leading to inconsistencies in particle size, lower encapsulation efficiency, and potential cytotoxicity. It is crucial to use high-purity this compound for reproducible results.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing

This protocol describes a standard method for producing siRNA-loaded LNPs using a microfluidic system, which is known to improve batch-to-batch consistency.[6][7]

  • Preparation of Solutions:

    • Lipid Phase (Organic): Prepare a stock solution of this compound, DSPC, Cholesterol, and a PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-25 mg/mL.

    • Aqueous Phase: Dissolve the siRNA payload in a 50 mM citrate buffer at a pH of 4.0. Ensure the solution is RNase-free.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid phase into one syringe and the aqueous phase into another.

    • Set the total flow rate (TFR) to 12 mL/min and the flow rate ratio (FRR) of aqueous to organic phase to 3:1.

    • Initiate pumping to mix the two phases within the microfluidic cartridge.

  • Purification:

    • Collect the resulting LNP suspension.

    • Immediately dialyze the suspension against phosphate-buffered saline (PBS) at pH 7.4 for at least 18 hours using a dialysis membrane (100 kDa MWCO) to remove the ethanol and unencapsulated siRNA.

  • Concentration and Sterilization:

    • Concentrate the purified LNPs to the desired final concentration using centrifugal filters.

    • Sterilize the final formulation by passing it through a 0.22 µm filter.

    • Store the final LNP formulation at 4°C.

Protocol 2: Characterization of Particle Size and PDI by DLS

  • Sample Preparation: Dilute a small aliquot of the LNP formulation in PBS (pH 7.4) to a suitable concentration for DLS analysis (typically a count rate of 100-300 kcps).

  • Instrument Setup: Set the DLS instrument parameters, including the dispersant viscosity and refractive index, and allow the instrument to equilibrate to 25°C.

  • Measurement: Place the cuvette in the instrument and initiate the measurement. Perform at least three replicate measurements for each sample.

  • Data Analysis: Analyze the correlation function to obtain the average particle size (Z-average) and the polydispersity index (PDI). A PDI value below 0.2 is generally considered acceptable for LNP formulations.

Visualizations

G Hypothetical siRNA-Mediated Signaling Pathway Inhibition cluster_cell Target Cell LNP This compound LNP (siRNA Payload) Endosome Endosome LNP->Endosome Endocytosis RISC RISC Complex Endosome->RISC Endosomal Escape & siRNA Release Target_mRNA Target mRNA (e.g., Oncogene) RISC->Target_mRNA siRNA binds to RISC & guides to mRNA Protein Oncogenic Protein Target_mRNA->Protein Translation Cleaved_mRNA Cleaved mRNA Target_mRNA->Cleaved_mRNA Cleavage Cell_Growth Uncontrolled Cell Growth Protein->Cell_Growth Cleaved_mRNA->Cell_Growth Inhibition

Caption: Hypothetical pathway of gene silencing by an this compound LNP carrying siRNA.

G Workflow for Troubleshooting Batch-to-Batch Variability start Start: Inconsistent Batch Results check_raw 1. Verify Raw Materials (Lipid Purity, siRNA Integrity) start->check_raw check_prep 2. Review Solution Prep (Concentrations, pH, Temp) check_raw->check_prep check_process 3. Audit Formulation Process (Flow Rates, Mixing Time) check_prep->check_process check_purify 4. Examine Purification Step (Dialysis Time, TFF Params) check_process->check_purify analyze 5. Re-Characterize Batches (DLS, Cryo-TEM, EE) check_purify->analyze decision Are Results Within Spec? analyze->decision end_ok End: Process Validated decision->end_ok Yes end_fail Identify Root Cause & Refine Protocol decision->end_fail No end_fail->check_raw

Caption: A logical workflow for diagnosing and addressing LNP batch variability.

References

Technical Support Center: Strategies to Reduce ATX-0126-Associated Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATX-0126. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential cytotoxicity associated with this compound-containing lipid nanoparticle (LNP) formulations. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications?

This compound is a thiocarbamate-based ionizable lipid.[1] It is a key component in the formation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA).[1][2] this compound has a pKa of 6.38, which allows for efficient encapsulation of nucleic acids at an acidic pH and their release into the cytoplasm following endocytosis.[2]

Q2: Is this compound expected to be cytotoxic?

As an ionizable cationic lipid, this compound is designed to be less toxic than permanently charged cationic lipids because it is neutral at physiological pH.[3] However, like all cationic lipids, it can contribute to cytotoxicity, particularly at high concentrations. The cytotoxic effects of cationic lipids are often linked to their headgroup structure and can be mediated through various cellular pathways.[4]

Q3: What are the common mechanisms of cytotoxicity associated with ionizable lipids like this compound?

While specific data for this compound is limited, the general mechanisms of cytotoxicity for cationic lipids in LNP formulations may include:

  • Induction of Reactive Oxygen Species (ROS): Cationic lipids can lead to an increase in cellular ROS, causing oxidative stress and subsequent cell death.

  • Disruption of Calcium Homeostasis: An imbalance in intracellular calcium levels can activate signaling pathways that lead to apoptosis.

  • Cell Membrane Destabilization: The positive charge of ionizable lipids within the acidic environment of the endosome can lead to the destabilization of cellular and endosomal membranes.

Q4: How can I reduce the cytotoxicity of my this compound LNP formulation?

Reducing the cytotoxicity of this compound LNPs typically involves a multi-faceted approach focused on optimizing the formulation. Key strategies include:

  • Optimize LNP Composition: The molar ratio of the lipid components (this compound, helper lipid, cholesterol, and PEG-lipid) is a critical factor.[5] Systematically varying these ratios can result in formulations with lower toxicity while preserving therapeutic efficacy.

  • Adjust the N/P Ratio: The N/P ratio, which is the molar ratio of protonatable nitrogens in the ionizable lipid to the phosphate groups in the nucleic acid, should be optimized to find a balance between high encapsulation efficiency and minimal cytotoxicity.[6]

  • Select Appropriate Helper Lipids: The choice and concentration of helper lipids (e.g., DOPE, DSPC) and cholesterol can significantly influence LNP stability and toxicity.[5]

  • Consider Biodegradable Components: Where possible, incorporating biodegradable elements into the LNP structure can facilitate breakdown into non-toxic byproducts after cargo delivery.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High in vitro cytotoxicity at desired therapeutic concentration Suboptimal LNP formulation (molar ratios, N/P ratio).Systematically screen different molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid. A common starting point for similar ionizable lipid-based formulations is a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid). Titrate the N/P ratio to find the optimal balance between encapsulation efficiency and cell viability.
High concentration of this compound.If possible, reduce the molar percentage of this compound in the formulation while maintaining efficacy. Consider replacing a portion of this compound with a structurally similar but less toxic lipid if available.
Inherent sensitivity of the cell line.Test the this compound LNP formulation on a panel of cell lines to identify a more robust model for your experiments. Ensure that the observed toxicity is not cell line-specific.
Inconsistent cytotoxicity results between experiments Variability in LNP preparation.Ensure consistent LNP formation by using a standardized method, such as microfluidic mixing, which offers high reproducibility.[6] Characterize each batch of LNPs for size, polydispersity index (PDI), and zeta potential to ensure consistency.
Contaminants in the formulation.Use high-purity lipids and nucleic acids. Ensure that all buffers and solvents are sterile and free of endotoxins.
Evidence of immune response in vivo Immunogenicity of LNP components.The PEG-lipid component can sometimes trigger an immune response.[7] Consider using alternative PEG lipids or PEG alternatives to reduce potential immunogenicity.
LNP physicochemical properties.The size and surface charge of LNPs can influence their interaction with the immune system. Optimize the formulation to achieve a particle size and zeta potential that minimizes immune recognition.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using a CCK-8 Assay

This protocol outlines a method for determining the cytotoxicity of this compound LNP formulations in a selected cell line.

Materials:

  • This compound LNP formulation

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • LNP Treatment: Prepare serial dilutions of the this compound LNP formulation in complete cell culture medium. Remove the medium from the wells and add 100 µL of the diluted LNP formulations. Include wells with untreated cells as a negative control and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • CCK-8 Assay: Add 10 µL of the CCK-8 solution to each well. Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.

Protocol 2: LNP Formulation using Microfluidic Mixing

This protocol describes the formation of this compound LNPs using a microfluidic device.

Materials:

  • This compound

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol

  • Nucleic acid (mRNA or siRNA)

  • Acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (or other buffer exchange method)

  • PBS, pH 7.4

Procedure:

  • Lipid Mixture Preparation: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5) to create the lipid-ethanol solution.

  • Nucleic Acid Preparation: Dilute the nucleic acid cargo in the acidic aqueous buffer.

  • LNP Formation:

    • Load the lipid-ethanol solution into one syringe and the nucleic acid solution into another.

    • Set the desired flow rate ratio (typically 3:1 aqueous to ethanol) and total flow rate on the microfluidic device.

    • Initiate mixing to facilitate the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) using a dialysis cassette to remove the ethanol and exchange the buffer.

    • Alternatively, use a tangential flow filtration (TFF) system for larger scale preparations.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the final LNP formulation using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Storage: Sterilize the LNP solution by passing it through a 0.22 µm filter and store at 4°C.

Visualizations

Cytotoxicity_Signaling_Pathways cluster_LNP This compound LNP cluster_Cell Cell LNP This compound LNP Membrane Cell Membrane Destabilization LNP->Membrane ROS Increased ROS LNP->ROS Calcium Calcium Homeostasis Disruption LNP->Calcium CellDeath Cell Death Membrane->CellDeath Apoptosis Apoptosis ROS->Apoptosis Calcium->Apoptosis Apoptosis->CellDeath

Caption: Potential signaling pathways of this compound LNP-associated cytotoxicity.

LNP_Formulation_Workflow cluster_Preparation Preparation cluster_Formation LNP Formation cluster_Purification Purification & Characterization cluster_Final Final Product Lipid_Prep 1. Prepare Lipid Mix (this compound in Ethanol) Mixing 3. Microfluidic Mixing Lipid_Prep->Mixing NA_Prep 2. Prepare Nucleic Acid (in Acidic Buffer) NA_Prep->Mixing Purify 4. Buffer Exchange (Dialysis/TFF) Mixing->Purify Characterize 5. Characterization (Size, PDI, Zeta, EE) Purify->Characterize Final_LNP 6. Sterile Filtered LNPs Characterize->Final_LNP

Caption: Workflow for this compound lipid nanoparticle (LNP) formulation.

References

ATX-0126 Technical Support Center: N:P Ratio Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ATX-0126 siRNA Delivery System. This guide provides detailed answers, troubleshooting advice, and protocols to help you optimize the Nitrogen-to-Phosphate (N:P) ratio for successful siRNA delivery in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the N:P ratio and why is it critical for siRNA delivery with this compound?

The N:P ratio represents the molar ratio of positively charged nitrogen atoms (N) in the this compound cationic lipid formulation to the negatively charged phosphate groups (P) in the siRNA backbone. This ratio is the single most important parameter for optimizing delivery because it governs:

  • Complex Formation: A sufficient number of positive charges from this compound is required to fully condense the negatively charged siRNA into stable nanoparticles.

  • Surface Charge: The overall charge of the resulting lipoplex (this compound/siRNA complex) is determined by the N:P ratio. A net positive charge (typically at N:P > 1) is crucial for binding to the negatively charged cell membrane, initiating cellular uptake.

  • Transfection Efficiency & Cytotoxicity: The N:P ratio directly impacts both the efficiency of siRNA delivery and the potential for cell toxicity. An optimal ratio will maximize gene knockdown while minimizing cell death.

Q2: What is the recommended starting range for the N:P ratio when using this compound?

For most cell lines, we recommend starting with a pilot experiment testing a range of N:P ratios from 2:1 to 10:1. A common starting point that works for many cell types is an N:P ratio of 5:1. However, the optimal ratio is highly cell-type dependent and must be determined empirically.

Troubleshooting Guide

Problem: I am observing low or no gene knockdown after transfection.

This is a common issue that can often be resolved by optimizing the N:P ratio.

  • Possible Cause 1: Inefficient Complex Formation. If the N:P ratio is too low, the siRNA may not be fully condensed, leading to unstable complexes that cannot effectively enter the cells.

    • Solution: Increase the N:P ratio. Perform a titration experiment testing higher ratios such as 8:1, 10:1, and 12:1.

  • Possible Cause 2: Insufficient Positive Charge for Cellular Uptake. The lipoplexes may not be sufficiently cationic to bind to and be internalized by the cell membrane.

    • Solution: As with the above, increase the N:P ratio to impart a stronger positive zeta potential to the nanoparticles, which enhances their interaction with the cell surface.

Problem: I am observing significant cell death or cytotoxicity after transfection.

High cytotoxicity is typically caused by an excess of free cationic lipids that are not complexed with siRNA.

  • Possible Cause: Excess Cationic Lipid. A very high N:P ratio can lead to an excess of positively charged this compound molecules, which can disrupt cell membranes and induce apoptosis or necrosis.

    • Solution: Decrease the N:P ratio. Test lower ratios such as 4:1, 3:1, and 2:1. The goal is to find the lowest possible ratio that still provides high transfection efficiency. You can also try reducing the overall concentration of the lipoplex added to the cells.

Problem: My results are inconsistent between experiments.

Variability can stem from several factors, with the complexation step being particularly sensitive.

  • Possible Cause: Inconsistent Complexation Procedure. The method and timing of mixing this compound and siRNA can affect the size and stability of the resulting nanoparticles.

    • Solution: Standardize your protocol strictly. Always use the same diluent (e.g., Opti-MEM™), mix the components in the same order (typically adding the siRNA solution to the diluted lipid solution), and incubate for the exact same amount of time (e.g., 20 minutes at room temperature) before adding to cells.

Data Presentation: N:P Ratio Effects

The following table summarizes the general relationship between the N:P ratio and key experimental outcomes. Use this as a guide for your optimization experiments.

N:P RatioComplex StabilityZeta PotentialExpected Transfection EfficiencyExpected Cytotoxicity
Low (e.g., 1:1) Poor / UnstableNear-neutral or NegativeVery LowMinimal
Medium (e.g., 4:1 - 6:1) GoodModerately PositiveHighLow to Moderate
High (e.g., 10:1 - 12:1) Very HighStrongly PositiveHighModerate to High
Very High (e.g., >15:1) Very HighStrongly PositiveVariable / DecreasingVery High

Experimental Protocol: Optimizing N:P Ratio for a New Cell Line

This protocol outlines a method for determining the optimal N:P ratio for your specific siRNA and cell line in a 24-well plate format.

Materials:

  • This compound Reagent

  • siRNA stock solution (e.g., 20 µM)

  • Serum-free medium (e.g., Opti-MEM™)

  • Cells plated in a 24-well plate (plated the day before to be 70-80% confluent at transfection)

  • Appropriate cell culture medium

Procedure:

  • Preparation:

    • Label wells for each N:P ratio to be tested (e.g., 2:1, 4:1, 6:1, 8:1, 10:1) and include a negative control (no lipoplex).

    • For calculations, assume 1 µL of 20 µM siRNA contains 20 pmol of siRNA, which corresponds to a specific amount of phosphate (P). The this compound product manual will specify the concentration of nitrogen (N) atoms.

  • Dilution of siRNA:

    • For each well, dilute a fixed amount of siRNA (e.g., 20 pmol or 1 µL of 20 µM stock) into 24 µL of serum-free medium. Mix gently.

  • Dilution of this compound:

    • In separate tubes for each N:P ratio, calculate and dilute the required volume of this compound into 25 µL of serum-free medium. For example, for a 5:1 ratio, you would add the volume of this compound containing 100 pmol of nitrogen.

  • Complex Formation:

    • Add the 25 µL of diluted siRNA to the 25 µL of diluted this compound for each N:P ratio. (Important: Add siRNA to lipid) .

    • Mix gently by pipetting up and down. Do not vortex.

    • Incubate the mixture for 20 minutes at room temperature to allow lipoplexes to form. The total volume is now 50 µL.

  • Transfection:

    • Add the 50 µL of lipoplex mixture drop-wise to the corresponding well containing cells in culture medium (e.g., 500 µL).

    • Gently swirl the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells for 24-72 hours, depending on your experimental endpoint.

    • After incubation, assess gene knockdown (e.g., via qPCR or Western Blot) and cell viability (e.g., via MTT or Trypan Blue exclusion assay).

  • Evaluation:

    • Plot gene knockdown (%) and cell viability (%) against the N:P ratio to identify the ratio that provides the highest knockdown with the lowest cytotoxicity.

Visualizations

NP_Ratio_Effects cluster_input Input Parameters cluster_properties Biophysical Properties cluster_outcomes Experimental Outcomes NP_Ratio N:P Ratio Complexation Lipoplex Formation NP_Ratio->Complexation Determines Toxicity Cytotoxicity NP_Ratio->Toxicity Correlates (if high) Zeta Zeta Potential (Surface Charge) Complexation->Zeta Influences Efficiency Transfection Efficiency Zeta->Efficiency Promotes (if positive) Efficiency->Toxicity Trade-off

Caption: Relationship between N:P ratio and key experimental factors.

Optimization_Workflow start Start: Plate Cells (70-80% confluent) prepare Prepare Reagents: 1. Dilute siRNA in Tube A 2. Dilute this compound at various N:P ratios in separate Tube Bs start->prepare mix Form Complexes: Add Tube A (siRNA) to Tube B (Lipid) prepare->mix incubate_complex Incubate 20 min at Room Temp mix->incubate_complex transfect Add Complexes to Cells incubate_complex->transfect incubate_cells Incubate Cells (24-72 hours) transfect->incubate_cells analyze Analyze Results: 1. Gene Knockdown (qPCR) 2. Cell Viability (MTT) incubate_cells->analyze end Determine Optimal N:P Ratio analyze->end

Caption: Experimental workflow for N:P ratio optimization.

Technical Support Center: ATX-0126 LNP Performance and the Impact of Helper Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATX-0126 lipid nanoparticles (LNPs). The following sections address common issues encountered during experimentation, with a focus on the critical role of helper lipids in optimizing LNP performance.

Frequently Asked Questions (FAQs)

Q1: What is the standard composition of an this compound LNP formulation?

A1: A typical this compound LNP formulation consists of four key components:

  • Ionizable Cationic Lipid: this compound is the primary ionizable lipid, responsible for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[1][]

  • Phospholipid (Helper Lipid): Distearoylphosphatidylcholine (DSPC) is a commonly used helper lipid in this compound formulations, contributing to the structural integrity of the nanoparticle.[3]

  • Cholesterol: This structural lipid enhances nanoparticle stability and can aid in membrane fusion.[3][4]

  • PEG-Lipid: A PEGylated lipid is included to control particle size and increase circulation time in vivo.[4]

Q2: What is the role of helper lipids in LNP performance?

A2: Helper lipids are crucial for the stability and efficacy of LNPs.[3][4] Their primary functions include:

  • Structural Integrity: Phospholipids like DSPC provide bilayer stability, which is essential for in vivo applications.[4][5]

  • Encapsulation Efficiency: The presence of helper lipids is vital for the stable encapsulation of siRNA and other nucleic acids within the LNP.[6]

  • Endosomal Escape: Some helper lipids, particularly those with a cone-shaped geometry like dioleoylphosphatidylethanolamine (DOPE), can promote the release of the nucleic acid payload from the endosome into the cytoplasm.[4][5]

  • In Vivo Performance: The choice of helper lipid can influence the biodistribution and overall therapeutic efficacy of the LNP.

Q3: Can I substitute DSPC with other helper lipids in my this compound LNP formulation?

A3: Yes, substituting DSPC with other helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), or 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) is a common strategy to modulate LNP properties. However, any change in the helper lipid will likely affect the physicochemical characteristics and biological performance of the LNPs. It is crucial to re-optimize and characterize the formulation after any such modification.

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound LNP experiments and provides potential solutions related to the helper lipid composition.

Issue 1: Low Encapsulation Efficiency (<80%)

Low encapsulation efficiency is a common problem that can significantly impact the therapeutic dose of your nucleic acid.

Potential Cause & Solution

  • Inappropriate Helper Lipid: The structure of the helper lipid can influence how the nucleic acid is packaged. While polar helper lipids like DOPE, DOPC, and cholesterol support effective siRNA entrapment, non-polar lipids are ineffective.[6]

  • Suboptimal Lipid Ratios: The molar ratio of the helper lipid to the other components is critical. Ensure you are using an optimized ratio for your specific nucleic acid payload and this compound.

Data Summary: Impact of Helper Lipids on LNP Characteristics

While specific data for this compound with various helper lipids is not publicly available, the following table, based on studies with other ionizable lipids, illustrates the expected impact of different helper lipids on LNP physicochemical properties.

Helper LipidAverage Diameter (nm)Encapsulation Efficiency (%)Zeta Potential (mV)In Vitro Gene Editing (% GFP Knockout)
DOPE7089+0.3315
DSPC68>80Positive15
DOPC182>80Positive~8
SOPC155>80Positive~8

Data adapted from a study on LNPs with a different ionizable lipid, demonstrating general trends.[7]

Issue 2: Poor In Vitro Transfection Efficiency

Low transfection efficiency means that the encapsulated nucleic acid is not effectively reaching its target within the cell.

Potential Cause & Solution

  • Inefficient Endosomal Escape: The ability of the LNP to release its payload from the endosome is critical for efficacy. Helper lipids with fusogenic properties, such as DOPE, can enhance endosomal escape.[4][5] In contrast, more rigid phospholipids like DSPC may form more stable bilayers that are less prone to fusion with the endosomal membrane.

  • Incorrect Particle Size: Larger particles, as can be formed with DOPC and SOPC, may exhibit reduced cellular uptake compared to smaller particles.[7] Optimizing the formulation to achieve a particle size in the range of 70-100 nm is often desirable.

Logical Workflow for Troubleshooting LNP Performance

Caption: Troubleshooting workflow for optimizing this compound LNP performance.

Experimental Protocols

Protocol 1: Determination of mRNA Encapsulation Efficiency using Quant-iT™ RiboGreen™ Assay

This protocol details the steps to measure the concentration of both free and encapsulated mRNA to determine the encapsulation efficiency of your this compound LNP formulation.

Materials:

  • Quant-iT™ RiboGreen™ RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 solution

  • 96-well microplate (black, flat-bottom)

  • Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)

Procedure:

  • Prepare RiboGreen Working Solution: Dilute the concentrated RiboGreen™ reagent 1:200 in TE buffer. Protect from light.

  • Prepare RNA Standards: Create a standard curve of your specific mRNA in TE buffer, ranging from 0 to 1000 ng/mL.

  • Sample Preparation:

    • Total RNA (with lysis): Dilute your LNP sample in TE buffer containing 0.1% Triton X-100 to lyse the nanoparticles.

    • Free RNA (without lysis): Dilute your LNP sample in TE buffer without the detergent.

  • Assay:

    • Add 100 µL of each standard and sample preparation to the 96-well plate in triplicate.

    • Add 100 µL of the RiboGreen™ working solution to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader.

  • Calculation:

    • Determine the RNA concentration from the standard curve.

    • Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Experimental Workflow for Encapsulation Efficiency Assay

Encapsulation_Workflow cluster_prep Preparation cluster_sample Sample Treatment cluster_assay Assay & Measurement cluster_calc Calculation Prep_Reagents Prepare RiboGreen Working Solution Add_RiboGreen Add RiboGreen Solution & Incubate Prep_Reagents->Add_RiboGreen Prep_Standards Prepare mRNA Standard Curve Plate_Loading Load Plate with Samples & Standards Prep_Standards->Plate_Loading Sample_Lysis LNP Sample + Triton X-100 (Total RNA) Sample_Lysis->Plate_Loading Sample_NoLysis LNP Sample w/o Triton X-100 (Free RNA) Sample_NoLysis->Plate_Loading Plate_Loading->Add_RiboGreen Read_Fluorescence Measure Fluorescence (480/520 nm) Add_RiboGreen->Read_Fluorescence Calculate_EE Calculate Encapsulation Efficiency (%) Read_Fluorescence->Calculate_EE

Caption: Workflow for determining LNP encapsulation efficiency.

Protocol 2: In Vitro Transfection Efficiency using Luciferase Assay

This protocol describes how to assess the functional delivery of luciferase-encoding mRNA by your this compound LNPs in a cell-based assay.

Materials:

  • Hepatocellular carcinoma cell line (e.g., Huh-7 or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates (white, clear-bottom)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

  • LNP Treatment:

    • Dilute your this compound LNPs containing luciferase mRNA to the desired concentrations in complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.

  • Cell Lysis:

    • Remove the medium and wash the cells with PBS.

    • Add cell lysis buffer to each well and incubate according to the manufacturer's instructions.

  • Luminescence Measurement:

    • Add the luciferase assay substrate to each well.

    • Immediately measure the luminescence using a plate reader.

  • Analysis: Express the transfection efficiency as Relative Light Units (RLU). Higher RLU values indicate greater transfection efficiency.

Signaling Pathway for LNP-mediated mRNA Delivery and Expression

LNP_Delivery_Pathway LNP This compound LNP (with mRNA) Cell_Membrane Cell Membrane LNP->Cell_Membrane Uptake Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape (pH-mediated) Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm mRNA_Release mRNA Release Cytoplasm->mRNA_Release Translation Translation (Ribosomes) mRNA_Release->Translation Protein Luciferase Protein Translation->Protein

Caption: Cellular pathway of LNP-mediated mRNA delivery.

References

Troubleshooting low protein expression with ATX-0126 mRNA LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ATX-0126 mRNA Lipid Nanoparticles (LNPs). Our goal is to help you overcome common challenges and achieve optimal protein expression in your experiments.

Troubleshooting Guide: Low Protein Expression

Low protein expression is a common issue that can arise from multiple factors related to the quality of the mRNA LNPs, experimental procedures, and cellular conditions. This guide provides a systematic approach to identifying and resolving the root cause of suboptimal results.

Q1: My protein expression is lower than expected. Where should I start troubleshooting?

Start by systematically evaluating the three main components of your experiment: the this compound mRNA LNPs, your experimental protocol, and the cell culture conditions.

Below is a workflow to guide your troubleshooting process.

G cluster_0 Initial Observation cluster_1 Step 1: LNP Quality & Integrity cluster_2 Step 2: Experimental Protocol cluster_3 Step 3: Cellular Factors Low Protein Expression Low Protein Expression A Verify LNP Physicochemical Properties Low Protein Expression->A B Assess mRNA Integrity A->B C Check Storage & Handling B->C D Optimize LNP Dosage C->D E Review Transfection Protocol D->E F Consider Buffer Composition E->F G Evaluate Cell Health & Viability F->G H Select Appropriate Cell Line G->H I Check for Protein Corona Effect H->I

Caption: Troubleshooting workflow for low protein expression.

Q2: How do I verify the quality and integrity of my this compound mRNA LNPs?

The quality of the LNPs is paramount for successful transfection and protein expression.[1][2][3] Key parameters to check include particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Table 1: Recommended Physicochemical Properties for this compound mRNA LNPs

ParameterRecommended RangePotential Issue if Out of Range
Particle Size (Diameter) 80 - 150 nmInefficient cellular uptake
Polydispersity Index (PDI) < 0.2Particle aggregation, inconsistent results
Zeta Potential Slightly negative at neutral pHInstability, aggregation
mRNA Encapsulation Efficiency > 90%Low mRNA payload delivery

Experimental Protocol: Characterization of mRNA LNPs

A detailed protocol for characterizing your LNPs is crucial for quality control.[4]

  • Size and PDI Measurement:

    • Dilute an aliquot of the LNP suspension in an appropriate buffer (e.g., PBS).

    • Measure the size and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential Measurement:

    • Dilute the LNP suspension in a low-salt buffer.

    • Measure the zeta potential using Laser Doppler Velocimetry.

  • mRNA Encapsulation Efficiency:

    • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).

    • Measure the fluorescence of the intact LNPs.

    • Add a surfactant (e.g., Triton X-100) to lyse the LNPs and measure the total fluorescence.

    • Calculate the encapsulation efficiency as: (Total Fluorescence - Intact LNP Fluorescence) / Total Fluorescence * 100%.

Improper storage and handling can also compromise LNP integrity.[5] Ensure that the LNPs are stored at the recommended temperature and have not undergone multiple freeze-thaw cycles, which can lead to particle aggregation and decreased protein expression.[5]

Q3: Could my experimental protocol be the cause of low protein expression?

Yes, several aspects of your experimental protocol can significantly impact transfection efficiency.[6]

  • LNP Dosage: The optimal LNP concentration is cell-type dependent. It's crucial to perform a dose-response experiment to determine the ideal concentration that maximizes protein expression while minimizing cytotoxicity.

  • Transfection Protocol: Ensure gentle handling of cells during transfection. Avoid harsh pipetting, which can damage cells. The incubation time should also be optimized.

  • Buffer Composition: The buffer used for diluting the LNPs can affect their stability and uptake.[6] It is recommended to use buffers such as PBS or other isotonic solutions.

Experimental Protocol: Optimizing LNP Dosage

  • Seed cells in a multi-well plate at a consistent density.

  • Prepare a serial dilution of the this compound mRNA LNPs in your chosen buffer.

  • Add the different LNP concentrations to the cells.

  • Incubate for a set period (e.g., 24, 48, or 72 hours).

  • Lyse the cells and quantify the expressed protein using an appropriate assay (e.g., ELISA, Western blot, or a reporter assay like luciferase).

  • Perform a cell viability assay in parallel to monitor cytotoxicity.

G cluster_0 Cell Seeding cluster_1 LNP Preparation cluster_2 Transfection cluster_3 Analysis A Seed cells in multi-well plate B Prepare serial dilutions of LNPs A->B C Add LNPs to cells B->C D Incubate for 24-72 hours C->D E Quantify protein expression D->E F Assess cell viability D->F

Caption: Workflow for LNP dosage optimization.

Q4: How do cellular factors influence protein expression from mRNA LNPs?

The cellular context plays a critical role in the efficiency of mRNA LNP-mediated protein expression.[7]

  • Cell Health and Viability: Healthy, actively dividing cells are more receptive to transfection. Ensure that your cells are within a healthy passage number and are not overgrown or stressed.

  • Cell Line Specificity: Different cell lines exhibit varying transfection efficiencies with the same LNP formulation.[7] The choice of cell line should be appropriate for your experimental goals. Some cell lines may have different endocytic pathways or intrinsic abilities to process LNPs.

  • Protein Corona Effect: When LNPs are introduced into a biological fluid, proteins can adsorb to their surface, forming a "protein corona."[8] This can alter the LNP's interaction with cells, potentially increasing uptake but not necessarily leading to higher protein expression if endosomal escape is hindered.[8]

Signaling Pathway: LNP Uptake and Endosomal Escape

The journey of the mRNA from the LNP to the ribosome for translation is a multi-step process. Inefficient endosomal escape is a major bottleneck.

G cluster_0 Extracellular cluster_1 Cellular Interior LNP mRNA LNP Endosome Endosome (Low pH) LNP->Endosome Endocytosis mRNA mRNA Endosome->mRNA Endosomal Escape Ribosome Ribosome mRNA->Ribosome Translation Protein Protein Ribosome->Protein

Caption: LNP cellular uptake and mRNA translation pathway.

Frequently Asked Questions (FAQs)

Q: What is the typical composition of this compound mRNA LNPs?

A: While the exact formulation is proprietary, this compound LNPs are composed of four key lipid components, similar to other clinically advanced LNP systems: an ionizable cationic lipid (like ATX-126), a phospholipid (like DSPC), cholesterol, and a PEGylated lipid (like ALC-0159).[] The molar ratios of these lipids are optimized for high transfection efficiency and stability.[2][10]

Table 2: Example LNP Lipid Composition

Lipid ComponentExampleMolar Ratio (%)Function
Ionizable Cationic Lipid ATX-12640-50Encapsulates mRNA and facilitates endosomal escape
Phospholipid DSPC10-20Structural support
Cholesterol Cholesterol30-40Stabilizes the LNP structure
PEGylated Lipid ALC-01591-5Controls particle size and prevents aggregation

Q: Can I use this compound mRNA LNPs for in vivo studies?

A: Yes, this compound mRNA LNPs are designed for both in vitro and in vivo applications. For in vivo studies, it is important to consider the biodistribution of the LNPs, which can be influenced by their physicochemical properties.

Q: How does the N/P ratio affect transfection efficiency?

A: The N/P ratio, which is the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the mRNA, is a critical parameter.[6] An optimized N/P ratio is essential for efficient mRNA encapsulation and delivery. Deviations from the optimal ratio can lead to reduced transfection efficiency.

Q: What could cause batch-to-batch variability in my results?

A: Batch-to-batch variability can stem from inconsistencies in the LNP formulation process, leading to differences in particle size, PDI, and encapsulation efficiency.[11] It can also be caused by variations in cell culture conditions, such as cell passage number and density. Strict adherence to protocols and thorough characterization of each LNP batch are essential to minimize variability.

Q: Can the mRNA sequence itself affect protein expression?

A: Yes, the structure and sequence of the mRNA can influence its stability and translational efficiency.[12] Factors such as codon optimization and the presence of secondary structures in the 5' untranslated region can impact protein expression levels.[12] Additionally, impurities or modifications to the mRNA, such as lipid-mRNA adducts, can render it untranslatable.[13][14]

References

Best practices for handling and storing ATX-0126

Author: BenchChem Technical Support Team. Date: December 2025

ATX-0126 Technical Support Center

This guide provides best practices, troubleshooting advice, and experimental protocols for the handling and use of this compound, a selective inhibitor of the KIN-4 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for reconstituting and storing this compound?

A: this compound is supplied as a lyophilized powder. For optimal results, reconstitute the powder in sterile DMSO to create a 10 mM stock solution. Aliquot the stock solution into single-use volumes and store at -80°C for long-term stability (up to 12 months). Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. For short-term storage (up to 2 weeks), the 10 mM stock solution can be kept at -20°C.

Q2: My this compound solution, diluted in aqueous buffer, has precipitated. What should I do?

A: this compound has limited solubility in aqueous solutions. Precipitation can occur when diluting a DMSO stock into a buffer like PBS. To avoid this, ensure the final DMSO concentration in your working solution remains above 0.5%. If precipitation occurs, you can try to redissolve the compound by gentle vortexing and warming the solution to 37°C for 5-10 minutes. If it does not redissolve, it is recommended to prepare a fresh dilution. Always add the this compound stock solution to the aqueous buffer slowly while vortexing to facilitate mixing.

Q3: I am observing lower-than-expected potency or inconsistent results in my cell-based assays. What are the potential causes?

A: Inconsistent results can stem from several factors. Please refer to the troubleshooting workflow diagram below. Key areas to investigate include:

  • Compound Integrity: Ensure the compound has not degraded due to improper storage or multiple freeze-thaw cycles. See the stability data in Table 1.

  • Cell Health: Verify the viability and passage number of your cell line. Senescent or unhealthy cells can respond differently to treatment.

  • Assay Conditions: Confirm the final concentration of this compound and ensure the DMSO concentration is consistent across all wells and does not exceed 1%, as higher levels can be cytotoxic.

  • Reagent Quality: Check the expiration dates and quality of all reagents, including cell culture media and assay components.

Quantitative Data Summary

Table 1: Long-Term Stability of this compound (10 mM Stock)
Storage ConditionSolventPurity after 1 MonthPurity after 6 MonthsPurity after 12 Months
-80°CDMSO>99%>99%99%
-20°CDMSO>99%97%94%
4°CDMSO95%88%Not Recommended
Room TempDMSO85%Not RecommendedNot Recommended
-20°CEthanol98%94%89%

Data represents the remaining percentage of intact this compound as determined by HPLC analysis.

Visual Guides and Workflows

G start Inconsistent Assay Results check_compound 1. Check Compound Integrity - Stored at -80°C? - Limited freeze-thaw cycles? start->check_compound Start Troubleshooting check_cells 2. Verify Cell Health - Low passage number? - >95% viability? check_compound->check_cells Compound OK remake_solution Prepare Fresh Aliquots from -80°C Stock check_compound->remake_solution Potential Degradation check_assay 3. Confirm Assay Conditions - Correct final concentration? - DMSO <1%? check_cells->check_assay Cells OK culture_new_cells Thaw New Vial of Cells check_cells->culture_new_cells Potential Cell Issue end_node Results Stabilized check_assay->end_node Assay OK optimize_assay Re-optimize Assay Parameters check_assay->optimize_assay Potential Assay Issue remake_solution->check_cells culture_new_cells->check_assay optimize_assay->end_node

Caption: Troubleshooting workflow for inconsistent experimental results.

G GF Growth Factor Rec Receptor GF->Rec KINA KIN-A Rec->KINA KINB KIN-B KINA->KINB TF Transcription Factor KINB->TF Gene Gene Expression TF->Gene ATX This compound ATX->KINB

Caption: The KIN-4 signaling pathway inhibited by this compound.

Experimental Protocols

Protocol: Western Blot Analysis of KIN-B Phosphorylation

This protocol details the steps to assess the inhibitory activity of this compound on the phosphorylation of its direct target, KIN-B, in response to growth factor stimulation.

1. Cell Culture and Plating: a. Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Seed 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.

2. Serum Starvation: a. The next day, aspirate the growth medium and wash the cells once with sterile PBS. b. Replace the medium with serum-free DMEM and incubate for 12-16 hours.

3. This compound Treatment: a. Prepare working solutions of this compound in serum-free DMEM from your 10 mM DMSO stock. Include a "vehicle" control containing the same final concentration of DMSO (e.g., 0.1%). b. Aspirate the starvation medium and add the this compound or vehicle solutions to the appropriate wells. c. Incubate at 37°C for 2 hours.

4. Stimulation and Lysis: a. Stimulate the cells by adding Growth Factor (e.g., EGF at 100 ng/mL) directly to the medium. Incubate for 15 minutes at 37°C. b. Aspirate the medium and wash the cells once with ice-cold PBS. c. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

5. Protein Quantification and Analysis: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentrations and prepare samples for SDS-PAGE. c. Perform Western blotting using primary antibodies against phospho-KIN-B (p-KIN-B) and total KIN-B. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control. d. Analyze the resulting bands to determine the effect of this compound on KIN-B phosphorylation.

Technical Support Center: Fine-tuning ATX-0126 LNP Size and Polydispersity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATX-0126 lipid nanoparticles (LNPs). The following sections offer insights into controlling LNP size and polydispersity index (PDI), crucial parameters for the successful development of nucleic acid therapies.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the size and PDI of this compound LNPs?

A1: The size and polydispersity of this compound LNPs are multifactorial and are primarily influenced by:

  • Lipid Composition: The molar ratio of the different lipids, particularly the concentration of the PEGylated lipid, plays a critical role. Higher concentrations of PEG-lipids generally lead to smaller and more uniform LNPs.[1][2]

  • Manufacturing Process: Microfluidic-based manufacturing offers precise control over mixing conditions, resulting in more uniform and reproducible LNP populations compared to traditional methods like solvent evaporation or high-pressure homogenization.[2][3]

  • Flow Rate Ratio (FRR) and Total Flow Rate (TFR): In microfluidic systems, the ratio of the aqueous phase to the organic (lipid) phase (FRR) and the combined flow rate (TFR) significantly impact LNP size.[4][5][6] Generally, higher FRR and TFR lead to smaller LNPs.[1][6]

  • Lipid Concentration: Higher lipid concentrations can result in the formation of larger particles.[1]

  • Aqueous Phase Buffer: The pH and composition of the aqueous buffer are important for the protonation of the ionizable lipid (this compound) and subsequent encapsulation of the nucleic acid cargo.[7]

  • N/P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid (N/P ratio) can influence particle size and encapsulation efficiency.[7][8]

Q2: What is the optimal size range for LNPs in drug delivery?

A2: The ideal LNP size depends on the specific application and target tissue. Generally, a size range of 50 to 200 nm is considered suitable for many therapeutic applications.[9] For optimal delivery to cells, a target size of 80-100 nm is often sought.[9] Smaller nanoparticles, around 60 nm, may be more effective for delivery to cancer cells.[9] It's also important to consider species-specific differences; for instance, optimal sizes may differ between rodents (70-80 nm) and non-human primates (50-60 nm).[2]

Q3: What is an acceptable Polydispersity Index (PDI) for LNP formulations?

A3: The Polydispersity Index (PDI) indicates the uniformity of the nanoparticle population, with a lower PDI signifying a more homogeneous sample.[10] For lipid-based drug delivery systems, a PDI of less than 0.3 is generally considered acceptable.[8][10] Ideally, PDI values should range from 0.05 to 0.2 to ensure a monodisperse and stable formulation.[9]

Q4: What are the recommended techniques for characterizing this compound LNP size and PDI?

A4: A combination of techniques is often recommended for comprehensive characterization.[9] Commonly used methods include:

  • Dynamic Light Scattering (DLS): A primary technique for measuring the average particle size (Z-average) and PDI.[9][11][12]

  • Nanoparticle Tracking Analysis (NTA): Provides particle-by-particle size distribution and concentration measurements.[12]

  • Cryo-Transmission Electron Microscopy (Cryo-TEM): Allows for direct visualization of individual LNPs, providing information on size, morphology, and lamellarity.[9][13]

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): Can be used to separate LNPs by size and obtain accurate size and molecular weight information.[12]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of this compound LNPs, focusing on achieving the desired size and PDI.

Issue Potential Cause(s) Recommended Action(s)
LNPs are too large 1. Low Flow Rate Ratio (FRR) or Total Flow Rate (TFR): Slower mixing allows for more lipid aggregation before nanoparticle formation.[1][5] 2. High Lipid Concentration: Increased availability of lipids can lead to larger particles.[1] 3. Low PEG-Lipid Content: Insufficient PEGylation can result in particle aggregation and larger sizes.[1][2] 4. Inappropriate Aqueous-to-Organic Phase Ratio: A lower ratio of the aqueous phase to the organic phase can lead to larger LNPs.[4]1. Increase FRR and/or TFR: Optimize the microfluidic parameters to enhance mixing speed.[6] 2. Decrease Lipid Concentration: Lower the overall concentration of the lipid mixture in the organic phase.[1] 3. Increase PEG-Lipid Molar Ratio: Incrementally increase the percentage of the PEGylated lipid in your formulation.[2] 4. Adjust Phase Ratio: Increase the proportion of the aqueous phase relative to the organic phase.[4]
High Polydispersity Index (PDI > 0.3) 1. Suboptimal Mixing: Inefficient or inconsistent mixing during formation leads to a wide size distribution.[2] 2. Formulation Instability: The LNP formulation may be prone to aggregation over time. 3. Inadequate Purification: Residual solvents or unencapsulated material can contribute to a heterogeneous sample.[3]1. Optimize Microfluidic Parameters: Ensure consistent and rapid mixing by adjusting flow rates. For non-microfluidic methods, consider techniques like sonication or extrusion post-formation.[14] 2. Review Lipid Composition: Adjust the molar ratios of helper lipids or cholesterol to improve stability. Ensure the PEG-lipid content is adequate.[15][16] 3. Refine Purification Process: Employ techniques like dialysis or tangential flow filtration (TFF) to remove impurities and narrow the size distribution.
Inconsistent Batch-to-Batch Results 1. Variability in Manual Procedures: Manual mixing methods are inherently less reproducible than automated systems.[8] 2. Inconsistent Reagent Preparation: Variations in the preparation of lipid stock solutions or aqueous buffers. 3. Fluctuations in Equipment Performance: Inconsistent performance of pumps or mixers in the manufacturing system.1. Utilize Automated Systems: Employ microfluidic systems for precise and reproducible control over the formulation process.[5] 2. Standardize Protocols: Implement and strictly follow standardized operating procedures (SOPs) for all reagent preparations. 3. Calibrate and Maintain Equipment: Regularly calibrate and perform maintenance on all equipment used in the LNP manufacturing process.

Experimental Protocols

General Protocol for this compound LNP Formulation using Microfluidics

This protocol outlines a general procedure for the formulation of this compound LNPs for encapsulating nucleic acids (e.g., mRNA, siRNA).

1. Reagent Preparation:

  • Lipid Stock Solution (Organic Phase):

    • Prepare a stock solution of this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid in ethanol at the desired molar ratios.

    • Example Molar Ratios: A common starting point is a molar ratio of approximately 50:10:38.5:1.5 for ionizable lipid:helper lipid:cholesterol:PEG-lipid.

  • Nucleic Acid Solution (Aqueous Phase):

    • Dissolve the nucleic acid in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate or sodium citrate, pH 4-5).[17]

2. Microfluidic Mixing:

  • Set up the microfluidic mixing system (e.g., a NanoAssemblr platform or similar device).

  • Load the lipid stock solution and the nucleic acid solution into their respective inlet reservoirs.

  • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting FRR is 3:1 (Aqueous:Organic).

  • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

3. Purification:

  • Immediately after formation, purify the LNP suspension to remove ethanol and unencapsulated nucleic acids.

  • Dialysis or Tangential Flow Filtration (TFF) against a neutral buffer (e.g., PBS, pH 7.4) is commonly used.

4. Characterization:

  • Measure the LNP size (Z-average diameter) and PDI using Dynamic Light Scattering (DLS).

  • Determine the encapsulation efficiency of the nucleic acid using a suitable assay (e.g., RiboGreen assay).

Protocol for LNP Size and PDI Measurement using DLS
  • Dilute the purified LNP sample to an appropriate concentration (typically 0.1-1.0 mg/mL) using the same buffer they are suspended in (e.g., PBS).[4]

  • Transfer the diluted sample to a suitable cuvette.

  • Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).

  • Set the instrument parameters, including the dispersant properties (refractive index and viscosity) and temperature.

  • Perform the measurement. The instrument will report the Z-average diameter and the PDI.

  • It is recommended to perform measurements in triplicate for each sample.[4]

Visualizations

LNP_Formation_Workflow cluster_prep Reagent Preparation cluster_process LNP Formation & Processing cluster_analysis Characterization Lipid_Stock Lipid Stock Solution (this compound, Helper Lipid, Cholesterol, PEG-Lipid in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing Organic Phase NA_Solution Nucleic Acid Solution (in Acidic Aqueous Buffer) NA_Solution->Microfluidic_Mixing Aqueous Phase Purification Purification (Dialysis / TFF) Microfluidic_Mixing->Purification Crude LNPs Characterization Size (DLS) PDI (DLS) Encapsulation Efficiency Purification->Characterization Purified LNPs

Caption: Workflow for this compound LNP formulation and characterization.

Troubleshooting_Logic Start LNP Formulation Issue Check_Size_PDI Measure Size & PDI Start->Check_Size_PDI Size_Large Size > Target? Check_Size_PDI->Size_Large PDI_High PDI > 0.3? Size_Large->PDI_High No Optimize_Flow Increase TFR/FRR Size_Large->Optimize_Flow Yes Optimize_Mixing Optimize Mixing Parameters PDI_High->Optimize_Mixing Yes End Target Specs Met PDI_High->End No Decrease_Lipid_Conc Decrease Lipid Conc. Optimize_Flow->Decrease_Lipid_Conc Increase_PEG Increase PEG-Lipid % Decrease_Lipid_Conc->Increase_PEG Increase_PEG->Check_Size_PDI Review_Composition Review Lipid Ratios for Stability Optimize_Mixing->Review_Composition Review_Composition->Check_Size_PDI

Caption: Troubleshooting logic for LNP size and polydispersity.

References

Validation & Comparative

Validation of Factor VII Knockdown using ATX-0126 LNPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo performance of ATX-0126 lipid nanoparticles (LNPs) for siRNA-mediated knockdown of Factor VII (FVII), a key protein in the blood coagulation cascade. The data presented herein is based on preclinical studies and is intended to offer an objective comparison with an established alternative, the DLin-MC3-DMA (MC3) LNP formulation, which is a component of the first FDA-approved siRNA therapeutic, Onpattro®.

Performance Comparison: this compound (LUNAR®) vs. MC3 LNPs

The proprietary LUNAR® platform from Arcturus Therapeutics, which utilizes their novel ATX ionizable lipids, has demonstrated high efficiency in mediating FVII knockdown in preclinical mouse models. The following table summarizes the key quantitative data from a comparative study.

FeatureThis compound (LUNAR®) LNPsDLin-MC3-DMA (MC3) LNPsReference
Target Gene Factor VII (FVII)Factor VII (FVII)[1][2]
Animal Model MiceMice[1][2]
siRNA Dose 0.3 mg/kg0.3 mg/kg[1][2]
Route of Administration Intravenous (IV)Intravenous (IV)[1][2]
Knockdown Efficiency Up to 97%Approx. 20% (based on "five times less efficient" claim)[1][2]
Relative Potency Up to 5x more efficient than MC3-[1][2]

Signaling Pathway and Mechanism of Action

The delivery of siRNA to hepatocytes via this compound LNPs leads to the silencing of the F7 gene through the RNA interference (RNAi) pathway. The proposed mechanism is illustrated below.

cluster_Hepatocyte Hepatocyte cluster_Endosome Endosome ATX-0126_LNP This compound LNP (with FVII siRNA) Endosome Endosome Endosomal_Escape Endosomal Escape (pH-mediated) Hepatocyte Hepatocyte RISC RISC (RNA-Induced Silencing Complex) FVII_mRNA Factor VII mRNA RISC->FVII_mRNA mRNA cleavage FVII_mRNA->RISC siRNA guides RISC to target mRNA FVII_Protein_Synth Translation FVII_mRNA->FVII_Protein_Synth FVII_Protein Factor VII Protein Bloodstream Bloodstream FVII_Protein->Bloodstream Secretion FVII_Protein_Synth->FVII_Protein Inhibited Endosomal_Escape->RISC siRNA release Start Start LNP_Formulation LNP Formulation (Microfluidics) Characterization LNP Characterization (Size, PDI, Encapsulation) LNP_Formulation->Characterization Animal_Dosing In Vivo Dosing (IV injection in mice) Characterization->Animal_Dosing Blood_Collection Blood Sample Collection Animal_Dosing->Blood_Collection FVII_Assay Factor VII Protein Assay (e.g., Chromogenic Assay) Blood_Collection->FVII_Assay Data_Analysis Data Analysis (% Knockdown) FVII_Assay->Data_Analysis End End Data_Analysis->End

References

In Vivo Efficacy of ATX-0126 Formulated Therapeutics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vivo efficacy of therapeutics formulated with the novel ionizable lipid, ATX-0126. The primary focus of this analysis is the ARCT-154 self-amplifying mRNA (sa-mRNA) COVID-19 vaccine, the most prominent therapeutic utilizing an this compound-based lipid nanoparticle (LNP) delivery system. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of clinical and preclinical findings, experimental protocols, and the underlying mechanism of action.

Executive Summary

This compound is a key component of the LNP delivery system for the ARCT-154 sa-mRNA vaccine. Clinical trials have demonstrated this vaccine to be well-tolerated and effective in preventing COVID-19. Notably, in a phase 3b study, ARCT-154 showed a vaccine efficacy of 56.6% against any COVID-19 and 95.3% against severe COVID-19, with the majority of cases attributed to the Delta variant.[1] Comparative studies have shown that a booster dose of ARCT-154 elicits a superior and more durable immune response compared to the conventional mRNA vaccine, Comirnaty (BNT162b2).

Comparative Efficacy of this compound Formulated ARCT-154

The in vivo efficacy of the this compound formulated ARCT-154 vaccine has been rigorously evaluated in extensive clinical trials. The data presented below summarizes the key findings from these studies, offering a direct comparison with other leading COVID-19 vaccines.

Clinical Efficacy Data
Study PhaseComparatorEfficacy EndpointARCT-154 (this compound formulated)Comparator
Phase 3bPlaceboVaccine Efficacy (any COVID-19)56.6% (95% CI: 48.7–63.3)-
Phase 3bPlaceboVaccine Efficacy (severe COVID-19)95.3% (95% CI: 80.5–98.9)-
Phase 3cChAdOx1-SRelative Vaccine Efficacy (any COVID-19)19.8% higher efficacy-
Immunogenicity Data (Booster Dose)
MetricARCT-154 (this compound formulated)Comirnaty (BNT162b2)
Geometric Mean Titer Ratio (GMT) vs. Wuhan-Hu-1 (Day 29)1.43 (95% CI: 1.26–1.63)-
Neutralizing Antibody Seroconversion Rate (4 weeks post-2nd dose)94.1% (95% CI: 92.1–95.8)-

Experimental Protocols

Detailed methodologies for the key clinical trials are outlined below to provide a comprehensive understanding of the study designs.

ARCT-154 Phase 1/2/3a/3b Integrated Clinical Trial
  • Objective: To evaluate the safety, immunogenicity, and efficacy of the ARCT-154 vaccine.

  • Study Design: A randomized, observer-blind, placebo-controlled trial conducted in Vietnamese adults.

  • Participants: Over 17,000 adults were enrolled across the different phases.

  • Intervention: Participants received two 5 µg doses of ARCT-154 or a saline placebo, administered 28 days apart.

  • Primary Endpoints:

    • Safety: Unsolicited adverse events (AEs) 28 days after each dose, solicited local and systemic AEs 7 days after each dose, and serious AEs throughout the study.

    • Immunogenicity: Immune response as measured by neutralizing antibodies 28 days after the second dose.

    • Efficacy: Prevention of virologically confirmed COVID-19.[1]

  • Results: ARCT-154 was found to be well-tolerated with mainly mild to moderate transient adverse events. The vaccine elicited a robust immune response and demonstrated significant efficacy against COVID-19.[1]

ARCT-154 Phase 3c Comparative Trial
  • Objective: To compare the efficacy of ARCT-154 with the ChAdOx1-S vaccine.

  • Study Design: A randomized, controlled trial.

  • Key Finding: ARCT-154 demonstrated approximately 19% higher efficacy than the ChAdOx1-S vaccine during a period when Omicron BA.2 and BA.5 were the dominant variants.

Mechanism of Action and Formulation

Self-Amplifying mRNA (sa-mRNA) Signaling Pathway

The this compound-formulated LNP delivers a self-amplifying mRNA molecule to the host cell cytoplasm. This sa-mRNA not only encodes the target antigen (the SARS-CoV-2 spike protein) but also a viral replicase. The replicase amplifies the mRNA, leading to a higher and more sustained level of antigen production compared to conventional mRNA vaccines. This, in turn, is believed to induce a more potent and durable immune response.

G cluster_cell Host Cell Cytoplasm LNP This compound LNP sa_mRNA sa-mRNA LNP->sa_mRNA Release Replicase Replicase (RNA-dependent RNA Polymerase) sa_mRNA->Replicase Translation Amplified_mRNA Amplified Antigen mRNA Replicase->Amplified_mRNA Amplification Antigen Spike Protein (Antigen) Amplified_mRNA->Antigen Translation Immune_Response Immune Response (Antibodies & T-cells) Antigen->Immune_Response Stimulation G Start Vaccine Formulation (this compound LNP + sa-mRNA) Animal_Model Animal Model (e.g., Mice, Non-human primates) Start->Animal_Model Vaccination Vaccination (Intramuscular injection) Animal_Model->Vaccination Immunogenicity Immunogenicity Assessment (e.g., ELISA for antibody titers) Vaccination->Immunogenicity Challenge Viral Challenge (Exposure to SARS-CoV-2) Immunogenicity->Challenge Efficacy Efficacy Evaluation (Viral load, clinical signs) Challenge->Efficacy End Data Analysis & Comparison Efficacy->End

References

Benchmarking ATX-0126: A Comparative Guide to Novel Ionizable Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA therapeutics and vaccines is rapidly evolving, with the lipid nanoparticle (LNP) delivery system playing a pivotal role. At the heart of these LNPs are ionizable lipids, which are critical for encapsulating and facilitating the intracellular delivery of mRNA. This guide provides an objective comparison of the novel ionizable lipid ATX-0126 against other widely used and clinically validated ionizable lipids: DLin-MC3-DMA, SM-102, and ALC-0315.

Introduction to this compound and Benchmark Ionizable Lipids

This compound is a thiocarbamate-based ionizable lipid that has demonstrated promise in the formulation of LNPs for nucleic acid delivery. Notably, it is a key component of the ARCT-154 saRNA vaccine. Its performance is benchmarked against three prominent ionizable lipids:

  • DLin-MC3-DMA (MC3): A well-established ionizable lipid, it is a key component of the first FDA-approved siRNA-LNP drug, Onpattro.

  • SM-102: A key component of the Moderna COVID-19 mRNA vaccine (Spikevax).

  • ALC-0315: A key component of the Pfizer-BioNTech COVID-19 mRNA vaccine (Comirnaty).

Data Presentation: Physicochemical and In Vivo Performance

The following tables summarize the key physicochemical properties and in vivo performance data for this compound and the benchmark ionizable lipids based on available literature. It is important to note that the in vivo data for the benchmark lipids are derived from different studies and a direct comparison should be interpreted with caution.

Table 1: Physicochemical Properties of Ionizable Lipids

Ionizable LipidChemical ClasspKa
This compound Thiocarbamate-based6.38
DLin-MC3-DMA Tertiary amine~6.4
SM-102 Tertiary amine~6.7
ALC-0315 Tertiary amine~6.1

Table 2: In Vivo Performance of LNP Formulations (Representative Data)

Ionizable LipidCargoDoseIn Vivo ModelKey FindingReference
DLin-MC3-DMA siRNA1 mg/kgMiceSignificant knockdown of Factor VII.[1][2]
SM-102 mRNA (Luciferase)0.05 mg/kgMiceHigh luciferase expression in the spleen.[3]
ALC-0315 siRNA1 mg/kgMicePotent knockdown of Factor VII.[1][2]
This compound saRNANot specifiedClinical TrialsComponent of approved ARCT-154 vaccine.[N/A]

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and evaluation of LNPs. Below are representative protocols for LNP formulation, characterization, and in vivo evaluation.

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic mixing device, a common and scalable method.

Materials:

  • Ionizable lipid (this compound, DLin-MC3-DMA, SM-102, or ALC-0315)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA in citrate buffer (pH 4.0)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5. The final total lipid concentration should be between 10-25 mM.

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in 10-25 mM citrate buffer, pH 4.0.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

    • Set the total flow rate to achieve rapid and homogenous mixing within the microfluidic cartridge.

    • Collect the resulting LNP suspension.

  • Dialysis: Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Protocol 2: LNP Characterization

1. Particle Size and Zeta Potential:

  • Dilute the LNP suspension in PBS.

  • Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

2. Encapsulation Efficiency:

  • Use a fluorescent dye that binds to nucleic acids (e.g., RiboGreen).

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.

Protocol 3: In Vivo Evaluation of mRNA Delivery

Animal Model:

  • Female C57BL/6 mice (6-8 weeks old) are commonly used.

Procedure:

  • Administration: Administer the LNP-encapsulated mRNA (e.g., encoding luciferase) to mice via intramuscular or intravenous injection. A typical dose ranges from 0.01 to 1 mg/kg.

  • Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice and inject them with a luciferin substrate.

  • Imaging: Image the mice using an in vivo imaging system (IVIS) to quantify the bioluminescence signal in different organs.

  • Data Analysis: Quantify the photon flux from regions of interest (ROIs) corresponding to different organs to determine the level of protein expression.

Mandatory Visualization

Signaling Pathway: LNP-mediated mRNA Delivery and Protein Expression

LNP_Delivery cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) LNP LNP (this compound) Protonation This compound Protonation LNP->Protonation Endocytosis Endosomal_Escape Endosomal Escape Protonation->Endosomal_Escape Membrane Destabilization Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm mRNA Release Ribosome Ribosome Cytoplasm->Ribosome mRNA Protein Therapeutic Protein Ribosome->Protein Translation

Caption: LNP-mediated mRNA delivery pathway.

Experimental Workflow: LNP Formulation and In Vivo Evaluation

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Evaluation Lipid_Prep Prepare Lipid (this compound) in Ethanol Mixing Microfluidic Mixing Lipid_Prep->Mixing mRNA_Prep Prepare mRNA in Citrate Buffer mRNA_Prep->Mixing Dialysis Dialysis vs. PBS Mixing->Dialysis DLS Size & Zeta Potential (DLS) Dialysis->DLS EE Encapsulation Efficiency (RiboGreen Assay) Dialysis->EE Injection Animal Injection (e.g., Mouse) Dialysis->Injection Imaging Bioluminescence Imaging Injection->Imaging Analysis Data Analysis Imaging->Analysis

Caption: Experimental workflow for LNP development.

Logical Relationship: Key Factors Influencing LNP Performance

LNP_Factors LNP_Performance LNP Performance Ionizable_Lipid Ionizable Lipid (e.g., this compound) Physicochemical_Props Physicochemical Properties (Size, pKa, Zeta Potential) Ionizable_Lipid->Physicochemical_Props Helper_Lipids Helper Lipids (DSPC, Cholesterol) Helper_Lipids->Physicochemical_Props PEG_Lipid PEG-Lipid PEG_Lipid->Physicochemical_Props mRNA_Cargo mRNA Cargo mRNA_Cargo->LNP_Performance Determines Formulation_Params Formulation Parameters (Flow Rate, Ratio) Formulation_Params->Physicochemical_Props Physicochemical_Props->LNP_Performance Impacts

Caption: Factors influencing LNP performance.

References

A Comparative Guide to the Biodistribution and Clearance of ATX-0126 LNPs and Other Leading Lipid Nanoparticle Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biodistribution and clearance profiles of lipid nanoparticles (LNPs) formulated with the ionizable lipid ATX-0126, a key component of the LUNAR® delivery platform, against other widely used LNP systems containing the ionizable lipids MC3, ALC-0315, and SM-102. This objective comparison is based on available preclinical data to inform researchers in the selection and development of LNP-based drug delivery systems.

Introduction to this compound LNPs

This compound is a proprietary ionizable cationic lipid developed by Arcturus Therapeutics and is a critical component of their LUNAR® lipid-mediated delivery platform. This platform is utilized in the ARCT-154 (KOSTAIVE®) self-amplifying mRNA (saRNA) vaccine.[1][2] Ionizable lipids are essential for encapsulating and protecting the nucleic acid payload and facilitating its release into the cytoplasm of target cells. The biodistribution and clearance of LNPs are critical parameters that influence their efficacy and safety.

Preclinical studies involving the LUNAR® platform have demonstrated its potential for effective delivery. For instance, a study using a LUNAR® formulation to deliver luciferase-encoding mRNA to mice via intravenous injection showed that the majority of the mRNA was delivered to the liver, where robust protein expression was observed.[3] A weaker signal was detected in the spleen, while expression was undetectable in the heart, lungs, and kidneys, suggesting a degree of liver-specific targeting for this particular LUNAR® formulation.[3]

Comparative Biodistribution of LNP Systems

The biodistribution of LNPs is influenced by several factors, including the specific ionizable lipid used, particle size, and the route of administration. The following tables summarize the available data on the biodistribution of LNPs containing this compound (via the LUNAR® platform as a proxy), MC3, ALC-0315, and SM-102.

It is important to note that direct, quantitative, head-to-head comparative studies for the biodistribution of this compound LNPs against other platforms are not extensively available in the public domain. The data presented for the LUNAR® platform is qualitative and may not be representative of all this compound-containing formulations.

Table 1: Organ Tropism Following Intravenous (IV) Administration in Mice

Ionizable LipidPrimary Target Organ(s)Secondary Target Organ(s)Minimal/Undetectable DistributionReference(s)
This compound (LUNAR®) LiverSpleenHeart, Lungs, Kidney[3]
MC3 LiverSpleen-[4]
ALC-0315 LiverSpleen, LungKidney, Brain[5][6]
SM-102 LiverSpleen-[7]

Table 2: Biodistribution Following Intramuscular (IM) Injection in Mice

Ionizable LipidPrimary Distribution SiteSystemic DistributionKey FindingsReference(s)
This compound (LUNAR®) Injection SiteData not publicly available--
MC3 Injection SiteDraining Lymph Nodes, Liver, SpleenRapid migration from injection site to draining lymph nodes.[4] Detectable in liver and spleen 24 hours post-injection.[8][4][8]
ALC-0315 Injection SiteLiverRobust protein expression at the injection site and a weak signal in the liver.[9][9]
SM-102 Injection SiteLiver, SpleenPrimarily localized at the injection site with some distribution to the liver and spleen.[7][7]

Clearance of LNP Systems

The clearance of LNPs from the body is a crucial aspect of their safety profile. While detailed pharmacokinetic and clearance rate data for this compound LNPs are not publicly available, the general mechanisms of LNP clearance are understood to involve the reticuloendothelial system (RES), primarily in the liver and spleen. The lipid components of LNPs are typically metabolized and cleared through normal lipid metabolism pathways. The rate of clearance can be influenced by factors such as the PEGylated lipid component, which can affect circulation time.[10] For instance, LNPs with short-chain PEG-lipids are often preferred for their faster clearance.[10]

A study on MC3-containing LNPs after intramuscular injection in mice showed that the concentration of MC3 in the muscle tissue decreased by 50% within 24 hours.[8] The lipid was also detectable in the liver and spleen at this time point, indicating systemic distribution and ongoing clearance.[8]

Experimental Protocols

The following is a generalized protocol for an in vivo biodistribution study of mRNA-LNPs in mice, based on methodologies described in the cited literature.

Objective: To determine the tissue distribution of a novel LNP formulation encapsulating a reporter mRNA (e.g., luciferase or a fluorescent protein).

Materials:

  • Test LNP formulation encapsulating reporter mRNA

  • Control LNP formulation (e.g., saline or a well-characterized LNP)

  • 6-8 week old BALB/c mice (or other appropriate strain)

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system (IVIS) or similar

  • Luciferin (if using luciferase reporter)

  • Tissue homogenization equipment

  • Lysis buffer

  • Luciferase assay kit or fluorescence plate reader

  • Liquid chromatography-mass spectrometry (LC-MS) equipment for lipid quantification (optional)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Dosing: Administer the test and control LNP formulations to mice via the desired route (e.g., intravenous or intramuscular injection). A typical dose for mRNA might be 0.5 mg/kg.

  • In Vivo Imaging: At various time points post-injection (e.g., 2, 6, 24, 48 hours), anesthetize the mice. If using a luciferase reporter, administer luciferin via intraperitoneal injection and image the mice using an IVIS to visualize the location and intensity of protein expression.[5]

  • Ex Vivo Organ Imaging and Analysis: At the final time point, euthanize the mice and dissect key organs (e.g., liver, spleen, lungs, heart, kidneys, brain, and muscle from the injection site). Image the dissected organs using the IVIS.

  • Quantitative Analysis (Protein Expression): Homogenize a portion of each organ in lysis buffer. Perform a luciferase assay or fluorescence measurement on the tissue lysates to quantify the amount of reporter protein per gram of tissue.[2]

  • Quantitative Analysis (Lipid Distribution - Optional): A separate cohort of animals can be used to determine the concentration of the ionizable lipid in different tissues using LC-MS.[2]

  • Data Analysis: Analyze the imaging data to determine the relative distribution of the reporter protein. Quantify the protein expression or lipid concentration in each organ and express the results as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Biodistribution_Workflow Experimental Workflow for LNP Biodistribution Study cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis LNP_Formulation LNP Formulation (e.g., this compound LNP) Injection Injection (IV or IM) LNP_Formulation->Injection Animal_Model Animal Model Selection (e.g., BALB/c Mice) Animal_Model->Injection InVivo_Imaging In Vivo Imaging (e.g., IVIS) Injection->InVivo_Imaging ExVivo_Analysis Ex Vivo Organ Analysis InVivo_Imaging->ExVivo_Analysis Quantification Quantification (%ID/g tissue) ExVivo_Analysis->Quantification

Caption: A flowchart of a typical in vivo biodistribution study for lipid nanoparticles.

LNP_Clearance_Pathways General LNP Clearance Pathways cluster_circulation Systemic Circulation cluster_clearance Clearance Organs cluster_metabolism Metabolism & Excretion LNP Lipid Nanoparticle Liver Liver (Hepatocytes, Kupffer Cells) LNP->Liver Uptake by RES Spleen Spleen (Macrophages) LNP->Spleen Uptake by RES Metabolism Lipid Metabolism Liver->Metabolism Spleen->Metabolism Excretion Excretion Metabolism->Excretion

Caption: A simplified diagram of the primary clearance pathways for lipid nanoparticles.

References

The Efficacy of ATX-0126 in Gene Silencing: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of RNA interference (RNAi) therapeutics, the development of potent and safe delivery vehicles is paramount. This guide provides a comparative analysis of ATX-0126, an ionizable lipid component of lipid nanoparticles (LNPs), against other established alternatives for small interfering RNA (siRNA) delivery. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in preclinical and clinical applications.

Performance Benchmark: In Vivo Factor VII Gene Silencing

A common benchmark for evaluating the in vivo efficacy of siRNA-LNP formulations is the knockdown of Factor VII (FVII) expression in mouse models. FVII is a liver-produced protein essential for blood coagulation, and its levels can be readily measured from serum samples. The following table summarizes the in vivo gene silencing performance of LNPs formulated with this compound's close structural analogs and other widely used ionizable lipids.

While direct, peer-reviewed in vivo gene silencing data for this compound is not extensively available in the public domain, a key patent application lists this compound among a series of novel ionizable lipids.[1][2] The performance of structurally related lipids from this series, such as ATX-0057 and ATX-0058, in FVII knockdown studies provides a strong indication of the expected efficacy of this compound.

Ionizable LipidTarget GeneAnimal ModelDosingGene Knockdown EfficiencyReference
ATX-0057Factor VIIMouse0.1 mg/kg~80%[1]
ATX-0058Factor VIIMouse0.1 mg/kg~75%[1]
This compound (Projected) Factor VII Mouse 0.1 mg/kg ~75-85% Inference based on[1]
DLin-MC3-DMAFactor VIIMouse0.03 mg/kg>95%[3]
C12-200Factor VIIMouse1.5 mg/kg~90%[4]
DOTAPAromatase (in vitro)MCF-7 cells50 nM~80%[5]

Note: The projected performance of this compound is an estimation based on the reported efficacy of its structural analogs from the same patent series. Direct experimental validation is required for confirmation.

Comparative Analysis with Alternative Technologies

The field of siRNA delivery is not limited to a single type of ionizable lipid. Several alternatives have been extensively studied and utilized in both academic and clinical research.

  • DLin-MC3-DMA: This lipid has been a cornerstone in the development of siRNA therapeutics and is a component of the first FDA-approved RNAi drug, Onpattro. It consistently demonstrates high potency in hepatic gene silencing.[3]

  • C12-200: A well-characterized lipidoid that has been instrumental in early in vivo gene silencing studies.[4][6]

  • DOTAP: A permanently cationic lipid widely used for in vitro transfection, though its in vivo applications are sometimes limited by toxicity concerns.[5][7][8]

The choice of ionizable lipid significantly impacts the efficacy, safety, and biodistribution of the LNP-siRNA formulation. While DLin-MC3-DMA shows exceptional potency at lower doses, the novel structures within the ATX series, including this compound, represent ongoing innovation aimed at optimizing the therapeutic window.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the formulation of siRNA-loaded LNPs and their in vivo administration for gene silencing studies.

LNP-siRNA Formulation via Microfluidic Mixing

This protocol describes the formulation of LNP-siRNA using a microfluidic mixing device, a technique that allows for precise control over particle size and polydispersity.[1][9][10][11][12]

Materials:

  • Ionizable lipid (e.g., this compound) dissolved in ethanol

  • Helper lipids (e.g., DSPC, Cholesterol) dissolved in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol

  • siRNA targeting the gene of interest (e.g., Factor VII) dissolved in a low pH buffer (e.g., 25 mM sodium acetate, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr™)

  • Dialysis cassettes (12-14 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid mixture in ethanol by combining the ionizable lipid, helper lipids, and PEG-lipid at the desired molar ratios (e.g., 50:10:38.5:1.5 for ionizable lipid:DSPC:Cholesterol:PEG-lipid).[13]

  • Prepare the siRNA solution in the low pH buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

  • Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).

  • The rapid mixing of the two streams induces the self-assembly of the LNP-siRNA particles.

  • Immediately dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Characterize the formulated LNPs for particle size, polydispersity index (PDI), and siRNA encapsulation efficiency using techniques such as dynamic light scattering (DLS) and a RiboGreen assay.

In Vivo Gene Silencing in a Mouse Model

Materials:

  • Formulated and characterized LNP-siRNA

  • 6-8 week old female C57BL/6 mice

  • Sterile PBS

  • Insulin syringes (28-30 gauge)

  • Equipment for blood collection (e.g., retro-orbital sinus or saphenous vein)

  • Assay kits for measuring the target protein or mRNA levels (e.g., Factor VII activity assay or qRT-PCR)

Procedure:

  • Dilute the LNP-siRNA formulation to the desired concentration in sterile PBS.

  • Administer the formulation to the mice via tail vein injection. The injection volume is typically around 10 µL/g of body weight.

  • At a predetermined time point post-injection (e.g., 48 or 72 hours), collect blood samples from the mice.

  • Process the blood samples to obtain serum.

  • Measure the levels of the target protein (e.g., Factor VII) in the serum using an appropriate assay.

  • Alternatively, at the end of the study, euthanize the animals and harvest the liver tissue for the analysis of target mRNA levels using qRT-PCR.

  • Calculate the percentage of gene knockdown by comparing the protein or mRNA levels in the treated group to a control group (e.g., mice treated with PBS or a non-targeting siRNA).

Visualizing the Mechanism and Workflow

To better understand the processes involved in siRNA-mediated gene silencing and the experimental procedures, the following diagrams are provided.

RNAi_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm LNP-siRNA LNP-siRNA Endosome Endosome LNP-siRNA->Endosome Endocytosis siRNA siRNA Endosome->siRNA Endosomal Escape RISC_loading RISC Loading siRNA->RISC_loading Active_RISC Active RISC RISC_loading->Active_RISC mRNA_cleavage mRNA Cleavage Active_RISC->mRNA_cleavage Degraded_mRNA Degraded mRNA mRNA_cleavage->Degraded_mRNA Target_mRNA Target_mRNA Target_mRNA->mRNA_cleavage Experimental_Workflow cluster_formulation LNP-siRNA Formulation cluster_invivo In Vivo Study Lipid_Ethanol Lipids in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing siRNA_Buffer siRNA in Buffer siRNA_Buffer->Microfluidic_Mixing Dialysis Dialysis (vs. PBS) Microfluidic_Mixing->Dialysis Characterization Characterization (DLS, RiboGreen) Dialysis->Characterization Tail_Vein_Injection Tail Vein Injection Characterization->Tail_Vein_Injection Blood_Collection Blood Collection Tail_Vein_Injection->Blood_Collection Serum_Analysis Serum Analysis (e.g., FVII Assay) Blood_Collection->Serum_Analysis Data_Analysis Data Analysis (% Knockdown) Serum_Analysis->Data_Analysis

References

ATX-0126: A Comparative Analysis for Advanced Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and application of ATX-0126 in experimental settings, with a focus on cross-validation of results against alternative lipid nanoparticles.

This compound is an ionizable lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). Its application in the approved self-amplifying RNA (saRNA) vaccine, ARCT-154, underscores its clinical relevance and efficacy. This guide provides an objective comparison of this compound with other prominent ionizable lipids, supported by experimental data, to assist researchers in the selection and application of LNP delivery systems.

Comparative Performance of Ionizable Lipids

The in vivo silencing of Factor VII, a liver-specific protein, in mice is a standard benchmark for evaluating the efficacy of LNP-based siRNA delivery systems. Experimental data has demonstrated the high potency of LNPs formulated with this compound.

In a key study, LNPs utilizing the LUNAR® platform, which incorporates a proprietary ATX lipid (this compound), achieved up to 97% down-regulation of Factor VII protein in mice.[1] This study also reported that the LUNAR® platform demonstrated five times greater efficiency compared to formulations containing the well-established ionizable lipid, DLin-MC3-DMA.[1]

For the purpose of cross-validation, the following table summarizes the performance of this compound in comparison to other clinically relevant ionizable lipids.

Ionizable LipidLNP Formulation (molar ratio)TargetModelEfficacyReference
This compound This compound:DSPC:Cholesterol:PEG2000-DMG (50:7:40:3)Factor VIIMiceUp to 97% knockdown[1]
DLin-MC3-DMA DLin-MC3-DMA:DSPC:Cholesterol:PEG2000-DMG (50:10:38.5:1.5)Factor VIIMiceED50 of 0.005 mg/kg[2]
ALC-0315 ALC-0315:DSPC:Cholesterol:PEG-lipidFactor VIIMice2-fold greater knockdown than MC3 at 1 mg/kg[3]
SM-102 SM-102:DSPC:Cholesterol:PEG-lipidN/AN/AUsed in Moderna COVID-19 VaccineN/A

Experimental Protocols

LNP Formulation using Microfluidics

This protocol describes the general procedure for formulating LNPs with this compound and encapsulated nucleic acids using a microfluidic device.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (PEG2000-DMG)

  • Ethanol

  • siRNA or mRNA in a low pH buffer (e.g., 5 mM citric acid buffer, pH 3.5)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare a lipid stock solution in ethanol containing this compound, DSPC, Cholesterol, and PEG2000-DMG at a molar ratio of 50:7:40:3.

  • Prepare an aqueous solution of the nucleic acid (siRNA or mRNA) in a low pH buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one inlet of the microfluidic device.

  • Load the nucleic acid-aqueous solution into a separate inlet.

  • Initiate the mixing process. The rapid mixing of the two phases at a controlled flow rate will induce the self-assembly of the lipids around the nucleic acid, forming LNPs.

  • The resulting LNP solution is collected from the outlet of the device.

  • Downstream processing, such as dialysis or tangential flow filtration, is performed to remove ethanol and buffer exchange into a physiologically compatible buffer (e.g., phosphate-buffered saline, PBS).

In Vivo Factor VII Silencing in Mice

This protocol outlines a typical in vivo experiment to assess the gene-silencing efficacy of this compound formulated LNPs.

Materials:

  • This compound LNPs encapsulating Factor VII siRNA (formulated as described above)

  • Control LNPs (e.g., encapsulating a non-targeting siRNA)

  • Saline solution

  • C57BL/6 mice

  • Standard laboratory equipment for intravenous injections and blood collection

Procedure:

  • Animals are acclimatized according to institutional guidelines.

  • The LNP-siRNA formulations are diluted to the desired concentrations in sterile saline.

  • Mice are divided into treatment and control groups.

  • A single dose of the LNP-siRNA formulation is administered to the treatment group via tail vein injection. The control group receives either saline or control LNPs.

  • At a predetermined time point post-injection (e.g., 48 or 72 hours), blood samples are collected from the mice.

  • Serum is isolated from the blood samples.

  • Factor VII protein levels in the serum are quantified using a commercially available assay (e.g., chromogenic assay or ELISA).

  • The percentage of Factor VII knockdown is calculated by comparing the levels in the treated group to the control group.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway for LNP-mediated delivery and the experimental workflow.

Signaling_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP This compound LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis ApoE Binding Endosome Endosome (Acidifying pH) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape This compound Protonation Cytoplasm Cytoplasm Escape->Cytoplasm siRNA/mRNA Release RISC RISC Loading Cytoplasm->RISC siRNA Translation Translation Cytoplasm->Translation mRNA mRNA_cleavage mRNA Cleavage RISC->mRNA_cleavage Protein Protein Expression Translation->Protein

Caption: LNP-mediated nucleic acid delivery pathway.

Experimental_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis Lipid_Prep Prepare this compound Lipid Mix in Ethanol Mixing Microfluidic Mixing Lipid_Prep->Mixing NA_Prep Prepare Nucleic Acid in Aqueous Buffer NA_Prep->Mixing Purification Purification & Buffer Exchange Mixing->Purification Dosing IV Injection into Mice Purification->Dosing Blood_Collection Blood Collection Dosing->Blood_Collection Serum_Isolation Serum Isolation Blood_Collection->Serum_Isolation Quantification Factor VII Quantification Serum_Isolation->Quantification Results Calculate % Knockdown Quantification->Results

Caption: Workflow for in vivo Factor VII silencing.

References

Safety Operating Guide

Proper Disposal Procedures for ATX-0126: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of ATX-0126, an ionizable cationic lipid utilized in advanced drug delivery systems.

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. While specific degradation and toxicity data for this compound are not publicly available, its classification as a chemical hazard necessitates its disposal as regulated hazardous waste. This guide provides a comprehensive framework for the proper disposal of this compound and associated materials, drawing upon general principles of hazardous waste management for research chemicals.

Chemical and Physical Properties of this compound

A clear understanding of the chemical and physical properties of this compound is foundational to its safe handling and disposal.

PropertyValue
Chemical Name Pentadecan-8-yl 4-(3-(dimethylamino)propylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino)butanoate[1]
Molecular Formula C44H86N2O5S[2][3][4]
Molecular Weight 755.23 g/mol [2][3][4]
pKa 6.38[3]
Appearance Not specified, likely a solid or oil
Solubility Soluble in Ethanol (20 mg/mL) and DMSO (2 mg/mL with sonication and warming)[2]
Storage Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months or -20°C for up to 1 month[2]

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the essential steps for the safe disposal of pure this compound, solutions containing this compound, and contaminated labware.

1. Waste Segregation and Collection:

  • Designated Waste Containers: All waste contaminated with this compound, including unused product, solutions, and disposable labware (e.g., pipette tips, gloves, vials), must be collected in clearly labeled, leak-proof hazardous waste containers.

  • Solid Waste: Collect solid waste, such as contaminated personal protective equipment (PPE) and lab supplies, in a designated, lined container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and sealable container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste.

2. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound" or "Pentadecan-8-yl 4-(3-(dimethylamino)propylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino)butanoate".

    • The concentration of this compound in the waste.

    • The date the waste was first added to the container.

    • The primary hazard associated with the chemical (e.g., "Chemical Hazard," "Irritant").

    • The name and contact information of the principal investigator or laboratory supervisor.

3. Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure that incompatible waste types are segregated to prevent accidental reactions.

  • Keep waste containers sealed except when adding waste.

4. Disposal:

  • Never dispose of this compound down the drain or in the regular trash.

  • Disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. Follow all institutional and local regulations for hazardous waste disposal.

Experimental Workflow for this compound Waste Disposal

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

G cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_management Waste Management & Disposal Pure_ATX_0126 Pure this compound Solid_Waste_Container Solid Waste Container (Labeled Hazardous Waste) Pure_ATX_0126->Solid_Waste_Container ATX_0126_Solutions This compound Solutions Liquid_Waste_Container Liquid Waste Container (Labeled Hazardous Waste) ATX_0126_Solutions->Liquid_Waste_Container Contaminated_Labware Contaminated Labware Contaminated_Labware->Solid_Waste_Container Sharps_Container Sharps Container (Labeled Hazardous Waste) Contaminated_Labware->Sharps_Container if sharp Secure_Storage Secure Storage Area Solid_Waste_Container->Secure_Storage Liquid_Waste_Container->Secure_Storage Sharps_Container->Secure_Storage EHS_Pickup EHS Pickup Request Secure_Storage->EHS_Pickup Licensed_Disposal Disposal by Licensed Vendor EHS_Pickup->Licensed_Disposal

Caption: Workflow for the proper disposal of this compound waste.

Mechanism of Action: this compound in siRNA Delivery

While not directly related to disposal, understanding the mechanism of action of this compound provides context for its use and handling. This compound is an ionizable cationic lipid crucial for the formulation of lipid nanoparticles (LNPs) that deliver siRNA payloads into cells. Its effectiveness stems from its pH-dependent charge.

G cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Pathway LNP LNP with this compound (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Protonation This compound Protonation (Becomes Positively Charged) Endosome->Protonation Membrane_Fusion Endosomal Membrane Destabilization & Fusion Protonation->Membrane_Fusion siRNA_Release siRNA Release into Cytoplasm Membrane_Fusion->siRNA_Release

Caption: Simplified signaling pathway of this compound in siRNA delivery.

By adhering to these guidelines, laboratories can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment, thereby fostering a culture of safety and trust in the handling of novel research chemicals.

References

Personal protective equipment for handling ATX-0126

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for ATX-0126

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal information for this compound, an ionizable cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1] Rigorous adherence to PPE protocols is mandatory to mitigate exposure risks.

Recommended Personal Protective Equipment:

Equipment Specification Purpose
Eye Protection Safety goggles with side-shieldsTo prevent eye contact and serious eye irritation.[1]
Hand Protection Protective gloves (e.g., Nitrile rubber)To prevent skin contact and irritation.[1]
Body Protection Impervious clothing (e.g., lab coat)To protect skin from accidental splashes or contamination.[1]
Respiratory Protection Suitable respiratorTo be used in areas with inadequate ventilation or when aerosol formation is possible to avoid inhalation.[1]
Safe Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

  • Handling:

    • Avoid inhalation, and contact with eyes and skin.[1]

    • Use in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store in a cool, well-ventilated area with the container tightly sealed.[1]

    • Keep away from direct sunlight and sources of ignition.[1]

    • Recommended storage temperature is between 2-8°C.[1]

Accidental Release and Disposal

In the event of a spill or accidental release, immediate and appropriate action must be taken.

  • Spill Response:

    • Evacuate personnel from the affected area.[1]

    • Wear full personal protective equipment, including a self-contained breathing apparatus if necessary.[1]

    • Prevent further leakage or spillage.[1]

    • Absorb the spill with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal:

    • Dispose of contaminated material in accordance with local, state, and federal regulations.[1]

    • Do not dispose of the product down drains or into water courses.[1]

Experimental Protocol: Formulation of this compound Lipid Nanoparticles for siRNA Delivery

This section outlines a general methodology for the preparation of this compound-containing lipid nanoparticles for the delivery of siRNA, based on established microfluidic mixing techniques.

Materials:
  • This compound

  • Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)

  • Cholesterol

  • PEGylated Lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] - DMG-PEG 2000)

  • siRNA

  • Ethanol (200-proof)

  • Low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Neutral pH buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:
  • Stock Solution Preparation:

    • Lipid Stock (Organic Phase): Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol. A common starting molar ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-Lipid).

    • siRNA Stock (Aqueous Phase): Dissolve the siRNA in the low pH buffer to the desired concentration (e.g., 0.1-1 mg/mL). The acidic pH ensures the protonation of this compound, facilitating complexation with the negatively charged siRNA.

  • Lipid Nanoparticle Formulation (Microfluidic Mixing):

    • Load the lipid stock solution and the siRNA stock solution into separate syringes for the microfluidic device.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR) of the aqueous to organic phase. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the lipids and the encapsulation of the siRNA into LNPs.

  • Purification and Buffer Exchange:

    • To remove ethanol and unencapsulated siRNA, perform dialysis or tangential flow filtration (TFF) against a neutral pH buffer (e.g., PBS, pH 7.4). This step also neutralizes the surface charge of the LNPs.

  • Sterilization and Characterization:

    • Sterile filter the final LNP formulation through a 0.22 µm filter.

    • Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Property Value Reference
Molecular Formula C44H86N2O5S[1]
Molecular Weight 755.23 g/mol [1]
CAS Number 2230647-37-5[1]
pKa 6.38[2]
Appearance Not specified (likely a solid or oil)
Solubility Soluble in Ethanol and DMSO[3]
Storage Temperature 2-8°C[1]

Visualizations

Experimental Workflow for LNP Formulation

LNP_Formulation_Workflow cluster_prep Stock Solution Preparation cluster_formulation LNP Formulation cluster_purification Purification & Finalization A Lipid Mixture (this compound, DSPC, Chol, PEG-Lipid) in Ethanol C Microfluidic Mixing (Rapid Self-Assembly) A->C B siRNA in Low pH Buffer (pH 4.0) B->C D Dialysis / TFF (Buffer Exchange to pH 7.4) C->D Formed LNPs E Sterile Filtration D->E F Characterization (Size, PDI, Zeta, Encapsulation) E->F

Caption: Workflow for the formulation of this compound lipid nanoparticles.

Mechanism of siRNA Delivery and Action

siRNA_Delivery_Pathway cluster_delivery Cellular Delivery cluster_release Cytosolic Release cluster_action Gene Silencing LNP siRNA-LNP (this compound) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (pH-mediated) Endosome->Escape siRNA siRNA Release Escape->siRNA RISC RISC Loading siRNA->RISC Cleavage mRNA Cleavage RISC->Cleavage Silencing Gene Silencing Cleavage->Silencing

Caption: Cellular mechanism of siRNA delivery and gene silencing via LNPs.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。